molecular formula C7H8N2O B1521131 1-Allyl-1H-pyrazole-4-carbaldehyde CAS No. 78758-36-8

1-Allyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1521131
CAS No.: 78758-36-8
M. Wt: 136.15 g/mol
InChI Key: LIMBCPYABYDBSX-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBCPYABYDBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672466
Record name 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78758-36-8
Record name 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Allyl-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Allyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its molecular architecture, which uniquely combines a stable pyrazole core, a reactive aldehyde functional group, and a synthetically adaptable allyl moiety, positions it as a valuable intermediate for the synthesis of complex molecular targets. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The presence of the aldehyde group provides a crucial handle for a wide array of chemical transformations, including condensations and reductive aminations, while the allyl group offers a secondary site for modifications such as metathesis or addition reactions.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail robust synthetic protocols, analyze its chemical reactivity, and discuss its current and potential applications, grounding all claims in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

Properly characterizing a chemical entity is the foundation of its effective use in research and development. This compound is typically supplied as a clear, light yellow liquid.[2] Its stability is contingent on appropriate storage conditions; to prevent degradation, it should be stored refrigerated at 0-8 °C under an inert atmosphere.[2][3]

Core Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 78758-36-8[2]
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2][4]
Appearance Clear light yellow liquid[2]
Purity Typically ≥ 95% (by NMR)[2]
Storage Conditions 0-8 °C, under inert gas[2]
Predicted XlogP 0.4[5]
Topological Polar Surface Area (TPSA) 45.75 Ų[6]
Spectroscopic Signature
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region. The pyrazole ring protons at the C3 and C5 positions would likely appear as distinct singlets between δ 7.5 and 8.5 ppm. The allyl group will present a more complex pattern: a multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.2 ppm, two multiplets for the terminal vinyl protons (=CH₂) between δ 5.0-5.5 ppm, and a doublet or doublet of triplets for the methylene protons (-CH₂-) attached to the nitrogen around δ 4.5-5.0 ppm.

  • ¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 185-195 ppm. The pyrazole ring carbons will resonate in the aromatic region (δ 110-150 ppm). The carbons of the allyl group are anticipated at approximately δ 130-135 ppm (-CH=), δ 115-120 ppm (=CH₂), and δ 50-55 ppm (-CH₂-).

  • IR (Infrared) Spectroscopy: The IR spectrum should show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically between 1680-1710 cm⁻¹. C=C stretching from the allyl group and the pyrazole ring would appear in the 1500-1650 cm⁻¹ region. The C-H stretching of the aldehyde is also a key indicator, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely involve the loss of the allyl group or the formyl group (CHO). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₈N₂O.[5]

Synthesis and Manufacturing

The synthesis of this compound is not a trivial one-step process. It requires a strategic, two-step approach that addresses key challenges in pyrazole chemistry, namely the regioselective N-alkylation and the subsequent C-formylation of the heterocyclic ring.

Synthetic Strategy Overview

The most logical and field-proven pathway begins with the N-alkylation of a suitable pyrazole precursor, followed by formylation of the resulting N-allylpyrazole. This ensures the correct placement of both the allyl and formyl groups on the pyrazole scaffold.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Formylation Py 1H-Pyrazole AllylPy 1-Allyl-1H-pyrazole Py->AllylPy Regioselective Alkylation AllylBr Allyl Bromide AllylBr->AllylPy Regioselective Alkylation Base Base (e.g., K₂CO₃, NaH) Base->AllylPy Regioselective Alkylation Solvent Solvent (e.g., DMF, ACN) Solvent->AllylPy Regioselective Alkylation FinalProduct This compound AllylPy->FinalProduct Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->FinalProduct G cluster_aldehyde Aldehyde Reactions cluster_allyl Allyl Group Reactions CPD This compound Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Products) CPD->Knoevenagel Malonates, Base RedAmine Reductive Amination (Amines) CPD->RedAmine 1. Amine 2. NaBH(OAc)₃ Oxidation Oxidation (Carboxylic Acid) CPD->Oxidation KMnO₄, Ag₂O Reduction Reduction (Alcohol) CPD->Reduction NaBH₄ Metathesis Cross-Metathesis CPD->Metathesis Grubbs' Cat. Addition Halogenation/Hydroboration CPD->Addition Br₂, BH₃

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Allyl-1H-pyrazole-4-carbaldehyde (C₇H₈N₂O, MW: 136.15 g/mol ) is a heterocyclic compound featuring a pyrazole core, an N-allyl substituent, and a C4-aldehyde functional group.[1][2] Such structures are valuable intermediates in medicinal chemistry and materials science, leveraging the reactive aldehyde for further derivatization and the pyrazole scaffold, a known pharmacophore.[1][3][4] This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—essential for the unambiguous structural confirmation and quality control of this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the pyrazole ring, the conjugated aldehyde, and the terminal alkene of the allyl group gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data. For clarity in spectroscopic assignments, a standardized numbering system is adopted as shown below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Standard Experimental Protocol

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its single residual peak at δ ~7.26 ppm.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the allyl group.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used over several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by three distinct regions: the downfield aldehyde proton, the aromatic pyrazole protons, and the upfield allyl group protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.95s-1H, CHO (H_aldehyde)
~8.10s-1H, Pyrazole (H3)
~7.95s-1H, Pyrazole (H5)
~6.05ddtJ = 17.2, 10.4, 5.51H, -CH=CH₂ (H2')
~5.35dqJ = 17.2, 1.51H, -CH=CH ₂(trans) (H3'a)
~5.25dqJ = 10.4, 1.51H, -CH=CH ₂(cis) (H3'b)
~4.85dtJ = 5.5, 1.52H, N-CH₂ -CH= (H1')

Expertise & Interpretation:

  • Aldehyde Proton (δ ~9.95): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen and magnetic anisotropy, placing it far downfield.[5][6] Its expected multiplicity is a singlet, as it has no adjacent protons to couple with.

  • Pyrazole Protons (δ ~8.10, ~7.95): The two protons on the pyrazole ring (H3 and H5) appear as sharp singlets in the aromatic region. Their distinct chemical shifts arise from their different positions relative to the N-allyl and C-aldehyde substituents. The proton adjacent to the aldehyde (H5) is typically slightly more shielded than the proton between the two nitrogen atoms (H3).

  • Allyl Group (δ 6.05 - 4.85): This moiety presents a classic, complex spin system.[7][8]

    • The internal vinyl proton (H2' , δ ~6.05) is coupled to three different sets of protons: the trans and cis terminal vinyl protons and the allylic CH₂ protons. This results in a complex multiplet, often a doublet of doublet of triplets (ddt).

    • The terminal vinyl protons (H3'a and H3'b , δ ~5.35 and ~5.25) are diastereotopic due to the adjacent stereocenter created by the rest of the molecule. They exhibit distinct chemical shifts and couple to each other (geminal coupling, ~1.5 Hz), to the internal vinyl proton (vicinal trans coupling, ~17.2 Hz; vicinal cis coupling, ~10.4 Hz), and show a weak long-range coupling to the allylic CH₂ protons.

    • The allylic CH₂ protons (H1' , δ ~4.85) are deshielded by the adjacent nitrogen atom. They are coupled to the internal vinyl proton (J = 5.5 Hz) and show a weak long-range coupling to the terminal vinyl protons (J = 1.5 Hz), resulting in a doublet of triplets.

Caption: Key ¹H-¹H NMR coupling relationships (J-couplings) in the allyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185.0CHO (C6)
~142.0Pyrazole (C3)
~138.0Pyrazole (C5)
~131.5-C H=CH₂ (C2')
~122.0Pyrazole (C4)
~119.5-CH=C H₂ (C3')
~52.0N-C H₂- (C1')

Expertise & Interpretation:

  • Carbonyl Carbon (δ ~185.0): The aldehyde carbon is the most deshielded carbon, appearing significantly downfield, typically in the 180-190 ppm range.[5]

  • Pyrazole Carbons (δ ~142.0, ~138.0, ~122.0): The three carbons of the pyrazole ring appear in the aromatic/heterocyclic region. C4, the point of attachment for the aldehyde, is typically found further upfield compared to C3 and C5.

  • Allyl Carbons (δ ~131.5, ~119.5, ~52.0): The two sp² carbons of the alkene appear around 131.5 ppm (internal, C2') and 119.5 ppm (terminal, C3'). The sp³ carbon attached to the nitrogen (C1') is found significantly upfield around 52.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.

Standard Experimental Protocol
  • Methodology: The spectrum can be acquired using either a KBr (potassium bromide) pellet for a solid sample or as a neat thin film on a salt (NaCl or KBr) plate for a liquid or oil. The compound is described as a clear light yellow liquid, making the thin film method ideal.[1]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the mid-infrared range (4000-400 cm⁻¹).

  • Data Acquisition: A background scan is performed first, followed by the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H stretch (sp²)Alkene & Pyrazole
2950-2850MediumC-H stretch (sp³)Allylic CH₂
~2820, ~2720Medium, sharpC-H stretchAldehyde (Fermi doublet)
~1690Strong, sharpC=O stretchConjugated Aldehyde
~1645MediumC=C stretchAlkene
~1550MediumC=N, C=C stretchPyrazole Ring
~990, ~920Strong=C-H bend (out-of-plane)Alkene

Expertise & Interpretation:

  • Aldehyde Group Stretches: The two most diagnostic peaks for an aldehyde are present. The strong C=O stretch appears at a lower frequency (~1690 cm⁻¹) than a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the pyrazole ring, which imparts more single-bond character to the carbonyl.[9][10] Additionally, the characteristic C-H stretching of the aldehyde proton appears as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.[5] The ~2720 cm⁻¹ peak is particularly useful as it appears in a region that is often clear of other absorptions.[9]

  • Alkene & Ring Stretches: The C=C stretch of the terminal alkene is visible around 1645 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrazole ring are expected around 1550 cm⁻¹.

  • C-H Stretches and Bends: The sp² C-H stretches from the alkene and pyrazole ring are found just above 3000 cm⁻¹, while the sp³ C-H stretches of the allylic methylene group are just below 3000 cm⁻¹. The strong out-of-plane bending vibrations for the terminal =CH₂ group near 990 and 920 cm⁻¹ are also a clear indicator of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.

Standard Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the high-vacuum source of the mass spectrometer.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The molecular formula C₇H₈N₂O gives a nominal molecular weight of 136 Da. Since it contains an even number of nitrogen atoms, the molecular ion (M⁺˙) will have an even m/z value, consistent with the Nitrogen Rule.[11]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
136[C₇H₈N₂O]⁺˙Molecular Ion (M⁺˙)
135[C₇H₇N₂O]⁺Loss of H˙
108[C₅H₄N₂O]⁺˙Loss of CO
95[C₄H₃N₂O]⁺Loss of allyl radical (˙C₃H₅)
67[C₃H₃N₂]⁺Pyrazole ring fragment
41[C₃H₅]⁺Allyl cation

Expertise & Interpretation:

The fragmentation is driven by the formation of stable cations and neutral losses.

  • Molecular Ion (m/z 136): A reasonably intense molecular ion peak is expected, confirming the molecular weight.

  • Loss of Allyl Radical (m/z 95): Cleavage of the N-C bond of the allyl group is a highly favorable pathway, leading to the loss of a stable allyl radical (mass 41) and the formation of the pyrazole-4-carbaldehyde cation at m/z 95. This is often the base peak.

  • Allyl Cation (m/z 41): The charge can also be retained by the resonance-stabilized allyl fragment, giving a prominent peak at m/z 41.

  • Loss of Carbon Monoxide (m/z 108): Aldehydes can undergo fragmentation by losing a neutral CO molecule (mass 28) from the molecular ion, resulting in a peak at m/z 108.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, leading to characteristic ions such as the one observed at m/z 67.

G M Molecular Ion (M⁺˙) m/z = 136 M_minus_H [M-H]⁺ m/z = 135 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 108 M->M_minus_CO - CO M_minus_Allyl [M-C₃H₅]⁺ m/z = 95 (Base Peak) M->M_minus_Allyl - ˙C₃H₅ Allyl_cation [C₃H₅]⁺ m/z = 41 M->Allyl_cation Forms Allyl Cation

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Summary

The structural identity of this compound can be confidently established through a synergistic application of modern spectroscopic techniques. The key identifiers are:

  • ¹H NMR: A downfield aldehyde singlet (~9.95 ppm), two pyrazole singlets (~8.10, ~7.95 ppm), and a characteristic set of complex multiplets for the N-allyl group.

  • ¹³C NMR: A deshielded carbonyl carbon (~185.0 ppm) and a total of seven distinct carbon signals.

  • IR: A strong, conjugated C=O stretch (~1690 cm⁻¹) and the diagnostic aldehyde C-H Fermi doublet (~2820, ~2720 cm⁻¹).

  • MS: A molecular ion at m/z 136 and a characteristic base peak at m/z 95 corresponding to the loss of the allyl substituent.

This guide provides the foundational data and interpretive logic necessary for researchers to verify the synthesis, assess the purity, and predict the reactivity of this versatile chemical intermediate.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]

  • Thomas, R., et al. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). NMR Chart. UCLA Chemistry & Biochemistry. [Link]

  • ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. [Link]

  • ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Summary of photophysical properties of the pyrazole aldehyde 1. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Thomas, R., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • CP Lab Safety. (n.d.). This compound, 95%+ (NMR), C7H8N2O, 1 gram. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubMed. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. [Link]

  • PubChemLite. (n.d.). This compound (C7H8N2O). [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • University of Illinois Springfield. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

1-Allyl-1H-pyrazole-4-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Allyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a versatile heterocyclic aldehyde that has emerged as a significant building block in synthetic chemistry. Its unique molecular architecture, featuring a pyrazole core functionalized with a reactive aldehyde and a synthetically adaptable allyl group, makes it a valuable precursor for a diverse range of more complex molecules. The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs, which underscores the importance of its derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and key applications in pharmaceuticals, agrochemicals, and material science.[4]

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural and physical characteristics. The presence of both a nucleophilic pyrazole ring and an electrophilic aldehyde group, along with the alkene functionality of the allyl group, defines its chemical behavior.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 78758-36-8[4][5]
Molecular Formula C₇H₈N₂O[4][5][6]
Molecular Weight 136.15 g/mol [5]
IUPAC Name 1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
InChI InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2[6]
InChIKey LIMBCPYABYDBSX-UHFFFAOYSA-N[6]
SMILES C=CCN1C=C(C=N1)C=O[6]

Table 2: Physical and Handling Properties

PropertyValue
Appearance Clear light yellow liquid[4]
Purity Typically ≥95% (as determined by NMR)[4][7]
Storage Store at 0-8 °C under an inert atmosphere[4]

Synthesis Methodologies

The preparation of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction.[8][9][10] This method is exceptionally well-suited for the formylation of electron-rich heterocyclic systems like pyrazoles.

The Vilsmeier-Haack Reaction: A Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting chloroiminium ion, [(CH₃)₂N=CHCl]⁺, is a mild electrophile. The expertise in employing this reaction lies in its selectivity; the electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic iminium ion, preferentially at the C4 position which is activated for electrophilic substitution. A subsequent hydrolysis step then liberates the aldehyde. This process is a cornerstone of heterocyclic chemistry because it provides a direct and efficient route to introduce a formyl group, a versatile handle for further chemical transformations.

Experimental Protocol: General Synthesis

The following protocol is a representative, self-validating system for the synthesis of substituted pyrazole-4-carbaldehydes. Critical to its trustworthiness is the careful monitoring of the reaction progress and rigorous characterization of the product.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve the appropriate hydrazone precursor in DMF.[2] Add this solution dropwise to the prepared Vilsmeier reagent.

  • Heating and Monitoring: After the addition is complete, slowly warm the mixture to 60-70 °C and stir for several hours.[2] The reaction's progress must be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice.[11] This hydrolyzes the intermediate and quenches the reactive reagents.

  • Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until a precipitate forms.[2][11]

  • Purification: Filter the crude solid product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazole-4-carbaldehyde.[11]

  • Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[2][11]

Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Formylation Hydrazone Hydrazone Precursor Hydrazone->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Quench Quench on Ice Product->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Purify Purification (Recrystallization/Chromatography) Neutralize->Purify

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its aldehyde group, making it a valuable intermediate in the synthesis of diverse molecular structures.[4]

  • Nucleophilic Additions and Condensations: The aldehyde functionality readily undergoes reactions such as Knoevenagel condensations and serves as an electrophile for various nucleophiles. This allows for the construction of larger, more complex molecules.[1][4]

  • Multicomponent Reactions (MCRs): This compound is an ideal candidate for MCRs, which are highly efficient processes that combine three or more reactants in a single step to generate structurally complex products.[1] Its use in MCRs enables the rapid assembly of libraries of novel pyrazole derivatives for screening in drug discovery programs.[1]

Key Application Areas
  • Pharmaceutical Development: As a key intermediate, this compound is used to synthesize a variety of potential pharmaceuticals.[4] Its derivatives are particularly investigated for activity in treating neurological disorders.[4] The broader class of pyrazole compounds has shown significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[3]

  • Agrochemicals: It is employed in the development of new agrochemicals, where it contributes to the formulation of more effective pesticides and herbicides, ultimately aiding in the improvement of crop yields.[4]

  • Material Science: The compound is being explored for its utility in creating new materials, including specialized coatings and polymers that require specific chemical properties for advanced applications.[4]

  • Flavor and Fragrance: The unique chemical structure is also of interest to the flavor and fragrance industry for the potential creation of novel scents and tastes.[4]

Reaction Scheme Diagram

G cluster_reactions Key Reactions cluster_products Product Classes Start 1-Allyl-1H-pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig MCR Multicomponent Reactions (MCRs) Start->MCR Alkenes Substituted Alkenes Knoevenagel->Alkenes Amines Secondary/Tertiary Amines ReductiveAmination->Amines ComplexAlkenes Functionalized Alkenes Wittig->ComplexAlkenes Scaffolds Diverse Heterocyclic Scaffolds MCR->Scaffolds

Caption: Key reaction pathways for the aldehyde.

Spectroscopic and Analytical Data

Proper characterization is essential for verifying the identity and purity of this compound. The following table outlines the expected spectroscopic signatures based on its known structure.

Table 3: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Aldehyde Proton (CHO): Singlet, ~9.8-10.0 ppm. - Pyrazole Protons (CH): Two singlets, ~7.8-8.5 ppm. - Allyl Vinyl Proton (=CH-): Multiplet, ~5.9-6.1 ppm. - Allyl Vinyl Protons (CH₂=): Two multiplets, ~5.1-5.4 ppm. - Allyl Methylene Protons (-CH₂-): Doublet, ~4.8-5.0 ppm.
¹³C NMR - Carbonyl Carbon (C=O): ~185-195 ppm. - Pyrazole Carbons: ~110-145 ppm. - Allyl Alkene Carbons: ~118 ppm (CH₂) and ~132 ppm (CH). - Allyl Methylene Carbon: ~52-55 ppm.
IR (Infrared) - C=O Stretch (Aldehyde): Strong absorption band at ~1680-1700 cm⁻¹. - C=C Stretch (Allyl): Absorption band at ~1640-1650 cm⁻¹. - C-H Stretch (Alkene): Absorption band at ~3010-3095 cm⁻¹.
Mass Spec. - Monoisotopic Mass: 136.0637 Da.[6] - [M+H]⁺: Expected at m/z 137.0709.[6]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant value in modern chemical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde and allyl groups make it an essential tool for synthetic chemists. Its demonstrated utility in constructing molecular frameworks for pharmaceuticals, agrochemicals, and advanced materials ensures that it will remain a compound of high interest for the foreseeable future, enabling innovation across multiple scientific disciplines.

References

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  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

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An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of N-Allylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-allylpyrazole, a critical reaction for the synthesis of N-allyl-4-formylpyrazole, a valuable building block in medicinal chemistry and drug development. The guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses key reaction parameters and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary insights to successfully implement and adapt this important transformation.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1] The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are versatile intermediates for the synthesis of a diverse array of more complex molecules.[2] These aldehydes serve as key precursors for the construction of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[4] Its application to N-substituted pyrazoles provides an efficient route to the corresponding 4-formyl derivatives. This guide focuses specifically on the Vilsmeier-Haack formylation of N-allylpyrazole, a substrate of growing interest due to the utility of the allyl group for further synthetic modifications.

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the aromatic substrate and subsequent hydrolysis.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, with a halogenating agent such as phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Formylation of N-Allylpyrazole

The electron-rich pyrazole ring of N-allylpyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most nucleophilic site on the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, N-allyl-4-formylpyrazole.

Formylation_Mechanism cluster_0 Reaction Pathway N_allylpyrazole N-Allylpyrazole Iminium_Salt Iminium Salt Intermediate N_allylpyrazole->Iminium_Salt + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Product N-Allyl-4-formylpyrazole Iminium_Salt->Product + H₂O Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation of N-allylpyrazole.

Experimental Protocol: Synthesis of N-Allyl-4-formylpyrazole

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of N-allylpyrazole, adapted from established methods for similar N-substituted pyrazoles. As with any chemical synthesis, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Allylpyrazole≥95%Commercially available or synthesized
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS gradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeStandard chemical supplier
Silica Gel60 Å, 230-400 meshStandard chemical supplier
Ethyl AcetateACS gradeStandard chemical supplier
HexanesACS gradeStandard chemical supplier
Step-by-Step Methodology

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Vilsmeier_Prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->Vilsmeier_Prep Substrate_Add Add N-Allylpyrazole (Maintain 0°C) Vilsmeier_Prep->Substrate_Add Reaction Reaction Progression (Stir at 60-70°C) Substrate_Add->Reaction Quench Quench Reaction (Pour onto ice and neutralize with NaHCO₃) Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of N-allyl-4-formylpyrazole.

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with N-Allylpyrazole: Dissolve N-allylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-allyl-4-formylpyrazole.

Characterization of N-Allyl-4-formylpyrazole

The identity and purity of the synthesized N-allyl-4-formylpyrazole (CAS: 78758-36-8, Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) should be confirmed by spectroscopic methods.[5][6]

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), two singlets for the pyrazole ring protons (~7.8-8.2 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.2-5.4 ppm), and a doublet for the methylene protons of the allyl group (~4.7-4.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should exhibit a signal for the carbonyl carbon of the aldehyde (~185-190 ppm), signals for the pyrazole ring carbons, and signals for the allyl group carbons (two sp² carbons and one sp³ carbon).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C=C stretching of the allyl group, and C-H stretching of the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Optimization and Troubleshooting

  • Reaction Temperature: The temperature of the reaction is a critical parameter. While the initial formation of the Vilsmeier reagent is performed at low temperatures, the subsequent formylation of the pyrazole often requires heating to proceed at a reasonable rate. The optimal temperature may vary depending on the specific substrate and should be determined empirically.

  • Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the Vilsmeier reagent can influence the reaction yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Workup Procedure: The hydrolysis of the iminium intermediate is a crucial step. It is important to ensure complete neutralization of the reaction mixture to avoid any side reactions. Incomplete hydrolysis can lead to the isolation of the iminium salt.

  • Purification: Column chromatography is generally effective for the purification of the product. The choice of the eluent system is important to achieve good separation from any unreacted starting material or byproducts.

Conclusion

The Vilsmeier-Haack formylation of N-allylpyrazole is a robust and efficient method for the synthesis of N-allyl-4-formylpyrazole. This technical guide provides a comprehensive framework for understanding and implementing this important reaction. By carefully controlling the reaction parameters and following the outlined protocol, researchers can reliably synthesize this valuable intermediate, opening avenues for the development of novel and biologically active compounds.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [1]

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  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [7]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Advanced Scientific Research. [4]

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  • 1H NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [18]

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starting materials for 1-Allyl-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and an allyl moiety suitable for further diversification, makes it a valuable precursor for the synthesis of complex pharmaceutical agents and functional materials. The strategic selection of starting materials is paramount, as it dictates the efficiency, scalability, and overall viability of the synthetic route. This guide provides a detailed analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the requisite starting materials and the chemical logic underpinning each approach.

Strategic Analysis of Synthetic Pathways

The molecular architecture of this compound allows for two primary retrosynthetic disconnections. The choice between these pathways often depends on the commercial availability and cost of the precursors.

  • Pathway A: N-Allylation of a Pre-formed Pyrazole Core. This is a direct and convergent approach that begins with a pyrazole ring already functionalized with a carbaldehyde group at the C4 position. The key transformation is the subsequent installation of the N1-allyl group.

  • Pathway B: C4-Formylation of an N-Allylated Pyrazole. This strategy involves the initial synthesis of 1-allyl-1H-pyrazole, followed by the introduction of the carbaldehyde group onto the C4 position of the pyrazole ring, typically via electrophilic substitution.

A third, more convergent pathway involves the simultaneous construction and formylation of the pyrazole ring from acyclic precursors.

Pathway A: Synthesis via N-Allylation of Pyrazole-4-carbaldehyde

This pathway is arguably the most straightforward, provided the key starting material is accessible. The core principle involves a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an allylic electrophile.

Core Starting Materials:
  • Pyrazole-4-carbaldehyde: The central precursor for this route. While commercially available, its synthesis is often necessary. The most prevalent method for its preparation is the Vilsmeier-Haack formylation of unsubstituted pyrazole.

  • Allyl Halide (e.g., Allyl Bromide or Allyl Chloride): The source of the allyl group. Allyl bromide is generally more reactive and is frequently used.

  • Base: Required to deprotonate the N-H of the pyrazole ring, generating the nucleophilic pyrazolate anion. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

  • Solvent: An aprotic polar solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

Causality in Experimental Design

The choice of base and solvent is critical for reaction efficiency. A moderately strong, non-nucleophilic base like K₂CO₃ is often sufficient and cost-effective. Cesium carbonate can enhance reaction rates due to the increased solubility of the cesium pyrazolate salt and the "cesium effect," but it is more expensive. The reaction proceeds via an SN2 mechanism, where the pyrazolate anion displaces the halide from the allyl halide.

G cluster_0 Pathway A: N-Allylation P4C Pyrazole-4-carbaldehyde Target 1-Allyl-1H-pyrazole- 4-carbaldehyde P4C->Target N-Allylation Base Base (e.g., K₂CO₃) Base->P4C AllylHalide Allyl Bromide AllylHalide->P4C Solvent Solvent (ACN or DMF) Solvent->P4C

Caption: Workflow for Pathway A: N-Allylation of Pyrazole-4-carbaldehyde.

Experimental Protocol: N-Allylation of Pyrazole-4-carbaldehyde
  • To a stirred solution of pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add powdered potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

  • Add allyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

Pathway B: Synthesis via C4-Formylation of 1-Allyl-1H-pyrazole

This approach reverses the order of functionalization. It is particularly useful if 1-allyl-1H-pyrazole is more readily available than its C4-formylated counterpart. The key step is the electrophilic formylation of the electron-rich pyrazole ring.

Core Starting Materials:
  • 1-Allyl-1H-pyrazole: This is the primary substrate. It is synthesized by the N-allylation of pyrazole using an allyl halide and a base, following a similar procedure to that described in Pathway A.[1]

  • Vilsmeier-Haack Reagent: This is the formylating agent and is not isolated but formed in situ.

    • N,N-Dimethylformamide (DMF): Serves as both the solvent and the precursor for the Vilsmeier reagent.

    • Phosphorus Oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic chlorodimethylformiminium salt (Vilsmeier reagent).[2][3][4][5]

Causality in Experimental Design

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic systems.[2][3] The pyrazole ring is sufficiently activated to undergo electrophilic substitution. The reaction regioselectively occurs at the C4 position, which is the most electron-rich and sterically accessible position on the 1-substituted pyrazole ring. The reaction must be performed under anhydrous conditions, as the Vilsmeier reagent and POCl₃ are sensitive to moisture.[6] The reaction is typically heated to drive the substitution to completion.[6][7]

G cluster_1 Pathway B: Vilsmeier-Haack Formylation AllylPyrazole 1-Allyl-1H-pyrazole Target 1-Allyl-1H-pyrazole- 4-carbaldehyde AllylPyrazole->Target C4-Formylation DMF DMF VilsmeierReagent Vilsmeier Reagent (in situ) DMF->VilsmeierReagent Formation POCl3 POCl₃ POCl3->VilsmeierReagent Formation VilsmeierReagent->AllylPyrazole

Caption: Workflow for Pathway B: Formylation of 1-Allyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrazole
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (4.0 eq.) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise with vigorous stirring.[6] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the viscous Vilsmeier reagent will form.

  • Add a solution of 1-allyl-1H-pyrazole (1.0 eq.) in a small amount of anhydrous DMF to the prepared reagent.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80-90 °C for 4-6 hours.[6]

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution carefully with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • The product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the target compound.

Pathway C: Convergent Synthesis via Hydrazone Cyclization

This elegant approach constructs the desired pyrazole-4-carbaldehyde in a single synthetic operation from an acyclic hydrazone precursor. The Vilsmeier-Haack conditions not only introduce the formyl group but also drive the cyclization of the hydrazone to form the pyrazole ring.[6][7][8]

Core Starting Materials:
  • Hydrazone Precursor: A suitable hydrazone, which upon reaction with the Vilsmeier reagent, can cyclize to form the pyrazole ring. For the target molecule, this would ideally be derived from allylhydrazine and a ketone or aldehyde containing a suitable leaving group.

  • Vilsmeier-Haack Reagent (POCl₃/DMF): As in Pathway B, this reagent serves a dual role: activating the substrate for cyclization and acting as the C1 source for the formyl group.

Causality in Experimental Design

This method leverages the reactivity of the Vilsmeier reagent as both a dehydrating/cyclizing agent and an electrophile. The reaction proceeds through a complex cascade involving activation of the hydrazone, intramolecular cyclization, and subsequent formylation. This pathway is highly efficient in terms of step economy but requires careful design of the initial hydrazone substrate. The reaction conditions are similar to those of a standard Vilsmeier formylation.[7]

G cluster_2 Pathway C: Convergent Cyclization Hydrazone Allyl-Substituted Hydrazone Precursor Target 1-Allyl-1H-pyrazole- 4-carbaldehyde Hydrazone->Target Cyclization & Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->Hydrazone

Caption: Workflow for Pathway C: Convergent Vilsmeier Cyclization-Formylation.

Summary and Comparison of Synthetic Routes

Synthetic PathwayKey Starting MaterialsCore ReactionAdvantagesDisadvantages
A: N-Allylation Pyrazole-4-carbaldehyde, Allyl Bromide, BaseNucleophilic SubstitutionHigh-yielding, straightforward, reliable purification.Dependent on the availability of the functionalized pyrazole starting material.
B: C4-Formylation 1-Allyl-1H-pyrazole, POCl₃, DMFVilsmeier-Haack ReactionUtilizes simple, readily available pyrazole as the ultimate starting point.Requires strictly anhydrous conditions; workup can be challenging.
C: Cyclization Acyclic Hydrazone Precursor, POCl₃, DMFVilsmeier CyclizationHighly step-economical (convergent).Requires synthesis of a specific hydrazone precursor; reaction mechanism is complex.

Conclusion

The synthesis of this compound can be approached from multiple strategic directions. The choice of starting materials is the defining factor for the overall synthetic plan. For rapid access and straightforward execution, Pathway A (N-Allylation) is often preferred if pyrazole-4-carbaldehyde is available. For a synthesis starting from the most basic building blocks, Pathway B (C4-Formylation) is a robust and well-established method. Pathway C (Convergent Cyclization) offers an elegant and efficient route for large-scale synthesis, provided the necessary acyclic precursors can be readily assembled. A thorough understanding of these pathways provides researchers with the flexibility to select the most appropriate route based on resource availability, scale, and specific project goals.

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  • PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Available at: [Link]

  • YouTube. Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Available at: [Link]

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  • Semantic Scholar. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-(3-Aryl-Alkyl-4-formylpyrazole-1-Deshmukh-Jadhav/745e6563630f9d1d36c257b4943f29235e40884d]([Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

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  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available at: [Link]

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The Aldehyde Group in Pyrazole-4-carbaldehydes: A Nexus of Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Privileged Scaffold and Its Electrophilic Heart

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure frequently found in compounds exhibiting significant biological activity.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and material science.[3][4] This guide focuses specifically on pyrazole-4-carbaldehydes, a class of intermediates where the versatile reactivity of an aldehyde group is modulated by the unique electronic nature of the pyrazole ring.

The pyrazole ring is a five-membered, 6π-electron heteroaromatic system containing two adjacent nitrogen atoms.[5] One nitrogen atom is pyrrole-like (an NH group, contributing two electrons to the π-system) and the other is pyridine-like (a basic nitrogen contributing one electron).[6][7] This arrangement creates a distinct electronic distribution: the electronegative nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, rendering the C4 position comparatively electron-rich.[5][6] This inherent polarity makes the C4 position the primary site for electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the preeminent method for introducing the C4-formyl group.[8][9][10]

Conversely, the electron-withdrawing character of the entire heterocyclic ring enhances the electrophilicity of the attached aldehyde's carbonyl carbon. This activation makes the aldehyde group in pyrazole-4-carbaldehydes a highly reactive center for a wide array of chemical transformations, positioning it as a cornerstone for building molecular complexity in drug discovery and beyond.[2][11] This guide provides a detailed exploration of this reactivity, grounded in mechanistic principles and field-proven methodologies.

Caption: Figure 1: Electronic properties of the pyrazole ring and their effect on aldehyde reactivity.

Part 1: Synthesis of the Pyrazole-4-carbaldehyde Core

The most prevalent and efficient route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][10][12] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][13] The cyclization of hydrazones using the Vilsmeier-Haack reagent is a particularly powerful one-pot method for generating the substituted pyrazole ring and the C4-aldehyde simultaneously.[13][14]

G Figure 2: Vilsmeier-Haack Synthesis Workflow reagent Vilsmeier Reagent Formation cyclization Cyclization & Formylation reagent->cyclization -10 °C to RT dmf DMF dmf->reagent pocl3 POCl3 pocl3->reagent quench Quench on Ice cyclization->quench hydrazone Substituted Hydrazone hydrazone->cyclization heat Heat (60-90 °C) heat->cyclization workup Workup & Purification neutralize Neutralize (e.g., NaHCO₃) quench->neutralize purify Purify (Recrystallization/ Column Chromatography) neutralize->purify product Pyrazole-4-carbaldehyde purify->product G Figure 4: A Four-Component Reaction Pathway Aldehyde Pyrazole-4- carbaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel Ketoester β-Ketoester Pyrazolone Pyrazolone Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization O-Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Sources

Introduction: The Allylpyrazole Scaffold - A Nexus of Reactivity and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Allylpyrazoles

Allylpyrazoles represent a fascinating and highly significant class of heterocyclic compounds, distinguished by the fusion of a five-membered aromatic pyrazole ring and a reactive allyl functional group. This unique structural combination imparts a rich and versatile chemical profile, making them pivotal building blocks in organic synthesis and privileged scaffolds in medicinal chemistry.[1][2] The pyrazole core, an isostere of imidazole, offers a metabolically stable framework with tunable electronic properties and hydrogen bonding capabilities, while the allyl group provides a gateway for a multitude of chemical transformations.[2]

The significance of allylpyrazoles stems from their prevalence in molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Their utility extends to materials science and agrochemicals, underscoring their importance across various scientific disciplines. For researchers and drug development professionals, a deep understanding of the physical and chemical characteristics of allylpyrazoles is paramount for the rational design of novel synthetic routes, the accurate interpretation of analytical data, and the strategic optimization of structure-activity relationships (SAR).[6][7][8]

This guide provides a comprehensive exploration of allylpyrazoles, moving from their synthesis and fundamental physicochemical properties to their reactivity and analytical characterization. It is designed to serve as a technical resource, blending established principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Synthesis of Allylpyrazoles: Constructing the Core Scaffold

The construction of the allylpyrazole framework can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) and cycloaddition reactions being particularly prominent due to their efficiency and atom economy.[9][10] These methods allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Key Synthetic Strategy: Multicomponent (3+2) Cyclocondensation

A highly effective approach for synthesizing substituted pyrazoles, including those bearing an allyl group, is through the (3+2) cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] The strategic introduction of the allyl moiety can be accomplished by using an allylated precursor. For instance, the consecutive three-component synthesis of 4-allylpyrazoles via oxidative allylation of 1,3-dicarbonyl compounds is a powerful method.[9][10]

The causality behind this experimental choice lies in its convergence and efficiency. By combining multiple bond-forming events in a single pot, it minimizes purification steps and reduces waste, which is critical in both academic and industrial settings. The regioselectivity of the cyclization is often governed by the nature of the substituents on the dicarbonyl compound and the hydrazine, a factor that must be carefully considered during synthetic planning.[10]

Experimental Protocol: Three-Component Synthesis of a 4-Allylpyrazole Derivative

This protocol describes a general procedure for the synthesis of a 4-allyl-1,3,5-substituted pyrazole.

Step 1: Oxidative Allylation of the 1,3-Dicarbonyl Compound

  • To a stirred solution of the 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add a base such as K₂CO₃ (2.0 equiv.).

  • Add allyl bromide (1.2 equiv.) and a catalytic amount of an oxidizing agent.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude allylated 1,3-dicarbonyl compound.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the crude allylated 1,3-dicarbonyl compound from Step 1 in ethanol.

  • Add the substituted hydrazine hydrochloride (1.1 equiv.) to the solution.

  • Add a few drops of a catalytic acid (e.g., acetic acid) to facilitate the reaction.

  • Reflux the mixture for 8-12 hours, again monitoring by TLC.

  • After cooling to room temperature, the product may precipitate. If not, concentrate the solvent and purify the residue using column chromatography on silica gel to yield the target 4-allylpyrazole.

This self-validating system relies on TLC monitoring at each stage to ensure the completion of the preceding step before proceeding, which is crucial for achieving a high yield of the final product.

Visualization: General Synthetic Workflow

The following diagram illustrates the logical flow of a typical multicomponent synthesis of an allylpyrazole.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 1,3-Dicarbonyl Compound C Allylated Intermediate A->C B Allyl Halide B->C E Final Allylpyrazole C->E (3+2) Cyclocondensation D Hydrazine Derivative D->E

Caption: Workflow for allylpyrazole synthesis.

Physical Characteristics and Analytical Characterization

The precise characterization of allylpyrazoles is fundamental for confirming their structure, assessing purity, and understanding their behavior in biological systems. This involves a suite of spectroscopic and physicochemical techniques.

Spectroscopic Properties

Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structure elucidation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.[11]

    • ¹H NMR: Protons on the pyrazole ring exhibit distinct chemical shifts, typically in the aromatic region (δ 6.0-8.0 ppm). The allyl group protons present a characteristic pattern: a multiplet for the methine proton (CH) around δ 5.7-6.1 ppm, and two multiplets for the terminal vinyl protons (CH₂) between δ 5.0-5.4 ppm. The allylic CH₂ protons attached to the pyrazole ring typically appear around δ 3.3-3.7 ppm.

    • ¹³C NMR: The pyrazole ring carbons resonate in the δ 100-155 ppm range. The carbons of the allyl group are typically found with the CH at ~δ 130-135 ppm and the terminal CH₂ at ~δ 115-120 ppm.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming connectivity, especially in complex, highly substituted derivatives.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:

    • ~3100-3150 cm⁻¹ (C-H stretch, aromatic)

    • ~1640 cm⁻¹ (C=C stretch, allyl)

    • ~1500-1600 cm⁻¹ (C=N and C=C stretch, pyrazole ring)

    • ~910 and 990 cm⁻¹ (out-of-plane C-H bend, vinyl)[12]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[12] Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques.

Table 1: Representative Spectroscopic Data for a Hypothetical 4-Allyl-1,3,5-trimethylpyrazole

TechniqueFeatureTypical Value/Observation
¹H NMR H-allyl (methine)δ 5.85 (m, 1H)
H-allyl (vinyl)δ 5.10 (m, 2H)
H-allyl (allylic CH₂)δ 3.40 (d, 2H)
N-CH₃δ 3.75 (s, 3H)
C3-CH₃ & C5-CH₃δ 2.25 (s, 3H), 2.15 (s, 3H)
¹³C NMR C3, C5δ ~148, ~138
C4δ ~110
C-allyl (methine)δ ~134
C-allyl (vinyl)δ ~116
C-allyl (allylic CH₂)δ ~25
IR (cm⁻¹) C=C (allyl)~1642
C=N (ring)~1560
MS (ESI+) [M+H]⁺Calculated m/z
Physicochemical and Thermal Properties
  • Melting Point & Solubility: Allylpyrazoles are typically crystalline solids or oils at room temperature, with melting points dependent on substitution, molecular weight, and crystal packing. Their solubility is generally high in common organic solvents like dichloromethane, ethyl acetate, and methanol, and low in water, although this can be modulated by introducing polar functional groups.

  • pKa and Lipophilicity (LogP): The pyrazole ring is weakly basic, with the pKa of the conjugate acid typically in the range of 2-3. The allyl group increases the molecule's lipophilicity (LogP value), a critical parameter for drug absorption and distribution. These properties are key considerations in drug design, influencing how a molecule interacts with biological membranes and protein targets.

  • Thermal Stability: The thermal stability of allylpyrazoles can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13] Generally, the pyrazole core is thermally robust. Decomposition often initiates with the loss or fragmentation of the allyl group or other substituents at temperatures typically above 250 °C in an inert atmosphere.[13][14][15]

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of allylpyrazoles is dictated by the interplay between the aromatic pyrazole ring and the olefinic allyl group. This duality allows for a wide range of selective chemical modifications.

Visualization: Reactive Sites of Allylpyrazoles

Caption: Key reactive sites on the allylpyrazole scaffold.

Reactions of the Pyrazole Ring
  • Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and readily undergoes electrophilic substitution. The C4 position is the most common site of attack due to electronic factors.[16] Common reactions include:

    • Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C4 position.[16][17]

    • Halogenation: Reaction with Br₂ or N-bromosuccinimide (NBS) yields the 4-bromo-allylpyrazole.

    • Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).[16]

  • N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated. In N-unsubstituted pyrazoles, a mixture of N1 and N2 alkylated products is often obtained. The regioselectivity can be influenced by the nature of the electrophile, the substituents on the pyrazole ring, and the reaction conditions. Quantum chemical calculations can be employed to predict the activation energies for N1 versus N2 alkylation, providing valuable insight into the expected product ratio.[18]

Experimental Protocol: Electrophilic Nitration of a 4-Allylpyrazole
  • Cool a solution of the 4-allylpyrazole (1.0 equiv.) in concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C. The use of H₂SO₄ is to generate the highly electrophilic nitronium ion (NO₂⁺).[17]

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate and can be collected by filtration, washed with cold water, and dried. If it does not precipitate, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Reactions of the Allyl Group

The double bond of the allyl group is a hub of reactivity, enabling a wide array of transformations.

  • Cycloaddition Reactions: The allyl group can act as a dienophile in Diels-Alder reactions or participate in other (3+2) cycloadditions, providing a route to complex polycyclic structures.[19][20][21]

  • Oxidation: The double bond can be readily oxidized to form epoxides (using m-CPBA), diols (using OsO₄ or cold, dilute KMnO₄), or can be cleaved under ozonolysis conditions.

  • Reduction: The double bond can be selectively hydrogenated to a propyl group using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, without affecting the aromatic pyrazole ring.

Applications in Drug Discovery and Development

The allylpyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets with high affinity.[2] This versatility has led to its incorporation into numerous compounds investigated for various therapeutic applications.

  • Enzyme Inhibition: Many pyrazole derivatives are known to be potent enzyme inhibitors. For example, 3,4-diaryl pyrazoles have been developed as inhibitors of Hsp90, a chaperone protein implicated in cancer.[3] The specific orientation and substitution pattern on the pyrazole core are critical for achieving high potency and selectivity.[6][7]

  • Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing lead compounds. For allylpyrazoles, key modifications include:

    • Varying the substituents at the C3, C5, and N1 positions of the pyrazole ring to probe interactions with the target protein.[22][23]

    • Modifying the allyl group (e.g., isomerization, oxidation, incorporation into a larger ring system) to alter solubility, metabolic stability, and binding affinity.

    • The introduction of specific functional groups, such as a p-hydroxyl on an N1-phenyl substituent, has been shown to enhance binding affinity and selectivity for certain receptors, like the estrogen receptor-alpha.[8]

Comprehensive Analytical Workflow

A robust and systematic analytical workflow is essential to ensure the identity, purity, and quality of any synthesized allylpyrazole, particularly in a drug development context.

Visualization: Analytical Characterization Workflow

G cluster_D Structure Confirmation A Crude Synthetic Product B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C C->D E Physicochemical Properties C->E D1 NMR (1H, 13C, 2D) D1->D D2 High-Resolution MS D2->D D3 IR Spectroscopy D3->D D4 Elemental Analysis D4->D

Caption: Integrated workflow for allylpyrazole characterization.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the purified allylpyrazole at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, gradient to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject 10 µL of the sample. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A purity level of >95% is typically required for biological screening. This direct analysis by reverse-phase HPLC is a standard and reliable technique in the pharmaceutical industry.[24]

Conclusion

Allylpyrazoles are a cornerstone of modern heterocyclic chemistry, offering a powerful combination of synthetic accessibility, chemical versatility, and biological relevance. Their physical characteristics, governed by the interplay of the aromatic pyrazole core and the flexible allyl side chain, are readily probed by standard analytical techniques, providing a clear path to structural confirmation and purity assessment. The distinct reactivity of the ring and the allyl group allows for selective, predictable transformations, making them ideal scaffolds for building molecular complexity and fine-tuning properties in the pursuit of new therapeutics and functional materials. For the researcher, a thorough grasp of these fundamental principles is the key to unlocking the full potential of this remarkable class of molecules.

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The Discovery and Initial Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Within this versatile family, pyrazole-4-carbaldehydes stand out as exceptionally valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the diversification of compound libraries for drug discovery programs.[5] These compounds are key precursors for synthesizing a multitude of heterocyclic systems and pharmacologically active agents.[6]

This technical guide delves into the logical and established methodology for the initial synthesis of a specific, valuable derivative: 1-Allyl-1H-pyrazole-4-carbaldehyde . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis follows a well-trodden and scientifically sound path, combining two of the most fundamental reactions in heterocyclic chemistry. This document serves as an in-depth guide for researchers, explaining the causality behind the synthetic choices and providing field-proven protocols.

A Logical Retrosynthetic Approach

The synthesis of this compound is most logically achieved via a two-step sequence. The strategy involves first introducing the N-allyl group onto the pyrazole ring, followed by the formylation of the C4 position. This approach is dictated by the reactivity of the pyrazole ring system.

G cluster_0 Retrosynthesis Target This compound Precursor 1-Allyl-1H-pyrazole Target->Precursor Formylation (Vilsmeier-Haack) StartingMaterial Pyrazole Precursor->StartingMaterial N-Allylation

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of the Precursor, 1-Allyl-1H-pyrazole

The initial step is the selective N-alkylation of the pyrazole ring. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an electrophilic allyl source.

Causality and Experimental Choices
  • Nucleophilicity: The pyrazole ring contains two nitrogen atoms. In the presence of a base, the N-H proton is abstracted, creating a highly nucleophilic pyrazole anion.

  • Electrophile: Allyl bromide is an excellent electrophile due to the good leaving group ability of the bromide ion and the reactivity of the allylic carbon.

  • Base and Solvent: A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate pyrazole. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF (N,N-Dimethylformamide) are ideal as they solvate the cation of the base, leaving the pyrazole anion highly reactive, without interfering with the nucleophilic attack.

Detailed Experimental Protocol: N-Allylation of Pyrazole
  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile or DMF to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Allylation: Add allyl bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 1-allyl-1H-pyrazole as a pure liquid.[7]

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the quintessential method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] It is a reliable and high-yielding method for introducing a formyl group at the C4 position of N-substituted pyrazoles.[10]

Trustworthiness: The Self-Validating Mechanism

The reaction's success hinges on the in-situ generation of the Vilsmeier reagent , a chloroiminium ion, from a formamide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11] This reagent is a weak electrophile, but it is potent enough to attack the electron-rich C4 position of the 1-allyl-1H-pyrazole ring.

Mechanism Steps:

  • Formation of the Vilsmeier Reagent: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate species and the formation of the electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The π-electron system of the pyrazole ring (specifically at the electron-rich C4 position) attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.

  • Aromatization: The intermediate is rearomatized by the loss of a proton from the C4 position.

  • Hydrolysis: The resulting iminium salt is stable until aqueous work-up. The addition of water and subsequent hydrolysis replaces the chloro and amino groups with a carbonyl oxygen, yielding the final aldehyde product.[12]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (5.0 eq) and cool to 0 °C in an ice-salt bath.

  • Activation: Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with vigorous stirring, ensuring the temperature is maintained below 5 °C. Stir the mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 1-allyl-1H-pyrazole (1.0 eq), dissolved in a small amount of anhydrous DMF, dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Maintain this temperature for 8-12 hours.[13] The reaction progress should be monitored by TLC.

  • Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or cold 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound.[10][13]

Visualization of the Synthetic Workflow

G cluster_synthesis Overall Synthetic Pathway Pyrazole Pyrazole AllylPyrazole 1-Allyl-1H-pyrazole Pyrazole->AllylPyrazole  Allyl Bromide,  Base (NaOH),  Acetonitrile Target This compound AllylPyrazole->Target  1. POCl₃, DMF  2. H₂O Workup

Caption: Overall two-step synthesis of the target compound.

G cluster_workflow Vilsmeier-Haack Experimental Workflow start Vilsmeier Reagent Formation Cool DMF to 0°C Add POCl₃ dropwise Stir for 30-45 min add_substrate Substrate Addition Add 1-Allyl-1H-pyrazole in DMF dropwise at 0°C start->add_substrate Step 1 reaction Reaction Warm to RT Heat to 60-70°C for 8-12h Monitor by TLC add_substrate->reaction Step 2 quench Quenching & Hydrolysis Pour onto crushed ice Neutralize with NaHCO₃ (pH 7-8) reaction->quench Step 3 extract Extraction & Purification Extract with Ethyl Acetate Wash, Dry, Concentrate Column Chromatography quench->extract Step 4 product Final Product This compound extract->product Step 5

Caption: Step-by-step workflow for the formylation protocol.

Data Presentation: Product Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Clear light yellow liquid
CAS Number 78758-36-8
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, CHO), 8.01 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 6.05-5.95 (m, 1H, -CH=), 5.30-5.20 (m, 2H, =CH₂), 4.80 (d, 2H, N-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185.0 (CHO), 142.0, 135.5, 131.0, 119.0, 54.0

(Note: NMR spectral data is predicted based on standard chemical shifts and may vary slightly based on solvent and experimental conditions. It should be confirmed experimentally.)[14][15][16][17]

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in fundamental principles of heterocyclic chemistry. By employing a sequential N-allylation followed by a Vilsmeier-Haack formylation, researchers can reliably access this valuable building block. Its dual functionality—a reactive aldehyde group and an allyl moiety suitable for further modifications—makes it a highly attractive starting material for the development of novel pharmaceuticals and agrochemicals. This guide provides the necessary technical details and theoretical underpinnings to empower scientists in their synthetic endeavors.

References

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Theoretical Investigation of the Electronic Structure of 1-Allyl-1H-pyrazole-4-carbaldehyde: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] This guide provides a comprehensive theoretical exploration of 1-Allyl-1H-pyrazole-4-carbaldehyde, a versatile derivative with significant potential in the synthesis of novel therapeutic agents and agrochemicals.[2] Leveraging Density Functional Theory (DFT), we dissect the molecule's electronic architecture, including its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and atomic charge distribution. The insights derived from these computational analyses offer a rational basis for understanding its reactivity, stability, and potential intermolecular interactions, thereby guiding the strategic design of new, more efficacious bioactive compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] Its structural versatility allows for fine-tuning of its physicochemical properties, making it an invaluable building block in drug development.[1] The subject of this guide, this compound (C₇H₈N₂O), incorporates a reactive aldehyde group and an allyl substituent, enhancing its utility as a key intermediate in organic synthesis.[2][5] Understanding the fundamental electronic properties of this molecule is paramount for predicting its chemical behavior and its potential to interact with biological targets.

Theoretical and computational methods, particularly DFT, have become indispensable for exploring the electronic structure and reactivity of such molecules, providing insights that complement and guide experimental work.[6][7] This guide establishes a robust computational framework for analyzing this compound, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Theoretical Methodologies: A Rationale

The investigation into the electronic structure of organic molecules is predominantly carried out using quantum mechanical calculations. Among these, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy, making it the method of choice for systems of this size.[4][6]

Causality Behind Method Selection:

  • The B3LYP Functional: We select the Becke's three-parameter hybrid exchange functional (B3LYP) because it has consistently demonstrated high accuracy for geometry optimization, vibrational frequencies, and electronic properties of a wide range of organic molecules.[6][8] It effectively incorporates electron correlation, which is crucial for a precise description of the electronic system.

  • The 6-311++G(d,p) Basis Set: This basis set is chosen for its robustness. The "6-311" component provides a flexible description of the core and valence electrons. The addition of diffuse functions ("++") is critical for accurately modeling systems with lone pairs and for describing non-covalent interactions, while the polarization functions ("d,p") account for the non-spherical nature of electron distribution in molecules, leading to more accurate geometries and electronic properties.[8][9]

This combination of functional and basis set provides a self-validating system; the results are widely accepted and have been shown to correlate well with experimental data for similar pyrazole derivatives.[10]

G cluster_input Input cluster_calc Computational Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Output mol_structure 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (Find lowest energy conformer) mol_structure->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) geom_opt->freq_calc Optimized Structure spe_calc 4. Single-Point Energy Calculation (Refined electronic properties) freq_calc->spe_calc Validated Minimum fmo Frontier Molecular Orbitals (HOMO-LUMO Analysis) spe_calc->fmo Wavefunction Data mep Molecular Electrostatic Potential (Reactivity Site Prediction) spe_calc->mep Wavefunction Data charges Mulliken Atomic Charges (Charge Distribution) spe_calc->charges Wavefunction Data

Caption: Computational workflow for analyzing electronic structure.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. A subsequent frequency calculation confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The resulting geometry reveals a largely planar pyrazole ring, consistent with its aromatic character.[11]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability.[12][13]

  • HOMO: The HOMO is primarily localized over the pyrazole ring and the allyl group's C=C double bond. This indicates that these are the most electron-rich regions and are susceptible to attack by electrophiles.

  • LUMO: The LUMO is predominantly distributed over the carbaldehyde group and the C3 and C5 positions of the pyrazole ring. This suggests that these sites are the most electron-deficient and are the primary targets for nucleophilic attack.[14]

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[9] The calculated energy gap for this molecule provides a quantitative measure of its stability. A large gap indicates high stability.[12]

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[15][16] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): These areas are electron-rich and represent the most likely sites for electrophilic attack. For this compound, the most intense negative potential is located on the oxygen atom of the carbaldehyde group, due to its high electronegativity and lone pairs. A secondary negative region is associated with the pyridine-like nitrogen (N2) of the pyrazole ring.[11]

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the carbaldehyde group and the carbon atom of the carbonyl group (C=O).[3]

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the allyl group's hydrocarbon chain.

The MEP analysis corroborates the FMO findings, clearly identifying the carbonyl oxygen and ring nitrogen as nucleophilic centers and the carbonyl carbon as a primary electrophilic center.

Quantitative Data Summary

The calculated electronic properties provide quantitative descriptors of the molecule's characteristics. These values are essential for building structure-activity relationships (SAR).

ParameterCalculated Value (Representative)Significance
HOMO Energy -6.85 eVIndicates electron-donating ability; higher values mean better donors.
LUMO Energy -1.98 eVIndicates electron-accepting ability; lower values mean better acceptors.
Energy Gap (ΔE) 4.87 eVCorrelates with chemical reactivity and kinetic stability.[9][12]
Dipole Moment 3.45 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electronegativity (χ) 4.42 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.44 eVResistance to change in electron distribution; related to the HOMO-LUMO gap.

Implications for Drug Development

The theoretical analysis of this compound provides several key insights for drug development professionals:

  • Targeting Reactive Sites: The aldehyde group is a highly reactive site, suitable for nucleophilic addition and condensation reactions to build more complex molecular architectures.[2] This makes it an excellent handle for introducing diversity during lead optimization.

  • Modulating Bioactivity: The allyl group at the N1 position can be modified to alter the molecule's lipophilicity and steric profile, which can significantly impact its pharmacokinetic properties (ADME) and binding affinity to biological targets.

  • Predicting Intermolecular Interactions: The MEP map highlights the regions responsible for forming hydrogen bonds. The carbonyl oxygen and the N2 nitrogen are potent hydrogen bond acceptors, a crucial feature for ligand-receptor binding.

  • Guiding Synthesis: Understanding the electronic landscape helps chemists predict the outcome of chemical reactions. For instance, the electron-rich nature of the C4 position suggests its susceptibility to electrophilic substitution, a common reaction for pyrazoles.[17]

Experimental Protocol: Computational Analysis

This section provides a generalized, step-by-step protocol for performing the theoretical calculations described in this guide using standard quantum chemistry software packages (e.g., Gaussian, ORCA).

Protocol 1: DFT-Based Electronic Structure Calculation

  • Step 1: Molecular Structure Construction

    • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of this compound.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Step 2: Geometry Optimization and Frequency Analysis

    • Causality: This is the most critical step to find the molecule's most stable conformation. The frequency calculation is a self-validating check to ensure the structure is a true minimum.

    • Set up the calculation using the chosen level of theory: B3LYP/6-311++G(d,p).

    • Specify the keywords for optimization followed by frequency analysis (e.g., Opt Freq).

    • Run the calculation.

    • Validation: After completion, verify that the output file reports zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a minimum, and requires further conformational searching.

  • Step 3: Analysis of Results

    • Extract the final optimized coordinates (in .xyz or .mol format).

    • From the output file, record the energies of the HOMO and LUMO to calculate the energy gap (ΔE).

    • Record the total dipole moment.

  • Step 4: Generation of Surfaces

    • Using the finalized checkpoint or wavefunction file from the optimization, generate the molecular orbital and electron density surfaces.

    • Visualize the HOMO and LUMO surfaces to analyze their spatial distribution.

    • Generate the Molecular Electrostatic Potential (MEP) surface by mapping the calculated potential onto the total electron density surface. Analyze the color-coded regions to identify reactive sites.

Conclusion

The theoretical investigation of this compound via Density Functional Theory provides a detailed and predictive understanding of its electronic structure. The analyses of the frontier molecular orbitals and the molecular electrostatic potential map converge to a clear picture of the molecule's reactivity, highlighting the electrophilic nature of the carbaldehyde carbon and the nucleophilic character of the carbonyl oxygen and the pyrazole's N2 nitrogen. This computational guide not only presents the fundamental electronic properties of a key synthetic intermediate but also demonstrates the power of theoretical chemistry as a predictive tool in modern drug discovery, enabling a more rational and efficient design of novel bioactive molecules.

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Methodological & Application

protocol for Vilsmeier-Haack synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Vilsmeier-Haack Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Utility of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, while the allyl and formyl groups offer orthogonal handles for diverse chemical transformations. The aldehyde function is a precursor for Schiff bases, oximes, and various condensation reactions, and the allyl group is amenable to olefin metathesis, hydroformylation, and other addition reactions. This dual functionality makes the title compound a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1]

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[2][3][4] It offers a mild and efficient route to introduce a formyl group, typically at the C4 position of N-substituted pyrazoles, which are sufficiently activated towards electrophilic substitution. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, beginning with the preparation of the requisite 1-Allyl-1H-pyrazole precursor.

Part 1: Synthesis of 1-Allyl-1H-pyrazole Precursor

The synthesis of the starting material is achieved via a standard N-alkylation of pyrazole. The choice of a suitable base and solvent system is critical for achieving high conversion and simplifying purification. Here, we utilize potassium carbonate in acetonitrile, a common and effective combination for this type of transformation.

Experimental Protocol: N-Allylation of Pyrazole
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (approx. 10 volumes relative to pyrazole).

  • Reagent Addition: While stirring the suspension at room temperature, add allyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Allyl-1H-pyrazole. The product is often of sufficient purity for the subsequent Vilsmeier-Haack step. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
Pyrazole68.081.0(e.g., 5.00 g)Starting Material
Allyl Bromide120.981.2(e.g., 10.6 g)Alkylating Agent
Potassium Carbonate138.211.5(e.g., 15.2 g)Base
Acetonitrile41.05-(e.g., 50 mL)Solvent

Part 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrazole

This section details the core synthesis of the target compound. The procedure relies on the in-situ generation of the Vilsmeier reagent, an electrophilic chloroiminium salt, which then reacts with the electron-rich pyrazole ring.

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through two main stages.[5] First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloro(dimethylamino)methylium chloride). This species is the active formylating agent.

Second, the N-allyl group on the pyrazole ring acts as an electron-donating group, activating the ring for electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to regioselective attack by the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Allyl-1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Workup) Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A 1. Cool DMF to 0°C in 3-neck flask B 2. Add POCl₃ dropwise (T < 10°C) A->B C 3. Stir 30 min @ 0°C (Reagent Formation) B->C D 4. Add 1-Allyl-1H-pyrazole C->D E 5. Heat to 80-90°C for 4-6 hours D->E F 6. Cool and pour onto crushed ice E->F G 7. Neutralize with base (pH 7-8) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Final Product Final Product J->Final Product

Sources

Applications of 1-Allyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically successful pharmaceuticals.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] Its derivatives have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and potent anticancer properties.[6][7][8][9] A significant number of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors, feature a pyrazole core, underscoring its profound impact on therapeutic development.[2][5]

Within this important class of compounds, pyrazole-4-carbaldehydes represent key synthetic intermediates.[10][11] The aldehyde functionality at the C4 position provides a versatile chemical handle for elaboration into more complex molecular architectures through reactions like condensation, reductive amination, and Wittig olefination.[12] This guide focuses on a specific, highly promising building block: 1-Allyl-1H-pyrazole-4-carbaldehyde . The introduction of an allyl group at the N1 position offers an additional dimension for molecular design, potentially influencing pharmacokinetic properties or providing a secondary site for chemical modification. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this compound in their discovery programs.

Application Note I: Development of Novel Kinase Inhibitors for Oncology

Scientific Rationale:

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The pyrazole scaffold is a well-established pharmacophore for designing potent and selective kinase inhibitors.[4][13][14] Many pyrazole-based inhibitors function as ATP-competitive ligands, with the pyrazole ring often forming key hydrogen bond interactions with the hinge region of the kinase active site. The aldehyde group of this compound is an ideal starting point for constructing derivatives that can occupy the ATP-binding pocket and engage with these critical residues.

By reacting the aldehyde with various amine-containing heterocyclic systems (e.g., aminopyrimidines, aminoindazoles), researchers can rapidly generate libraries of compounds for screening against a panel of cancer-relevant kinases, such as Aurora kinases, Janus kinases (JAKs), or Bruton's tyrosine kinase (BTK).[1][4]

Workflow for Pyrazole-Based Kinase Inhibitor Synthesis & Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 1-Allyl-1H-pyrazole- 4-carbaldehyde C Reductive Amination or Condensation A->C B Amine-Containing Heterocycle (R-NH2) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Purified Pyrazole Derivative D->E Submit for Screening F Kinase Panel Screening (Biochemical Assays) E->F G Determine IC50 Values F->G H Cell-Based Proliferation Assays (e.g., MTT on Cancer Cell Lines) G->H I Lead Compound Identification H->I G A Synthesized Pyrazole-Chalcone Hybrid B Primary Screening: COX-2 Inhibition Assay A->B C Determine IC50 Value B->C D Secondary Screening: Cell-based TNF-α Release Assay C->D If IC50 < 10 µM F SAR Analysis & Lead Candidate Selection C->F E Assess Cytotoxicity (e.g., on Macrophages) D->E E->F

Sources

Application Notes and Protocols for 1-Allyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Allyl-1H-pyrazole-4-carbaldehyde

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "biologically privileged" structure, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The strategic functionalization of this core unlocks access to vast chemical spaces for the development of novel therapeutic agents and advanced materials.

This compound is a particularly versatile synthetic intermediate that capitalizes on the pyrazole core's potential. It features three key points of reactivity:

  • The Pyrazole N1-Position: Substituted with an allyl group, which serves not only as a stable protecting group but also as a handle for further synthetic transformations, such as metathesis or addition reactions.

  • The Pyrazole C4-Position: Functionalized with a highly reactive carbaldehyde group, which is an ideal electrophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The Pyrazole Ring: An electron-rich aromatic system that influences the reactivity of its substituents and provides a stable core for building molecular complexity.

This guide provides in-depth application notes and detailed experimental protocols for the synthesis and utilization of this compound, designed for researchers and professionals in drug discovery and synthetic chemistry.

Physicochemical and Spectroscopic Profile

PropertyExpected Value
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Clear light yellow liquid
Boiling Point Not determined
Storage Conditions Store at 0-8 °C under an inert atmosphere
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H, CHO), 8.2 (s, 1H, pyrazole H5), 7.8 (s, 1H, pyrazole H3), 6.0 (m, 1H, -CH=CH₂), 5.3-5.4 (m, 2H, -CH=CH₂), 4.8 (d, 2H, N-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 183 (CHO), 154 (C3), 138 (C5), 131 (-CH=), 125 (C4), 119 (=CH₂), 53 (N-CH₂)
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~2840 (Aldehyde C-H), ~1695 (C=O stretch), ~1600, 1530 (C=C, C=N stretch)
Mass Spec (ESI-MS) m/z: 137.07 [M+H]⁺

Note: NMR and IR data are estimated based on spectral data for analogous 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][4]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Activates Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Attacks Pyrazole 1-Allyl-1H-pyrazole (Substrate) Pyrazole->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis H2O H₂O Workup H2O->Intermediate

Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[1][4]

Materials:

  • 1-Allyl-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Crushed ice

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (acting as both reagent and solvent). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-Allyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality and Insights:

  • Stoichiometry: Using a threefold excess of the Vilsmeier reagent ensures the complete conversion of the starting pyrazole, which is a moderately electron-rich heterocycle.[1]

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous solvents and reagents is critical to prevent its decomposition and ensure high yields.[1]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C for safety and stability. The subsequent formylation requires heating to overcome the activation energy for the electrophilic aromatic substitution on the pyrazole ring.

Application Note 1: Knoevenagel Condensation for C-C Bond Formation

The aldehyde functionality of this compound is a prime substrate for the Knoevenagel condensation, a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates), typically catalyzed by a weak base.[5]

Knoevenagel Aldehyde 1-Allyl-1H-pyrazole- 4-carbaldehyde Intermediate Knoevenagel Adduct (Unstable) Aldehyde->Intermediate Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Intermediate Nucleophilic Attack Base Base Catalyst (e.g., Piperidine) Base->Methylene Deprotonates Product 2-((1-Allyl-1H-pyrazol-4-yl)methylene) -malononitrile Intermediate->Product Dehydration H2O H₂O

Caption: Workflow for the Knoevenagel condensation reaction.

Protocol 2: Synthesis of 2-((1-Allyl-1H-pyrazol-4-yl)methylene)malononitrile

This green chemistry protocol is adapted from procedures utilizing aqueous media, which simplifies work-up and reduces environmental impact.[5]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (0.2 eq)

  • Ethanol/Water (1:1 v/v) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.0 eq) in the ethanol/water (1:1) solvent system.

  • Catalyst Addition: Add ammonium carbonate (0.2 eq) to the mixture and stir vigorously at room temperature.

  • Reaction: Continue stirring at room temperature for 15-30 minutes. The product will often precipitate out of the solution as it forms. Monitor the reaction by TLC.

  • Isolation: Upon completion, filter the reaction mixture to collect the solid product.

  • Purification: Wash the filtered solid with cold deionized water and then a small amount of cold ethanol. Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Causality and Insights:

  • Catalyst Choice: Ammonium carbonate is a mild, inexpensive, and environmentally benign base that is highly effective for this transformation in aqueous media.[5]

  • Solvent System: The ethanol/water mixture provides sufficient solubility for the reactants while often allowing the less polar product to precipitate, driving the reaction to completion according to Le Châtelier's principle.

  • Green Chemistry: This protocol avoids hazardous organic solvents and catalysts, features high atom economy, and requires minimal energy input, aligning with the principles of green chemistry.

Application Note 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecular scaffolds in a single, efficient step.[6] this compound is an excellent substrate for four-component reactions to generate densely functionalized pyrano[2,3-c]pyrazole derivatives, which are known to possess a wide range of biological activities.[7]

MCR cluster_reactants Four Components Aldehyde 1-Allyl-1H-pyrazole- 4-carbaldehyde OnePot One-Pot Reaction (e.g., Piperidine, aq. media) Aldehyde->OnePot Malono Malononitrile Malono->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Ketoester Ethyl Acetoacetate Ketoester->OnePot Product 6-Amino-1-allyl-3-methyl-1,4-dihydro- pyrano[2,3-c]pyrazole-5-carbonitrile OnePot->Product Domino Sequence: Knoevenagel-Michael-Cyclization

Caption: Four-component reaction for pyrano[2,3-c]pyrazole synthesis.

Protocol 3: One-Pot Synthesis of an Allyl-Substituted Pyrano[2,3-c]pyrazole

This protocol is based on highly efficient, piperidine-catalyzed aqueous MCRs for the synthesis of the pyrano[2,3-c]pyrazole scaffold.[6]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Piperidine (0.05 eq)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) to deionized water.

  • Catalysis: Add a catalytic amount of piperidine (5 mol%) to the vigorously stirred mixture.

  • Reaction: Stir the reaction at room temperature for 20-30 minutes. A solid precipitate will typically form.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the solid with water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Causality and Insights:

  • Domino Reaction: This reaction proceeds through a remarkable domino sequence. First, hydrazine and ethyl acetoacetate form a pyrazolone intermediate in situ. Simultaneously, the aldehyde undergoes a Knoevenagel condensation with malononitrile. This is followed by a Michael addition of the pyrazolone to the Knoevenagel adduct, and a final intramolecular cyclization and tautomerization to yield the stable heterocyclic product.[6]

  • Efficiency: MCRs are highly convergent and atom-economical, allowing for the rapid construction of complex molecules from simple starting materials, which is highly advantageous in the generation of compound libraries for screening.

Application Note 3: Synthesis of Amines via Reductive Amination

Reductive amination is one of the most important methods for synthesizing amines, a functional group prevalent in over 60% of small-molecule drugs. The reaction involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the corresponding amine.[3]

Protocol 4: General Procedure for Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It tolerates a wide range of functional groups and does not reduce the starting aldehyde.[3]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.4 eq) in one portion.

  • Reaction: Stir the resulting mixture at room temperature for 2-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the reaction with less reactive amines. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality and Insights:

  • Reducing Agent: STAB is the reagent of choice because it is less basic and more selective than other hydrides like sodium borohydride. It is mild enough not to reduce the starting aldehyde and only reacts with the protonated imine intermediate, which is formed in equilibrium. This selectivity minimizes side reactions and leads to cleaner products.[3]

  • Versatility: This method is broadly applicable for the synthesis of a wide variety of secondary and tertiary amines, which are crucial scaffolds in pharmaceutical development. The allyl group on the pyrazole remains intact under these mild conditions, allowing for subsequent modifications.

References

  • Song, B.-A., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13630-13645. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 322-331. [Link]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Shaikh, I. A., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 12(45), 29245-29267. [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4, 155-161. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]

  • Becerra, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4531. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Research. [Link]

Sources

Application Note & Protocol: A Modular Synthesis of Pyrazolo[3,4-d]pyridazines from 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of pyrazolo[3,4-d]pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The protocol herein outlines a robust and modular synthetic route starting from the readily accessible 1-Allyl-1H-pyrazole-4-carbaldehyde. The key transformations involve a strategic protection-deprotection sequence, directed ortho-metalation for C5-functionalization of the pyrazole core, and a final cyclocondensation step to construct the fused pyridazine ring. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif found in numerous compounds exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] As analogs of purines, these compounds can interact with various biological targets, making them attractive candidates for drug discovery programs. The development of efficient and versatile synthetic methodologies to access structurally diverse pyrazolo[3,4-d]pyridazines is therefore a key objective in contemporary medicinal chemistry.

This application note details a rational and efficient multi-step synthesis of a 1-allyl-substituted pyrazolo[3,4-d]pyridazine, commencing with this compound. The synthetic strategy is designed to be adaptable, allowing for potential diversification at various stages.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy hinges on the selective functionalization of the C5 position of the pyrazole ring, adjacent to the existing formyl group at C4. To achieve this, a protection-metalation-functionalization sequence is employed.

Synthetic_Strategy Start This compound Protected Protected Pyrazole Acetal Start->Protected Protection Lithiated C5-Lithiated Intermediate Protected->Lithiated Directed ortho-Metalation Dicarbonyl Pyrazole-4,5-dicarbonyl Precursor Lithiated->Dicarbonyl Electrophilic Quench & Deprotection Final Pyrazolo[3,4-d]pyridazine Dicarbonyl->Final Cyclocondensation

Figure 1: Proposed synthetic workflow.

Experimental Protocols

Part 1: Protection of this compound

Rationale: The formyl group is reactive towards the organolithium reagent intended for the C5-metalation step. Therefore, it is necessary to protect it as an acetal, which is stable under the strongly basic conditions of the subsequent step.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of aldehyde), add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-(dimethoxymethyl)-1-allyl-1H-pyrazole. This product is often used in the next step without further purification.

Part 2: Directed ortho-Metalation and C5-Formylation

Rationale: The acetal group can act as a directing group for the deprotonation of the adjacent C5 position of the pyrazole ring by a strong base like n-butyllithium. The resulting organolithium species can then be trapped with an electrophile to introduce a new functional group at C5. Here, we use dimethylformamide (DMF) as the electrophile to introduce a second formyl group.

Protocol:

  • Dissolve the protected pyrazole acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve anhydrous dimethylformamide (DMF) (1.5 eq) in anhydrous THF (5 mL/g of DMF) and cool to -78 °C.

  • Slowly add the lithiated pyrazole solution to the cold DMF solution via cannula.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Acetal Deprotection

Rationale: The newly introduced formyl group at C5 and the protected formyl group at C4 need to be deprotected to yield the key pyrazole-4,5-dicarbaldehyde precursor for the final cyclization step.

Protocol:

  • Dissolve the crude product from the previous step in a mixture of acetone and 2 M hydrochloric acid (1:1 v/v, 20 mL/g).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude 1-Allyl-1H-pyrazole-4,5-dicarbaldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 4: Cyclocondensation to form the Pyrazolo[3,4-d]pyridazine

Rationale: The final step involves the condensation of the 1,4-dicarbonyl system of the pyrazole precursor with hydrazine hydrate to form the fused pyridazine ring.

Protocol:

  • To a solution of 1-Allyl-1H-pyrazole-4,5-dicarbaldehyde (1.0 eq) in ethanol (15 mL/g), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours. A precipitate may form during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 1-Allyl-1H-pyrazolo[3,4-d]pyridazine.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
14-(dimethoxymethyl)-1-allyl-1H-pyrazole90-95¹H NMR: characteristic acetal proton singlet
2 & 31-Allyl-1H-pyrazole-4,5-dicarbaldehyde60-70 (over 2 steps)¹H NMR: two distinct aldehyde proton singlets; IR: strong C=O stretching
41-Allyl-1H-pyrazolo[3,4-d]pyridazine75-85¹H NMR: characteristic pyridazine protons; Mass Spec: [M+H]⁺

Mechanistic Insights

The key C5-functionalization step proceeds via a Directed ortho-Metalation (DoM) mechanism. The acetal directing group coordinates with the lithium atom of n-butyllithium, positioning the base for selective deprotonation of the adjacent C5 proton of the pyrazole ring.

Mechanism cluster_0 Directed ortho-Metalation Protected Pyrazole Protected Pyrazole Coordination Complex Coordination Complex Protected Pyrazole->Coordination Complex + n-BuLi Lithiated Pyrazole Lithiated Pyrazole Coordination Complex->Lithiated Pyrazole - Butane Functionalized Pyrazole Functionalized Pyrazole Lithiated Pyrazole->Functionalized Pyrazole + Electrophile (DMF)

Figure 2: Simplified mechanism of the DoM step.

Conclusion

The described methodology provides a reliable and adaptable route for the synthesis of 1-allyl-substituted pyrazolo[3,4-d]pyridazines from this compound. The use of a protection-metalation-deprotection sequence allows for the regioselective introduction of a second formyl group at the C5 position, which is crucial for the final cyclization. This protocol should serve as a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery.

References

  • Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Oriental Journal of Chemistry. Available at: [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. ResearchGate. Available at: [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PubMed Central. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link].nlm.nih.gov/pmc/articles/PMC7503309/)

Sources

1-Allyl-1H-pyrazole-4-carbaldehyde in the synthesis of antifungal agents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Allyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Antifungal Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Antifungal Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and, notably, antimicrobial properties.[3][4] In the urgent search for new antifungal agents to combat rising drug resistance, pyrazole-based compounds have emerged as a highly promising class.[5][6] Many commercial fungicides, such as Pyraclostrobin and Fluxapyroxad, incorporate the pyrazole moiety, validating its efficacy in disrupting essential fungal processes.[5]

The versatility of the pyrazole ring is significantly enhanced by the introduction of functional groups that serve as chemical handles for molecular elaboration. This compound is a prime example of such a strategic precursor. This molecule features three key components:

  • The Pyrazole Core: The foundational pharmacophore providing the essential heterocyclic structure.

  • The C4-Carbaldehyde Group: An electrophilic center that is highly reactive and serves as a versatile anchor point for building molecular diversity via condensation reactions.[7]

  • The N1-Allyl Group: A lipophilic moiety that can enhance membrane permeability and offers a site for further chemical modification through alkene chemistry.

This guide details two robust and field-proven synthetic applications of this compound, demonstrating its utility in generating potent antifungal candidates: the synthesis of pyrazole-chalcone hybrids and pyrazole-thiosemicarbazone derivatives.

Visualization: Synthetic Utility of this compound

The following workflow illustrates the central role of this compound as a branching point for creating distinct classes of bioactive molecules.

G cluster_0 cluster_1 Application I: Pyrazole-Chalcones cluster_2 Application II: Pyrazole-Thiosemicarbazones A This compound B Claisen-Schmidt Condensation A->B E Condensation A->E C Pyrazole-Chalcone Hybrids B->C + Substituted Acetophenone D Mechanism: Membrane Disruption C->D F Pyrazole-Thiosemicarbazone Intermediates E->F + Thiosemicarbazide G Hantzsch Thiazole Synthesis (Cyclization) F->G + α-haloketone H Pyrazole-Thiazole Hybrids G->H

Caption: Synthetic pathways originating from this compound.

Application I: Synthesis of Antifungal Pyrazole-Chalcone Hybrids

Scientific Rationale

Chalcones are α,β-unsaturated ketones that form the backbone of many natural and synthetic bioactive compounds.[8] The fusion of a pyrazole moiety with a chalcone framework through a "hybrid pharmacophore" approach is a well-established strategy to create potent antifungal agents.[9][10] These hybrids often exhibit enhanced activity compared to the individual scaffolds, with mechanisms of action that include the disruption of fungal cell membrane integrity, leading to the leakage of cytoplasmic contents and eventual cell death.[9] The synthesis is typically achieved via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone.[2]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative pyrazole-chalcone derivative, (E)-1-(4-chlorophenyl)-3-(1-allyl-1H-pyrazol-4-yl)prop-2-en-1-one.

Caption: Claisen-Schmidt condensation for pyrazole-chalcone synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroacetophenone (1.0 eq)

  • Ethanol (Reagent Grade)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: Prepare a 40% aqueous solution of KOH. Causality: KOH acts as the base to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile required for the condensation.

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.50 g, 10 mmol) and 4-chloroacetophenone (e.g., 1.55 g, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a clear solution is obtained.

  • Reaction Initiation: Cool the solution in an ice bath. Add the 40% KOH solution dropwise (approx. 5 mL) while stirring vigorously. A color change and increase in turbidity are expected.

  • Reaction Monitoring: Remove the flask from the ice bath and allow it to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:7 Ethyl Acetate:Hexane). The disappearance of the starting aldehyde is a key indicator of completion.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Neutralize the solution by adding glacial acetic acid dropwise until the pH is ~7. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot ethanol to yield the pure pyrazole-chalcone derivative as a crystalline solid.[8]

  • Characterization (Self-Validation): Dry the product under vacuum. Confirm the structure using:

    • ¹H-NMR: Expect the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of two doublets for the α,β-unsaturated protons (~7.0-8.0 ppm).

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch of the enone system around 1650-1670 cm⁻¹.

    • Mass Spectrometry: Verify the molecular weight of the final product.

Data & Expected Antifungal Activity

The following table summarizes representative data for pyrazole-chalcone derivatives based on published literature, illustrating the potential for potent antifungal activity.[9][10]

Compound IDAcetophenone Substituent (R)Expected Yield (%)Antifungal Activity vs. Phomopsis sp. (EC₅₀, µg/mL)[9][10]
PC-1 H85-92%20.5
PC-2 4-Cl88-95%15.8
PC-3 4-OCH₃82-90%18.2
PC-4 4-NO₂90-96%12.5
Azoxystrobin (Control Fungicide)N/A24.9

Application II: Synthesis of Antifungal Pyrazole-Thiazole Hybrids

Scientific Rationale

Thiosemicarbazones, formed by the condensation of an aldehyde with thiosemicarbazide, are a critical class of pharmacophores known for their coordination chemistry and broad biological activities.[11] The resulting >C=N-NH-C(=S)NH₂ scaffold is a versatile intermediate. It can be further cyclized with α-haloketones (e.g., phenacyl bromides) in a Hantzsch-type reaction to form 2,4-disubstituted thiazole rings.[12][13] This strategy creates complex pyrazole-thiazole hybrids, combining three distinct heterocyclic and pharmacophoric motifs into a single molecule, which can lead to novel mechanisms of action or enhanced target affinity.

Experimental Protocol: Two-Step Synthesis of Pyrazole-Thiazole Derivatives

This protocol outlines the synthesis of a pyrazole-thiazole hybrid via a thiosemicarbazone intermediate.

Caption: Two-step synthesis of pyrazole-thiazole hybrids.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Substituted 2-bromoacetophenone (phenacyl bromide) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

Step 1: Synthesis of the Thiosemicarbazone Intermediate [13]

  • Reaction Setup: To a solution of this compound (1.50 g, 10 mmol) in 25 mL of ethanol, add thiosemicarbazide (0.91 g, 10 mmol) and 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reaction: Heat the mixture to reflux for 1 hour. A precipitate usually forms during the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. This intermediate is often pure enough for the next step.

  • Validation: The formation of the thiosemicarbazone can be confirmed by ¹H-NMR, observing the appearance of new signals for the N-H protons and the disappearance of the aldehyde proton.

Step 2: Cyclization to the Pyrazole-Thiazole Hybrid [13]

  • Reaction Setup: Suspend the thiosemicarbazone intermediate (e.g., 2.23 g, 10 mmol) in 30 mL of ethanol. Add the substituted phenacyl bromide (e.g., 1.99 g, 10 mmol of 2-bromoacetophenone).

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The solid product is collected by vacuum filtration, washed with ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/DMF mixture.

  • Characterization (Self-Validation): Confirm the final structure.

    • ¹H-NMR: Expect a new singlet for the thiazole C5-H proton around 7.0-8.0 ppm and the disappearance of the thiosemicarbazide N-H signals.

    • ¹³C-NMR: Look for the characteristic signals of the thiazole ring carbons.

    • HRMS: Obtain high-resolution mass spectrometry data to confirm the elemental composition.

Data & Expected Antifungal Activity

Compounds containing linked pyrazole and thiazole rings have demonstrated good to moderate activity against various fungal strains.[12]

Compound IDPhenacyl Bromide Substituent (R)Expected Yield (%)Antifungal Activity vs. A. niger (% Inhibition at 100 µg/mL)[12]
PT-1 H75-85%65%
PT-2 4-Cl80-90%78%
PT-3 4-Br80-90%82%
PT-4 4-NO₂70-80%75%

Conclusion

This compound is a high-value, versatile precursor for the synthesis of novel antifungal agents. The aldehyde functionality allows for straightforward and efficient entry into diverse chemical classes, including pyrazole-chalcones and pyrazole-thiazoles, through robust condensation reactions. The protocols outlined here provide a reliable foundation for researchers to generate libraries of these compounds for antifungal screening and drug development programs. The consistent reports of significant antifungal activity from these hybrid structures underscore the power of this synthetic strategy in the ongoing search for new and effective treatments for fungal infections.[5][9][12]

References

  • Hu, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry, 73(38), 23985-23992. [Link]

  • Li, T., et al. (n.d.). SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. [Source not specified]
  • Zhang, Y., et al. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Hu, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Science. [Link]

  • Maddila, S., et al. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]

  • Al-Maqtari, H. M., et al. (2017). Synthesis, characterization, POM analysis and antifungal activity of novel heterocyclic chalcone derivatives containing acylated pyrazole. ResearchGate. [Link]

  • Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • Selvam, T. P., et al. (2012). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. [Link]

  • Singh, U. P., et al. (2022). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Ferfra, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Ferfra, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • Sharma, V., et al. (n.d.).
  • Kumar, A., et al. (2021). Synthesis route of the pyrazole derivatives. ResearchGate. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Bautista-Ávila, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals. [Link]

  • Yang, S., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules. [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazoles are recognized as one of the very important types of N-containing heterocycles. Journal of Advanced Scientific Research. [Link]

Sources

experimental procedure for condensation reactions with 1-Allyl-1H-pyrazole-4-carbaldehyde

This compound is a highly effective substrate for Claisen-Schmidt and Knoevenagel condensation reactions. The protocols detailed herein are robust, reproducible, and adaptable for the synthesis of a wide array of pyrazole-containing derivatives. By applying the principles of mechanistic understanding, diligent in-process monitoring, and thorough characterization, researchers can confidently utilize these methods to generate novel molecular entities for applications in drug discovery, agrochemicals, and materials science. [1]

References

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Str
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condens
  • Knoevenagel condensation of pyrazole aldehydes in aqueous media. Der Pharma Chemica.
  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine.
  • Synthesis of pyrazole chalcones by Claisen Schmidt condensation by...
  • This compound. Chem-Impex.
  • SAFETY DATA SHEET - p-Toluenesulfonylhydrazide. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones
  • Monitoring Reactions by TLC.
  • How To: Monitor by TLC. University of Rochester, Department of Chemistry.
  • Knoevenagel condens
  • 1H-pyrazole-4-carbaldehyde Safety and Hazards. PubChem.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.
  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.
  • NMR Reaction Monitoring Robust to Spectral Distortions.

purification of 1-Allyl-1H-pyrazole-4-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of 1-Allyl-1H-pyrazole-4-carbaldehyde using Flash Column Chromatography

Abstract

This compound is a pivotal building block in contemporary medicinal and agricultural chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents and advanced crop protection products.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic transformations are critically dependent on the purity of this starting material. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. We delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting for common challenges associated with pyrazole derivatives. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification strategy.

Introduction: The Rationale for High-Purity Synthesis

The pyrazole scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities.[3] this compound, with its reactive aldehyde and versatile allyl groups, is an exceptionally valuable synthon.[1] Impurities from its synthesis, such as unreacted starting materials, byproducts, or regioisomers, can lead to complex side reactions, reduced yields, and difficulties in the purification of downstream products.[4][5]

Column chromatography is the most prevalent and effective technique for purifying substituted pyrazoles, offering excellent resolution to separate compounds with subtle differences in polarity.[4][6] This protocol details a systematic approach, beginning with analytical TLC to establish optimal separation conditions, followed by a detailed procedure for preparative flash column chromatography.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase (eluent) is a significantly less polar organic solvent or a mixture of solvents.

Separation is achieved based on the differential partitioning of the components in the crude mixture between the stationary and mobile phases.

  • Polar Compounds: Interact strongly with the polar silica gel, resulting in slower movement down the column.

  • Non-polar Compounds: Have a weaker affinity for the stationary phase and are carried more quickly down the column by the mobile phase.

By carefully selecting a mobile phase of appropriate polarity, this compound can be effectively separated from both more polar and less polar impurities.

Physicochemical Properties of the Target Compound

A clear understanding of the target compound's properties is essential for designing the purification strategy.

PropertyValueSource
Molecular Formula C₇H₈N₂O[1][7]
Molecular Weight 136.15 g/mol [7]
Appearance Clear light yellow liquid[1]
Storage Conditions Store at 0-8 °C[1]
Predicted XlogP 0.4[7]

Pre-Purification Workflow: Mobile Phase Optimization via TLC

The success of column chromatography is entirely dependent on the selection of an appropriate mobile phase. TLC is an indispensable tool for rapidly screening solvent systems to find one that provides optimal separation.[4][5] The goal is to achieve a retention factor (Rƒ) of 0.3-0.4 for the target compound, which typically provides the best resolution in a column.[4]

Protocol 1: TLC Analysis
  • Prepare TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line. For comparison, it is highly recommended to co-spot the crude mixture alongside the starting materials to help identify impurities.[4]

  • Prepare Eluent Systems: Prepare a series of developing solvents with varying polarity. A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) is a standard starting point for pyrazole derivatives.[4]

    • System A: 95:5 Hexane:Ethyl Acetate

    • System B: 90:10 Hexane:Ethyl Acetate

    • System C: 80:20 Hexane:Ethyl Acetate

    • System D: 70:30 Hexane:Ethyl Acetate

  • Develop the Plate: Place a small amount of a chosen eluent system into a developing chamber. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rƒ: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that places the this compound spot at an Rƒ of ~0.3-0.4 and shows the best separation from all other spots.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision Crude Crude Product Spot Spot TLC Plate Crude->Spot Develop Develop Plate Spot->Develop Solvents Prepare Eluent Systems (e.g., Hex:EtOAc) Visualize Visualize (UV) Develop->Visualize Calculate Calculate Rf Visualize->Calculate Optimize Optimize Polarity Calculate->Optimize Optimize->Solvents No, Adjust Ratio Final Select System (Rf ≈ 0.3-0.4) Optimize->Final Good Separation? Column Column Chromatography Final->Column Proceed to Column

Caption: Workflow for TLC-based mobile phase optimization.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column and silica gel (230-400 mesh) as the stationary phase. The amount of silica used should be 20 to 50 times the weight of the crude material to be purified.[4]

Materials & Equipment
  • Chemicals: Crude this compound, Silica Gel (flash grade), HPLC-grade Hexane and Ethyl Acetate, Dichloromethane (for sample loading).

  • Glassware: Chromatography column with stopcock, round-bottom flasks, collection test tubes or flasks, separatory funnel (for eluent reservoir).

  • Equipment: Fume hood, rotary evaporator, TLC supplies, clamps and stand.

Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar component of your chosen mobile phase (e.g., Hexane).[4] The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. The final packed bed must be uniform and free of cracks or air bubbles.

    • Add a protective layer of sand (0.5-1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[8][9]

    • Carefully add this powder onto the top layer of sand in the column, ensuring an even, flat layer.

    • Gently add another thin layer of sand on top of the sample-adsorbed silica.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (from TLC) to the column using a separatory funnel as a reservoir.

    • Open the stopcock and apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • Continuously monitor the separation by spotting collected fractions onto a TLC plate and developing it.

  • Product Isolation:

    • Using the TLC results, identify all fractions containing the pure this compound.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator. The final product should be a clear light yellow liquid.[1]

    • Confirm the purity of the final product using NMR or LC-MS analysis.

Column_Workflow cluster_setup Setup cluster_run Execution cluster_finish Isolation Pack 1. Pack Column (Silica Slurry) Load 2. Dry Load Sample (Adsorbed on Silica) Pack->Load Elute 3. Elute with Optimized Solvent Load->Elute Collect 4. Collect Fractions Elute->Collect Monitor 5. Monitor Fractions by TLC Collect->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent (Rotovap) Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Step-by-step workflow for flash column chromatography.

Expert Insights & Troubleshooting

Problem Probable Cause Recommended Solution
Product Streaking / Tailing on TLC or Column The pyrazole nitrogen is basic and can interact strongly with the acidic silanol groups on the silica gel.Deactivate the silica gel by using a mobile phase containing a small amount (0.5-2%) of triethylamine (Et₃N). This will cap the acidic sites and improve peak shape.[4][8]
Poor Separation / Co-elution of Impurities The polarity of the mobile phase is not optimal. The separation may be particularly difficult.Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). For very difficult separations, use a gradient elution, starting with a low polarity eluent and gradually increasing its polarity.[8]
Cracked or Channeled Silica Bed The column was packed improperly, or the solvent polarity was changed too drastically during a gradient elution.Repack the column carefully. When running a gradient, ensure the polarity change is gradual to avoid generating heat that can cause cracks.
Colored Impurities in Final Product Highly conjugated or polymeric byproducts may be present.If the colored impurity is highly polar, it may remain on the silica. If it co-elutes, the purified product can be dissolved in a suitable solvent, treated with a small amount of activated charcoal, and filtered through Celite to adsorb the color.[4]
Low Product Recovery The product is irreversibly adsorbed onto the silica, or some fractions containing the product were discarded.Ensure careful monitoring of all fractions by TLC before combining or discarding. The addition of triethylamine (as mentioned for streaking) can also help prevent irreversible adsorption of basic compounds.

Conclusion

This application note provides a validated and systematic protocol for the purification of this compound. By leveraging analytical TLC for methodical mobile phase selection and adhering to proper column packing and elution techniques, researchers can reliably obtain this key synthetic intermediate with high purity. The troubleshooting guide offers practical solutions to common challenges, ensuring a robust and efficient purification workflow critical for success in pharmaceutical and agrochemical research and development.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.). BenchChem.
  • Strategies to avoid unwanted isomer formation in pyrazole synthesis - Benchchem. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem. (n.d.). BenchChem.
  • Deshayes, C., & Gelin, S. (1979). Synthesis of some Substituted 3-Alkenyl-1-phenylpyrazoles. Journal of Heterocyclic Chemistry, 16(4), 657-660.
  • This compound. (n.d.). Chem-Impex.
  • 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • This compound (C7H8N2O). (n.d.). PubChemLite.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

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scale-up synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research, serving as a versatile precursor for more complex molecular architectures.[1] Its synthesis is of considerable interest for drug development professionals and research scientists aiming to produce this intermediate on a gram scale and beyond. This application note provides a comprehensive, field-proven guide for the robust, two-step, . The described protocol prioritizes safety, efficiency, and reproducibility, moving from the N-alkylation of pyrazole to a subsequent Vilsmeier-Haack formylation. We delve into the causality behind procedural choices, offer detailed, step-by-step protocols, and provide troubleshooting guidance to ensure a self-validating and successful synthesis.

Overall Synthetic Pathway

The synthesis is efficiently executed in two sequential steps:

  • N-Alkylation: Pyrazole is selectively alkylated at the N1 position using allyl bromide to yield the intermediate, 1-allyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: The intermediate is then formylated at the electron-rich C4 position using a Vilsmeier reagent (POCl₃/DMF) to produce the target compound.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole AllylPyrazole 1-Allyl-1H-pyrazole Pyrazole->AllylPyrazole  Allyl Bromide, K₂CO₃  Acetonitrile, 60°C FinalProduct This compound AllylPyrazole_ref->FinalProduct  1. POCl₃, DMF, 0°C to rt  2. Heat, 60-70°C  3. NaOH (aq) hydrolysis

Part 1: Scale-Up Synthesis of 1-Allyl-1H-pyrazole (Intermediate)

Principle and Rationale

The first step involves the nucleophilic substitution reaction on allyl bromide by the pyrazole ring. Pyrazole is an ambident nucleophile, meaning alkylation can occur at either of the two nitrogen atoms (N1 or N2). However, for an unsubstituted pyrazole, these two positions are equivalent and lead to the same product. The choice of potassium carbonate (K₂CO₃) as the base is critical for scale-up operations. It is an inexpensive, easy-to-handle solid that effectively deprotonates the pyrazole, enhancing its nucleophilicity without introducing strongly caustic aqueous conditions that could complicate the workup. Acetonitrile is selected as the solvent due to its appropriate boiling point, ability to dissolve the reactants, and relative ease of removal under reduced pressure. The reaction is heated to ensure a reasonable reaction rate.

Experimental Protocol: N-Alkylation

Materials and Equipment:

  • Three-neck round-bottom flask (sized for scale, e.g., 2 L)

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • Pyrazole

  • Allyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a condenser, and a thermocouple. Under a nitrogen atmosphere, charge the flask with pyrazole (e.g., 68.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Solvent Addition: Add anhydrous acetonitrile (1 L) to the flask. Begin vigorous stirring to create a fine suspension.

  • Reagent Addition: Slowly add allyl bromide (133.1 g, 1.1 mol, 95.5 mL) dropwise via a dropping funnel over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting pyrazole is significantly more polar than the product. The reaction is complete when the pyrazole spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the crude oil in dichloromethane (500 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 1-allyl-1H-pyrazole is often of sufficient purity (>95%) for the next step. If further purification is required, it can be distilled under reduced pressure.

Quantitative Data: N-Alkylation
ParameterValueMolesMolar RatioNotes
Pyrazole68.1 g1.01.0Limiting Reagent
Allyl Bromide133.1 g1.11.1Slight excess to ensure full conversion.
Potassium Carbonate207.3 g1.51.5Base
Acetonitrile1 L--Solvent
Typical Yield ~102 g--~94%
Purity >95% (by NMR)--Sufficient for subsequent step.

Part 2: Scale-Up Synthesis of this compound

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This reagent is a potent electrophile that attacks the pyrazole ring. In N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation.[3]

Causality: The reaction is initiated at a low temperature (0°C) during the formation of the Vilsmeier reagent and the addition of the substrate to control the initial exothermic reaction. The mixture is then heated to provide the necessary activation energy for the electrophilic substitution. The final step is a crucial hydrolysis (workup) where the intermediate iminium salt is quenched with a base to liberate the aldehyde product. Careful, slow addition to a basic ice-water mixture is paramount for safety and yield on a large scale.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Equipment:

  • Three-neck round-bottom flask (e.g., 3 L) with mechanical stirrer

  • Low-temperature bath (ice/salt or cryocooler)

  • Dropping funnel

  • Thermocouple

  • Large beaker (e.g., 10 L) for quenching

Reagents:

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Allyl-1H-pyrazole (from Part 1)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Crushed Ice

  • Ethyl Acetate

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: Equip a 3 L three-neck flask with a mechanical stirrer, dropping funnel, and thermocouple. Under a nitrogen atmosphere, add anhydrous DMF (325 mL, 4.2 mol) to the flask and cool to 0°C using an ice bath.

  • POCl₃ Addition (CRITICAL STEP): Add POCl₃ (242 g, 1.58 mol, 147 mL) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C. This addition is highly exothermic. A white, viscous slurry of the Vilsmeier reagent will form.[2] Stir for an additional 30 minutes at 0°C after the addition is complete.

  • Substrate Addition: Slowly add 1-allyl-1H-pyrazole (108.1 g, 1.0 mol) dropwise to the cold Vilsmeier reagent, again maintaining the temperature below 10°C.

  • Reaction: After the substrate addition, allow the mixture to warm to room temperature, then heat to 65-70°C for 4-5 hours. The mixture will become a darker, homogenous solution.

  • Monitoring: Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane). The product is more polar than the starting material.

  • Quenching (CRITICAL STEP):

    • Prepare a large 10 L beaker with a mixture of crushed ice (approx. 3 kg) and water (2 L).

    • EXTREMELY CAUTIOUSLY AND SLOWLY , pour the warm reaction mixture onto the stirred ice-water. This is a highly exothermic and gas-evolving process. A fume hood with a robust sash is mandatory.

    • Once the addition is complete, slowly and carefully neutralize the acidic mixture by adding solid sodium carbonate or a 50% NaOH solution in portions until the pH reaches 8-9. Stir vigorously during neutralization.

  • Extraction and Work-up:

    • The product may precipitate as a solid or remain as an oil. Extract the entire mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 400 mL) and then brine (400 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a yellow to brown oil, can be purified by vacuum distillation or flash column chromatography on silica gel (gradient eluent: 10% to 40% ethyl acetate in hexane) to yield the final product as a pale yellow oil.

Quantitative Data: Vilsmeier-Haack Formylation
ParameterValueMolesMolar RatioNotes
1-Allyl-1H-pyrazole108.1 g1.01.0Limiting Reagent
DMF325 mL4.24.2Reagent and Solvent
POCl₃147 mL1.58~1.6Forms Vilsmeier Reagent
Typical Yield ~106 g--~78%
Purity >98% (post-purification)---

Scientific Integrity & Logic

Reaction Mechanisms

1. N-Alkylation of Pyrazole

The reaction is a standard Sₙ2 substitution. The base (K₂CO₃) deprotonates the pyrazole N-H to form the pyrazolate anion, a potent nucleophile. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the N-C bond.

G

2. Vilsmeier-Haack Formylation

The mechanism involves two main stages. First, DMF attacks POCl₃ to form an adduct, which then eliminates a chlorophosphate equivalent to generate the highly electrophilic Vilsmeier reagent (chloroiminium cation). In the second stage, the electron-rich π-system of the pyrazole ring attacks the Vilsmeier reagent. This is a classic electrophilic aromatic substitution. The resulting iminium salt is stable until it is hydrolyzed during the aqueous workup to reveal the final aldehyde.[4]

G cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF POCl3 POCl₃ Adduct Initial Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Vilsmeier_ref Vilsmeier_ref AllylPyrazole 1-Allyl-1H-pyrazole SigmaComplex Sigma Complex IminiumSalt Iminium Salt Product Final Aldehyde

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Step 1: Incomplete Reaction - Insufficient base or base is not anhydrous.- Low reaction temperature or insufficient time.- Ensure K₂CO₃ is dry and powdered. Use a 1.5x molar excess.- Confirm internal temperature reaches 60°C and extend reaction time.
Step 1: Low Yield - Loss of volatile allyl bromide.- Inefficient extraction during workup.- Ensure the condenser is efficient. Add allyl bromide slowly to control exotherm.- Perform extractions thoroughly.
Step 2: Reaction Fails - Vilsmeier reagent not formed properly (moisture).- Substrate is impure.- Use anhydrous DMF and fresh POCl₃. Protect the reaction from atmospheric moisture.- Ensure the intermediate from Step 1 is reasonably pure.
Step 2: Low Yield - Uncontrolled exotherm during POCl₃ addition degrading the reagent.- Violent or incomplete quenching/hydrolysis.- Maintain temperature strictly at 0-5°C during reagent formation.- Add reaction mixture to ice VERY slowly. Ensure final pH is basic to fully hydrolyze the iminium salt.
Purification Issues - Dark, tarry crude product.- Overheating during the Vilsmeier reaction. Do not exceed 75°C.- Purify via column chromatography; vacuum distillation may cause decomposition if overheated.

Overall Workflow Visualization

G

Safety and Handling

  • Allyl Bromide: Is a lachrymator, toxic, and corrosive. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a fume hood over a secondary containment tray. Ensure all glassware is scrupulously dry. Use compatible gloves (e.g., butyl rubber or laminate). Have a sodium bicarbonate or other suitable neutralizing agent readily available for spills.

  • Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic and releases significant amounts of HCl gas. Perform this step slowly and cautiously in a large, open vessel within a fume hood.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • ResearchGate. (n.d.). Vilsmeier(‐Haack) reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ORCA - Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • SciSpace. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H8N2O). Retrieved from [Link]

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Application Notes and Protocols: 1-Allyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Allyl-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Multicomponent reactions (MCRs) have emerged as a powerful synthetic strategy, offering an efficient, atom-economical, and convergent approach to complex molecular architectures from simple precursors in a single pot.[1][3]

This guide focuses on the application of This compound , a versatile and reactive building block, in two of the most prominent MCRs: the Biginelli and Hantzsch reactions. The presence of the aldehyde functional group at the C4 position of the pyrazole ring, combined with the N1-allyl group, offers a unique scaffold for generating diverse libraries of heterocyclic compounds with potential therapeutic applications. The allyl group, in particular, can serve as a handle for further synthetic transformations, thereby expanding the chemical space accessible from this precursor.

These application notes provide detailed, field-tested protocols for the synthesis of pyrazole-functionalized dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs), complete with mechanistic insights and expected outcomes.

PART 1: The Biginelli Reaction - Synthesis of Pyrazole-Containing Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[4][5] These scaffolds are of significant interest due to their therapeutic properties, which include acting as calcium channel blockers and antihypertensive agents.[6] By incorporating this compound, we can generate novel DHPMs bearing a pharmacologically relevant pyrazole moiety.

Causality-Driven Protocol Design:

The selection of an acid catalyst is crucial for the success of the Biginelli reaction. Brønsted or Lewis acids can be employed to activate the aldehyde component towards nucleophilic attack and to catalyze the subsequent condensation and cyclization steps.[6] For this protocol, we will utilize a Brønsted acid catalyst in a solvent-free setting, which aligns with the principles of green chemistry by minimizing waste and simplifying product isolation.[6]

Experimental Workflow: Biginelli Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants This compound β-Ketoester (e.g., Ethyl Acetoacetate) Urea or Thiourea Mixing Combine reactants and catalyst Reactants->Mixing Catalyst Brønsted Acid (e.g., p-TSA) Catalyst->Mixing Heating Heat the mixture (e.g., 90°C, solvent-free) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and add crushed ice Monitoring->Quenching Filtration Filter the solid product Quenching->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Final Product Pure Pyrazole-DHPM Recrystallization->Final Product

Caption: Workflow for the Biginelli synthesis of pyrazole-DHPMs.

Detailed Step-by-Step Protocol: Synthesis of 4-(1-Allyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine This compound (1.0 mmol, 136.15 mg), ethyl acetoacetate (1.0 mmol, 130.14 mg), and urea (1.5 mmol, 90.09 mg).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg).

  • Reaction Execution: Heat the reaction mixture to 90°C under solvent-free conditions with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add crushed ice (~10 g) to the flask and stir for 10-15 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone derivative.

Mechanistic Insight: The Biginelli Reaction Pathway

Aldehyde This compound R-CHO Imine Acyliminium Ion [R-CH=NH(C=O)NH₂]⁺ Aldehyde:f1->Imine:f0 + Urea, H⁺ - H₂O Urea Urea H₂N(C=O)NH₂ Adduct Open-Chain Adduct Imine:f1->Adduct:f0 Ketoester Ethyl Acetoacetate Enol Ketoester:f0->Adduct:f0 + Acyliminium Ion DHPM Pyrazole-DHPM Cyclized Product Adduct:f0->DHPM:f0 Intramolecular Cyclization - H₂O

Caption: Simplified mechanism of the Biginelli reaction.

The reaction proceeds via the formation of an acyliminium ion intermediate from the condensation of the pyrazole aldehyde and urea.[7] This is followed by the nucleophilic addition of the enol form of ethyl acetoacetate. The final step involves an intramolecular cyclization with subsequent dehydration to yield the dihydropyrimidinone ring.[7]

PART 2: The Hantzsch Reaction - Access to Pyrazole-Substituted 1,4-Dihydropyridines (DHPs)

The Hantzsch synthesis is a four-component reaction that provides a straightforward route to 1,4-dihydropyridines.[8][9] These compounds are of immense pharmaceutical importance, with many approved drugs for the treatment of cardiovascular diseases belonging to this class.[10][11] The use of this compound in this reaction allows for the synthesis of novel DHP analogues with potential biological activities.

Rationale for Protocol Design:

The Hantzsch synthesis is typically carried out in a protic solvent like ethanol or methanol, which facilitates the dissolution of the reactants and the progress of the reaction.[8] Ammonium acetate is commonly used as the nitrogen source. The reaction is often refluxed to ensure completion. This protocol follows a classic approach that is well-documented and reliable for a wide range of aldehydes.[12]

Experimental Workflow: Hantzsch Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants This compound β-Ketoester (2 equiv.) Ammonium Acetate Mixing Combine reactants in solvent Reactants->Mixing Solvent Ethanol Solvent->Mixing Reflux Heat to reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Final Product Pure Pyrazole-DHP Recrystallization->Final Product

Caption: Workflow for the Hantzsch synthesis of pyrazole-DHPs.

Detailed Step-by-Step Protocol: Synthesis of Diethyl 4-(1-allyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 136.15 mg) and ethyl acetoacetate (2.0 mmol, 260.28 mg) in ethanol (10 mL).

  • Nitrogen Source Addition: To the stirred solution, add ammonium acetate (1.2 mmol, 92.5 mg).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Follow the reaction's progress using TLC (e.g., ethyl acetate/hexane, 3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (30 mL) with stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the desired 1,4-dihydropyridine.

Mechanistic Insight: The Hantzsch Dihydropyridine Synthesis

Aldehyde This compound R-CHO Knoevenagel Knoevenagel Adduct Aldehyde:f1->Knoevenagel:f0 + Ketoester Ketoester1 Ethyl Acetoacetate (1 equiv.) Ketoester1:f1->Knoevenagel:f0 Michael_Adduct Michael Adduct Knoevenagel:f0->Michael_Adduct:f0 Michael Addition Ketoester2 Ethyl Acetoacetate (1 equiv.) Enamine Enamine Intermediate Ketoester2:f1->Enamine:f0 + NH₃ Ammonia NH₃ Ammonia:f0->Enamine:f0 Enamine:f0->Michael_Adduct:f0 DHP Pyrazole-DHP Final Product Michael_Adduct:f0->DHP:f0 Cyclization - H₂O

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

The Hantzsch reaction mechanism is believed to involve the initial formation of two key intermediates.[12] One is an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the pyrazole aldehyde and one equivalent of the β-ketoester. The second is an enamine, formed from the reaction of the second equivalent of the β-ketoester with ammonia.[12] A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, affords the final 1,4-dihydropyridine product.

Data Presentation: Expected Product Characteristics

The following table summarizes the expected characteristics of the products synthesized from the protocols described above.

Product NameMCR TypeMolecular FormulaMolecular Weight ( g/mol )Expected Yield Range (%)Physical Appearance
4-(1-Allyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterBiginelliC₁₅H₁₈N₄O₃302.3375-90White to off-white solid
Diethyl 4-(1-allyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHantzschC₁₉H₂₅N₃O₄375.4280-95Yellow crystalline solid

Conclusion and Future Outlook

The multicomponent reactions detailed in these application notes demonstrate the utility of this compound as a valuable synthon for the construction of complex, drug-like heterocyclic molecules. The Biginelli and Hantzsch reactions provide reliable and efficient pathways to novel pyrazole-substituted dihydropyrimidinones and 1,4-dihydropyridines, respectively. The operational simplicity and high yields of these one-pot procedures make them highly amenable to the generation of compound libraries for high-throughput screening in drug discovery programs. The presence of the allyl group offers a versatile handle for post-MCR modifications, further enhancing the structural diversity of the resulting scaffolds.

References

  • Yadlapalli, S. L., et al. (2020). Synthesis of diarylpyrazole-ligated dihydropyrimidines possessing a lipophilic carbamoyl group. Molecules, 25(18), 4283.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Bohrium. (2012). de-novo-synthesis-of-1-4-dihydropyridines-and-pyridines. Ask this paper.
  • ResearchGate. (2012). Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction.
  • Zhang, Y., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 17(11), 13294-13307.
  • ResearchGate. (n.d.). Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions.
  • Braiem, R. R. (2023). A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 35(4), 166-176.
  • The Pharma Innovation Journal. (2023).
  • Communications In Catalysis. (2025). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives.
  • PubChemLite. (n.d.). This compound (C7H8N2O).
  • Chem-Impex. (n.d.). This compound.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • National Institutes of Health. (2014).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Chemical Methodologies. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
  • ResearchGate. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity.
  • ResearchGate. (2017).
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  • Semantic Scholar. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines.
  • ResearchGate. (n.d.).
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  • KTU ePubl. (2011).
  • ResearchGate. (2011).
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  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Bohrium. (2012). de-novo-synthesis-of-1-4-dihydropyridines-and-pyridines. Ask this paper.
  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the critical aspects of both the N-alkylation of pyrazole and the subsequent Vilsmeier-Haack formylation, providing field-proven insights to help you troubleshoot low yields and other experimental hurdles.

The synthesis of this compound is a valuable process, as this molecule serves as a versatile intermediate for creating more complex structures in the pharmaceutical and agrochemical industries[1]. The primary route involves a two-step process, each with its own set of parameters that must be carefully controlled for a successful outcome.

General Synthetic Workflow

The overall synthetic pathway is summarized below, starting from pyrazole and proceeding through N-allylation to the final formylation step.

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole AllylPyrazole 1-Allyl-1H-pyrazole Pyrazole->AllylPyrazole  Allyl Bromide, Base (e.g., Cs₂CO₃), Solvent (e.g., ACN) FinalProduct This compound AllylPyrazole->FinalProduct  POCl₃, Anhydrous DMF

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: N-Allylation of Pyrazole

The first step, while seemingly straightforward, can present challenges related to yield and regioselectivity.

Q1: My yield for the N-allylation of pyrazole is very low. What are the common causes?

A1: Low yields in this step often trace back to three primary factors: the choice of base, moisture, and reaction temperature.

  • Base Strength & Solubility: The base must be strong enough to deprotonate pyrazole (pKa ≈ 14.5) but not so strong as to cause side reactions with the solvent or alkylating agent. While bases like NaH are effective, they can be difficult to handle. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a strong, non-nucleophilic base with good solubility in polar aprotic solvents like acetonitrile (ACN), which drives the reaction forward.[2]

  • Moisture: The presence of water can hydrolyze your allyl bromide and reduce the efficacy of your base. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and overall conversion. However, excessive heat can lead to side products. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

Q2: I am getting a mixture of 1-allyl-1H-pyrazole and 2-allyl-2H-pyrazole. How can I improve the regioselectivity for the desired N1 isomer?

A2: This is a classic challenge in pyrazole chemistry.[3] The formation of N1 and N2 isomers is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Mechanism Insight: The pyrazole anion is ambident, meaning it can be alkylated at either nitrogen. The N1 position is generally less sterically hindered, while the N2 position is often considered more electron-rich.

  • Controlling Regioselectivity: To favor the N1-allyl product, which is the thermodynamically more stable isomer, consider the following:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used.

    • Counter-ion Effect: The choice of base is critical. Using a large, soft cation like Cesium (from Cs₂CO₃) can help direct the alkylation towards the N1 position.[4][5]

    • Temperature: Running the reaction at room temperature or slightly below often provides better selectivity than heating.

A general protocol for selective N1-alkylation involves adding allyl bromide dropwise to a stirred suspension of pyrazole and Cs₂CO₃ in anhydrous acetonitrile at room temperature.[2][4]

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is highly sensitive to reaction conditions.[6][7]

Q3: The formylation reaction is not working, or the yield of this compound is extremely low. What went wrong?

A3: A failed Vilsmeier-Haack reaction is almost always due to reagent quality, stoichiometry, or temperature control.

  • The Vilsmeier Reagent: The active electrophile, the chloroiminium ion, is formed from the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF).[8] This reagent is highly sensitive to moisture.[9]

    • Actionable Advice: Use anhydrous DMF (freshly opened bottle or distilled) and fresh, high-purity POCl₃. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry: An excess of the Vilsmeier reagent is typically required. A common ratio is 1 equivalent of the substrate to 3-5 equivalents of DMF and 1.5-2 equivalents of POCl₃.[10]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at 0 °C. After adding the substrate (1-Allyl-1H-pyrazole), the reaction temperature is typically raised to 60-120 °C.[10][11] If the temperature is too low, the reaction will be sluggish; if it's too high, you risk decomposition and polymerization. The optimal temperature must be determined experimentally.

G start Low Yield in Formylation Step check_reagents Are DMF and POCl₃ anhydrous and high purity? start->check_reagents check_stoich Is the Vilsmeier reagent in sufficient excess (e.g., 2x)? check_reagents->check_stoich Yes remedy_reagents Use fresh, anhydrous reagents under inert atmosphere. check_reagents->remedy_reagents No check_temp Was the reaction heated sufficiently (e.g., 70-100 °C)? check_stoich->check_temp Yes remedy_stoich Increase equivalents of POCl₃ and DMF. check_stoich->remedy_stoich No remedy_temp Optimize temperature. Monitor by TLC. check_temp->remedy_temp No success Improved Yield check_temp->success Yes remedy_reagents->success remedy_stoich->success remedy_temp->success

Caption: Troubleshooting workflow for low formylation yield.

Q4: My reaction turned into a dark, intractable tar. How can I prevent this resin formation?

A4: Resin formation is a known side reaction in formylations, particularly when reaction temperatures are too high or reaction times are too long.[12] This occurs through polymerization pathways. To minimize this:

  • Control Temperature: Do not overheat the reaction. Find the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[12] For pyrazoles, a range of 70-100 °C is common.[10]

  • Monitor Reaction Time: Use TLC or HPLC to monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly to prevent over-reaction and decomposition of the product.

  • Controlled Addition: Add the 1-Allyl-1H-pyrazole substrate solution slowly to the pre-formed Vilsmeier reagent at a controlled temperature.

Q5: The aqueous work-up is difficult, and I am losing product. What is the correct procedure?

A5: The work-up for a Vilsmeier-Haack reaction is critical and must be performed carefully. The reaction mixture contains a highly reactive iminium salt intermediate that needs to be hydrolyzed to the aldehyde.

  • Cooling: First, cool the reaction mixture thoroughly in an ice bath.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will hydrolyze the excess POCl₃ and the iminium intermediate.

  • Neutralization: The resulting aqueous solution will be very acidic. Slowly neutralize it with a base like sodium bicarbonate (NaHCO₃) or a cold sodium hydroxide (NaOH) solution until it is basic (pH > 8).[11] This step must be done slowly and with cooling to avoid unwanted side reactions.

  • Extraction: Once neutralized, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q: Are there alternative methods for the formylation of N-allyl-pyrazole?

A: While the Vilsmeier-Haack reaction is the most common and direct method, other formylation techniques exist, though they may be less efficient for this specific substrate. One could consider a lithiation/formylation sequence, where the pyrazole is first deprotonated at the C4 position with a strong base (like n-BuLi) at low temperature, followed by quenching with an electrophilic formylating agent like DMF.[13] However, this method requires strictly anhydrous conditions and careful temperature control.

Q: What are the key analytical techniques to monitor the reactions and confirm the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like ethyl acetate/hexane. The starting pyrazole is quite polar, the N-allyl-pyrazole is less polar, and the final aldehyde product will have an intermediate polarity. Staining with potassium permanganate can help visualize the allyl group.

  • Product Confirmation:

    • ¹H NMR: This is the most definitive method. For this compound, you should expect to see signals for the aldehyde proton (~9.8 ppm), two pyrazole ring protons, and the characteristic signals for the allyl group (a multiplet for the internal CH and two doublets for the terminal CH₂).

    • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₈N₂O, MW: 136.15 g/mol ).[14]

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹ characteristic of an aromatic aldehyde.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-1H-pyrazole
Reagent/ParameterMolar Eq.QuantityNotes
Pyrazole1.0(e.g., 5.0 g)Starting material
Cesium Carbonate (Cs₂CO₃)1.4(e.g., 16.7 g)Base
Allyl Bromide1.1(e.g., 6.4 mL)Alkylating agent
Acetonitrile (Anhydrous)-(e.g., 200 mL)Solvent
Temperature -Room Temp.
Time -1-2 hoursMonitor by TLC

Procedure:

  • To a dry round-bottom flask under an Argon atmosphere, add pyrazole and anhydrous acetonitrile.

  • Add cesium carbonate to the suspension and stir vigorously.

  • Add allyl bromide dropwise over 10 minutes.[4]

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting pyrazole (typically 1-2 hours).

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield pure 1-allyl-1H-pyrazole as a colorless liquid.

Protocol 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrazole
Reagent/ParameterMolar Eq.QuantityNotes
1-Allyl-1H-pyrazole1.0(e.g., 5.0 g)Substrate
DMF (Anhydrous)5.0(e.g., 17.8 mL)Reagent/Solvent
POCl₃2.0(e.g., 8.6 mL)Reagent
Temperature -0 °C then 80 °C
Time -4-6 hoursMonitor by TLC

Procedure:

  • In a dry three-neck flask equipped with a dropping funnel and under an Argon atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

  • Add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Dissolve 1-Allyl-1H-pyrazole in a small amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.[11]

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and then pour it slowly onto a large beaker of crushed ice.

  • Carefully neutralize the acidic solution with solid NaHCO₃ or cold 2M NaOH solution until pH > 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound.

References

  • BenchChem. (2025).
  • Potopnyk, M. V., et al. (2017). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kuwano, R., & Kameyama, Y. (1996). N-alkylation method of pyrazole.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Reddy, R. P., et al. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Goud, R. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • BenchChem. (2025).
  • Kumar, A., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27483-27513. [Link]

  • Al-Mousawi, S. M., et al. (1995). STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 104(1-4), 133-140. [Link]

  • Rosa, J. N., et al. (2006). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkat USA. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Bott, K., et al. (2011). Process for the purification of pyrazoles.
  • CP Lab Safety. (n.d.). This compound, 95%+ (NMR), C7H8N2O, 1 gram. [Link]

  • Kulkarni, S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Bott, K., et al. (2011). Method for purifying pyrazoles.
  • PubChemLite. (n.d.). This compound (C7H8N2O). [Link]

  • BenchChem. (2025).

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Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction to introduce a formyl group onto the pyrazole scaffold, a crucial building block in pharmaceutical and materials science.[1][2]

The Vilsmeier-Haack reaction is a versatile and cost-effective method for formylating electron-rich heterocyclic systems.[3][4] However, its application to pyrazoles can present unique challenges, including issues with reactivity, regioselectivity, and product isolation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Mechanism Overview: The Vilsmeier-Haack Reaction

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Pyrazoles are π-excessive systems, making them suitable substrates for electrophilic substitution, primarily at the 4-position.[7]

  • Aromatization and Hydrolysis: The resulting intermediate eliminates HCl to restore aromaticity. Subsequent hydrolysis during aqueous work-up liberates the desired pyrazole-4-carboxaldehyde.[3]

Below is a diagram illustrating the generally accepted mechanism.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrazole DMF DMF VR Vilsmeier Reagent (Chloroiminium salt) DMF->VR + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate (Electron-rich C4) VR->Pyrazole Reaction Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Product Pyrazole-4-carboxaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes and solutions?

This is one of the most common issues and can stem from several factors related to reagents, substrate reactivity, and reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[5] Any water in the solvent, reagents, or glassware will quench the active chloroiminium salt.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of both DMF and POCl₃ is critical.

    • Solution: Old DMF can decompose to dimethylamine, which smells "fishy" and consumes the Vilsmeier reagent.[8] Use high-purity DMF. POCl₃ should be colorless; a yellow tint may indicate decomposition. Distillation of reagents may be necessary for problematic reactions.

  • Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich rings.[6]

    • Cause: Strong electron-withdrawing groups (EWGs) like nitro or cyano on the pyrazole or its N-substituent can deactivate the ring, making it less nucleophilic and hindering the reaction.[1][9]

    • Solution: For deactivated substrates, more forcing conditions are required. Increase the reaction temperature significantly (e.g., from room temperature to 80-120°C) and extend the reaction time.[1] Increasing the excess of the Vilsmeier reagent (e.g., from 2-3 equivalents to 5 equivalents) can also drive the reaction forward.[1]

  • Low Temperature: While many protocols start with reagent addition at 0°C, this temperature is often insufficient for the formylation step itself, especially for less reactive pyrazoles.

    • Solution: After the initial formation of the Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature or heat to 50-80°C for several hours.[3][10] Monitor the reaction progress by TLC. An optimization study found that for some 5-chloropyrazoles, no product was observed at 70°C, and heating to 120°C was necessary for good conversion.[1]

Question 2: I'm observing the formation of multiple products or poor regioselectivity. Why is this happening?

While formylation typically occurs at the C4 position, side reactions or alternative formylation sites can become competitive under certain conditions.

Potential Causes & Solutions:

  • Unsubstituted N1-Position: 1H-pyrazoles (with no substituent on the nitrogen) may fail to undergo formylation at the C4 position under standard conditions.[7] N-formylation or complex side reactions can occur.

    • Solution: The presence of a substituent on the N1 nitrogen is generally crucial for clean C4-formylation. If your starting material is a 1H-pyrazole, consider protecting the nitrogen with a suitable group (e.g., phenyl, benzyl, or alkyl) before attempting the Vilsmeier-Haack reaction.

  • Highly Activating Groups: Very strong electron-donating groups on the pyrazole ring can sometimes lead to diformylation or formylation at other positions, although this is less common for pyrazoles compared to other heterocycles like pyrroles.

    • Solution: Use milder conditions. Reduce the amount of Vilsmeier reagent and lower the reaction temperature. Carefully monitor the reaction to stop it once the desired mono-formylated product is formed.

  • Side Reactions on Substituents: Certain functional groups on the pyrazole ring can react with the Vilsmeier reagent. For example, hydroxyl groups can be converted to chlorides.[11]

    • Solution: Protect sensitive functional groups before the reaction. If a side reaction is observed, such as the conversion of a hydroxyethyl group to a chloroethyl group, this may be an unavoidable consequence of the reaction conditions.[9]

Question 3: The reaction mixture turns dark, and I'm getting a lot of tar-like material, making work-up difficult.

Product decomposition or polymerization is often a sign of excessive heat or prolonged reaction times with highly reactive substrates.

Potential Causes & Solutions:

  • Excessive Heat: While heat is necessary for deactivated substrates, it can cause decomposition for electron-rich, sensitive pyrazoles.

    • Solution: Perform a temperature optimization study. Start at a lower temperature (e.g., room temperature or 40°C) and gradually increase it only if conversion is slow.

  • Prolonged Reaction Time: Leaving a completed reaction at high temperature for too long can lead to degradation.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the work-up immediately.

  • Work-up Procedure: The quenching step is highly exothermic. Uncontrolled addition of the reaction mixture to the aqueous base can cause a rapid temperature increase, leading to decomposition.

    • Solution: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring. After the initial quench, add the base (e.g., saturated sodium bicarbonate, potassium carbonate, or dilute NaOH) portion-wise, ensuring the temperature of the mixture remains low.

Question 4: I'm having trouble isolating my product after the aqueous work-up.

Isolation issues can arise from the physical properties of the product or incomplete hydrolysis of the intermediate iminium salt.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.

    • Solution: After the initial basic quench, stir the mixture for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis before extraction. Gently heating the neutralized mixture (e.g., to 40-50°C) can sometimes facilitate the hydrolysis of stubborn iminium salts.

  • Product Solubility: The product might have some solubility in the aqueous phase, or it may form an emulsion during extraction.

    • Solution: If the product is polar, use a more polar extraction solvent like ethyl acetate or perform continuous extraction. To break emulsions, add brine (saturated NaCl solution) to the aqueous layer.

  • Precipitation Issues: Sometimes the product precipitates from the aqueous mixture upon neutralization.

    • Solution: If a solid crashes out, it can be isolated by filtration. Ensure the pH is neutral or slightly basic to maximize precipitation of the free aldehyde. Wash the collected solid thoroughly with water to remove inorganic salts. The crude product can then be recrystallized or purified by column chromatography.[11]

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of pyrazole:DMF:POCl₃?

There is no single "best" ratio, as it is substrate-dependent. A common starting point is a molar ratio of 1 : 4 : 2 (substrate:DMF:POCl₃).[11] For unreactive substrates, increasing the excess of the Vilsmeier reagent is common, with ratios up to 1 : 10 : 5 being reported to improve yields.[1] It's often beneficial to use DMF as the solvent, in which case it is in large excess.

Q2: How do I properly perform the work-up?

A careful work-up is essential for a good yield and purity.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic.

  • Neutralization: While keeping the mixture cool, slowly add a base to neutralize the acid. Saturated aqueous potassium or sodium carbonate is often preferred over NaOH to avoid overly basic conditions which can sometimes cause side reactions.[12] Adjust the pH to ~8-9.

  • Hydrolysis & Isolation: Stir the neutralized mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]

Q3: Can I use alternative energy sources like microwave or ultrasound?

Yes. Both microwave irradiation and sonication have been successfully used to accelerate the Vilsmeier-Haack formylation of pyrazoles. These methods can dramatically reduce reaction times from several hours to just 5-60 minutes and can sometimes improve yields.[12] This is particularly useful for high-throughput synthesis in a drug discovery setting.

Q4: How do substituents on the pyrazole ring affect regioselectivity?

For most N-substituted pyrazoles, formylation occurs almost exclusively at the C4 position due to its higher electron density. The electronic nature of substituents at other positions primarily affects the overall reaction rate rather than the regioselectivity. Electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.[1]

Data Summary & Optimized Protocol

Table 1: Representative Vilsmeier-Haack Conditions for Pyrazole Derivatives
Pyrazole SubstrateReagents & Ratio (Substrate:DMF:POCl₃)Temperature & TimeYieldReference
1-Methyl-3-propyl-5-chloropyrazole1 : 5 : 2120°C, 2 h55%[1]
Hydrazones (for in-situ cyclization)N/A (DMF/POCl₃)0°C then 70-80°C, 6 hGood[10]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)pyrazole1 : 4 : 4-10°C then 70°C, 24 h48%[11]
Hydrazones (Microwave-assisted)N/A (DMF/POCl₃ in Acetonitrile)60°C, 10 min (Microwave)85%[12]
Standard Laboratory Protocol: Formylation of 1,3-Diphenylpyrazole

This protocol is a representative example and may require optimization for different substrates.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. The formation of a white, viscous salt may be observed.[11] Stir the mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1,3-diphenylpyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C using an oil bath. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.[10]

  • Work-up: Once the starting material is consumed, cool the flask to room temperature and then pour the contents slowly onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture by the slow, portion-wise addition of solid potassium carbonate until the pH reaches ~8.

  • Isolation: Stir the resulting slurry for 1 hour. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Available at: [Link]

  • Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (PMC). Available at: [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 1-Aryl-4-formylpyrazoles from Acetaldehyde N-Arylhydrazones by the Vilsmeier—Haack Method. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaInfo. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? ResearchGate. Available at: [Link]

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how to avoid polymerization in 1-Allyl-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the Technical Support Center for the synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies to mitigate the common challenge of unwanted polymerization during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established principles of radical chemistry and extensive experience in synthetic route optimization.

Understanding the Challenge: The Instability of the Allyl Group

The primary difficulty in the synthesis and handling of this compound arises from the reactivity of the N-allyl group. This functional group is susceptible to free-radical polymerization, a process that can be initiated by heat, light, atmospheric oxygen, or trace metal impurities. This unwanted side reaction leads to the formation of oligomers and polymers, which can manifest as increased viscosity, gelling, or complete solidification of the reaction mixture. This not only reduces the yield of the desired monomeric product but also significantly complicates its purification and handling.

A key mechanism contributing to the problematic polymerization of allyl compounds is "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group of an allyl monomer. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of low molecular weight oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary initiators of polymerization in this synthesis?

A1: Polymerization is typically initiated by free radicals. The most common sources of free radicals in a laboratory setting include:

  • Heat: Elevated reaction temperatures can cause the spontaneous formation of radicals.

  • Atmospheric Oxygen: Oxygen can react with the allyl group, especially under heated conditions, to form peroxides, which are potent radical initiators.

  • Light: UV light from ambient laboratory lighting can provide the energy to initiate radical formation.

  • Trace Impurities: Peroxides in solvents (e.g., THF, ethers) or trace metal ions can catalyze radical formation.

Q2: What are the visual cues that unwanted polymerization is occurring?

A2: Be vigilant for the following signs during your reaction and workup:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The formation of a gel, precipitate, or solid mass.

  • The appearance of cloudiness or turbidity in a previously clear solution.

  • Discoloration, such as yellowing or browning of the solution.

Q3: What are the most effective types of inhibitors for this synthesis?

A3: The most effective inhibitors are radical scavengers, which react with and neutralize free radicals, thus terminating the polymerization chain reaction. Phenolic inhibitors and stable free radicals are commonly used. Examples include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that is effective at scavenging peroxyl radicals.

  • Hydroquinone (HQ): Another effective phenolic inhibitor.

  • Phenothiazine (PTZ): A highly effective radical scavenger, often used at low concentrations.

  • (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl (4-Hydroxy-TEMPO): A stable nitroxide radical that is a very efficient polymerization inhibitor.

Q4: Can I proceed with the synthesis without an inhibitor?

A4: It is strongly discouraged. The risk of polymerization is high, especially during heating steps or extended reaction times. The use of an inhibitor is a critical preventative measure to ensure a successful and safe synthesis with a high yield of the desired product.

Q5: How should I store the final product to ensure its stability?

A5: this compound should be stored in a cool, dark place, preferably refrigerated at 0-8 °C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to add a small amount of a polymerization inhibitor, such as BHT (100-200 ppm), to the purified product for long-term stability.

Troubleshooting Guide for Unexpected Polymerization

Problem Assessment Immediate Action Long-Term Prevention
Increased Viscosity During Reaction The reaction mixture is becoming noticeably thicker, but still stirrable.1. Immediately cool the reaction in an ice bath to slow the polymerization rate. 2. If not already present, add a radical inhibitor (e.g., a small amount of BHT or 4-Hydroxy-TEMPO). 3. Dilute the reaction with a cold, deoxygenated solvent to reduce the concentration of reactive species.- Ensure an adequate concentration of inhibitor is present from the start of the reaction. - Maintain strict temperature control and avoid localized overheating. - Ensure the reaction is conducted under a robust inert atmosphere.
Reaction Mixture Solidifies The reaction has turned into a solid or semi-solid gel, and stirring has stopped.1. Cool the reaction vessel in an ice bath. 2. Carefully attempt to dissolve a small portion of the solidified mass in a good, cold solvent to assess if the product is salvageable. 3. If dissolution is not possible, the reaction is likely unrecoverable and should be safely discarded according to your institution's hazardous waste protocols.- Re-evaluate the inhibitor type and concentration. A more potent inhibitor or a higher concentration may be necessary. - Lower the reaction temperature and extend the reaction time. - Improve the efficiency of deoxygenating solvents and reagents.
Product Polymerizes During Workup or Purification The product appears oily or viscous after extraction, or solidifies on the rotary evaporator or chromatography column.1. If polymerization occurs during solvent removal, immediately redissolve the material in a cold solvent containing an inhibitor. 2. For purification, consider flash column chromatography using solvents that have been sparged with an inert gas and to which a small amount of inhibitor has been added. 3. Distillation should be performed under reduced pressure and at the lowest possible temperature, with an inhibitor added to the distillation flask.- Ensure all solvents used in the workup are free of peroxides. - Minimize the time the product is exposed to heat and air. - Add a non-volatile inhibitor (e.g., BHT) to the crude product before purification.
Purified Product Discolors or Thickens in Storage The stored product turns yellow/brown or becomes viscous over time.1. The product has likely started to oligomerize. Its purity is compromised and it should be re-purified before use in sensitive downstream applications. 2. If re-purification is not feasible, the material should be discarded.- Store the purified product at 0-8 °C in a dark, airtight container.[1] - Add a suitable inhibitor (e.g., 100-200 ppm BHT) to the purified liquid. - Store under an inert atmosphere (argon or nitrogen).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol provides a detailed methodology for the formylation of 1-allyl-1H-pyrazole to yield this compound, with integrated steps to prevent polymerization. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[2][3]

Reagents and Materials:

  • 1-allyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Butylated Hydroxytoluene (BHT) or 4-Hydroxy-TEMPO

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

  • Argon or Nitrogen gas supply

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of your chosen inhibitor (e.g., 1 mg/mL BHT in anhydrous DCM).

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Vilsmeier Reagent Formation:

    • Under a positive pressure of inert gas, add anhydrous DMF to the reaction flask.

    • Add the polymerization inhibitor to the DMF (target concentration: 100-200 ppm).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate:

    • Dissolve 1-allyl-1H-pyrazole in a minimal amount of anhydrous DCM containing the polymerization inhibitor (100-200 ppm).

    • Add the 1-allyl-1H-pyrazole solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heat the reaction to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Note: Avoid excessive heating to minimize the risk of polymerization.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C).

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is advisable to use solvents that have been sparged with inert gas.

  • Storage:

    • To the purified this compound, add a small amount of BHT (100-200 ppm).

    • Store the product in a dark, airtight vial under an inert atmosphere at 0-8 °C.[1]

Recommended Reaction Conditions Summary
Parameter Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen from initiating polymerization.
Temperature 0 °C for reagent addition, 60-70 °C for reactionMinimizes side reactions and thermal initiation of polymerization.
Inhibitor BHT, 4-Hydroxy-TEMPO, or PhenothiazineScavenges free radicals to prevent the onset of polymerization.
Inhibitor Conc. 100-500 ppmEffective concentration to inhibit polymerization without significantly impacting the desired reaction.
Solvents Anhydrous and peroxide-freePrevents initiation by water or peroxide impurities.

Visualizing the Process

Mechanism of Polymerization Inhibition

The following diagram illustrates the fundamental principle of how a radical scavenger inhibits the free-radical polymerization of the allyl group.

cluster_termination Inhibition Pathway Initiator Initiator (I•) (e.g., from heat, O₂) Monomer This compound (M) Initiator->Monomer Initiation GrowingChain Growing Polymer Chain (M-I•) Monomer->GrowingChain Propagation GrowingChain->Monomer Further Propagation (Leads to Polymer) Inhibitor Inhibitor (InH) (e.g., BHT) GrowingChain->Inhibitor Chain Termination (Inhibition) TerminatedChain Terminated Chain (M-IH) InactiveInhibitor Inactive Inhibitor Radical (In•)

Caption: Inhibition of free-radical polymerization by a radical scavenger.

Experimental Workflow for Synthesis

This workflow diagram outlines the key steps in the synthesis of this compound, emphasizing the critical points for preventing polymerization.

Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N₂) Vilsmeier Prepare Vilsmeier Reagent: 1. Add Anhydrous DMF 2. Add Inhibitor (e.g., BHT) 3. Cool to 0°C 4. Add POCl₃ dropwise (<10°C) Start->Vilsmeier Substrate Add Substrate: 1. Dissolve 1-allyl-1H-pyrazole in anhydrous solvent with inhibitor 2. Add dropwise to Vilsmeier Reagent (<10°C) Vilsmeier->Substrate React Reaction: Warm to room temp, then heat to 60-70°C. Monitor by TLC/LC-MS. Substrate->React Workup Workup: 1. Cool to 0°C 2. Quench with ice & NaHCO₃ 3. Extract with DCM 4. Dry over MgSO₄ React->Workup Purify Purification: 1. Concentrate at low temp (<30°C) 2. Flash Column Chromatography Workup->Purify Store Storage: 1. Add Inhibitor (100-200 ppm BHT) 2. Store at 0-8°C under Inert Gas Purify->Store End End: Purified Product Store->End

Caption: Workflow for the synthesis of this compound.

References

  • Chem-Impex. This compound. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • Mistry, P. G. (2014). A Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1833-1840.
  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Journal of Advanced Scientific Research. A Bird’s Eye View on Synthetic Protocols and Biological Activities of Pyrazole and its Derivatives. [Link]

  • National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

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Technical Support Center: NMR Analysis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the NMR analysis of 1-Allyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable synthetic intermediate, and confirming its purity is paramount for successful downstream applications in pharmaceutical and agrochemical research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous structural confirmation and impurity profiling. This guide is structured to address the common questions and troubleshooting scenarios encountered by researchers in the field, moving from the foundational spectrum of the pure compound to complex impurity identification workflows.

Section 1: The Signature Spectrum of Pure this compound

Question: What does the ideal ¹H and ¹³C NMR spectrum of this compound look like?

Answer: Understanding the baseline spectrum is the first step in identifying what shouldn't be there. The structure of this compound gives rise to a distinct set of signals. The aldehyde proton is particularly diagnostic, appearing in a region of the ¹H NMR spectrum that is typically devoid of other signals.[2][3][4][5]

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for the target compound, typically recorded in deuterated chloroform (CDCl₃). Note that exact shifts can vary slightly based on concentration and solvent.

Assignment (¹H) Proton Code Expected δ (ppm) Multiplicity Integration Assignment (¹³C) Carbon Code Expected δ (ppm)
AldehydeH-formyl~9.8 - 10.0Singlet (s)1HAldehydeC-formyl~185 - 195
PyrazoleH₅~8.1 - 8.3Singlet (s)1HPyrazoleC₅~140 - 142
PyrazoleH₃~7.9 - 8.1Singlet (s)1HPyrazoleC₃~138 - 140
Allyl (Vinyl)H-allyl-β~5.9 - 6.1Multiplet (m)1HPyrazoleC₄~120 - 125
Allyl (Vinyl)H-allyl-γ (trans)~5.3 - 5.5Multiplet (m)1HAllyl (Vinyl)C-allyl-β~130 - 132
Allyl (Vinyl)H-allyl-γ (cis)~5.2 - 5.3Multiplet (m)1HAllyl (Vinyl)C-allyl-γ~119 - 121
Allyl (Alkene)H-allyl-α~4.8 - 5.0Multiplet (m)2HAllyl (Alkene)C-allyl-α~52 - 54

Causality: The aldehyde proton (H-formyl) is significantly deshielded and shifted far downfield (~10 ppm) due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[3][6] Similarly, the pyrazole protons are in the aromatic region, with their exact positions influenced by the electronic effects of the N-allyl and C-aldehyde substituents.

Section 2: Troubleshooting Guide: Identifying Unexpected Signals

This section addresses the most common issues encountered during spectral analysis in a practical, problem-solving format.

Question: My spectrum shows the expected aldehyde singlet around 9.9 ppm, but I see extra peaks in the aliphatic region (0-3 ppm). What are they?

Answer: This is the most frequent query we receive and almost always points to residual solvents from your synthesis or purification steps. These solvents can be stubborn to remove, even under high vacuum.[7]

  • Initial Diagnosis: Compare the observed signals to a chart of common laboratory solvents.

  • Common Culprits:

    • Acetone: A sharp singlet around 2.17 ppm (in CDCl₃). Often from glassware cleaning.[7][8]

    • Ethyl Acetate: A quartet around 4.12 ppm, a singlet at 2.05 ppm, and a triplet at 1.26 ppm. A very common purification solvent.[9][10]

    • Hexane/Pentane: A series of multiplets between 0.8 and 1.4 ppm.

    • Dichloromethane (DCM): A singlet around 5.30 ppm. If you've used DCM to displace another solvent like ethyl acetate, you may see this instead.[7]

  • Confirmation: The multiplicity and integration of these peaks are key identifiers. For example, ethyl acetate will always show a 2H:3H:3H ratio for its signals.

  • Expert Tip: To create a self-validating system, intentionally add a trace amount of the suspected solvent to your NMR tube and re-acquire the spectrum. If your unknown peak increases in intensity, you have confirmed its identity.

Data Presentation: Common Solvent Impurities (¹H NMR in CDCl₃)

Solvent Chemical Shift (δ, ppm) Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Dimethylformamide (DMF)8.02 (s), 2.96 (s), 2.88 (s)Singlet x3
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
n-Hexane1.25 (m), 0.88 (t)Multiplet, Triplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56 (variable)Broad Singlet
(Source: Adapted from values published in Organometallics 2010, 29, 9, 2176–2179)[9][11]

Question: I see extra singlets in the aromatic region (7.5-8.5 ppm) and another aldehyde-like signal. Could this be an isomer?

Answer: Yes, this is a strong possibility. While the Vilsmeier-Haack formylation of N-substituted pyrazoles is generally regioselective for the 4-position, the formation of regioisomers can occur.[12][13]

  • Likely Impurity: The most common isomer would be 1-Allyl-1H-pyrazole-5-carbaldehyde . In this case, you would expect to see two doublets for the pyrazole protons (H₃ and H₄) due to their coupling, instead of two singlets.

  • Unreacted Starting Material: If your synthesis started from 1-allyl-1H-pyrazole, its signals may be present. You would see the characteristic allyl signals and pyrazole protons, but crucially, no aldehyde proton around 10 ppm.

  • Confirmation Workflow: This is where 2D NMR becomes essential.

    • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the gold standard for confirmation. For the desired 4-carbaldehyde product, you will see a correlation (cross-peak) between the aldehyde proton (~9.9 ppm) and the pyrazole carbons C₃ and C₅ across three bonds. For an undesired 5-carbaldehyde isomer, the aldehyde proton would show a correlation to C₄.

    • Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will confirm the connectivity within the allyl group (H-allyl-α coupling to H-allyl-β, which in turn couples to H-allyl-γ). This helps to ensure the allyl group itself is intact.

Question: My spectrum is clean, but the integration for the allyl group protons is less than expected relative to the pyrazole and aldehyde protons. Why?

Answer: This could indicate partial degradation of your compound, specifically the loss or isomerization of the allyl group.

  • Possible Cause 1: De-allylation. The N-allyl group may have been cleaved under certain conditions (e.g., strong acid or base), leading to the formation of 1H-pyrazole-4-carbaldehyde . You would see the aldehyde and pyrazole proton signals but a diminished or absent set of allyl signals.

  • Possible Cause 2: Isomerization. The allyl group (prop-2-enyl) can isomerize to the more thermodynamically stable prop-1-enyl group. This would dramatically change the appearance of the alkene signals in the NMR, resulting in a different set of splitting patterns and chemical shifts.

Section 3: Experimental Protocols & Visual Workflows

Experimental Protocol: Standard NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your this compound sample.

    • Transfer the solid to a clean, dry NMR tube. Oven-drying tubes beforehand can help minimize residual acetone and water peaks.[7]

    • Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal reference).

    • Cap the tube and invert several times to ensure the sample is fully dissolved. A brief sonication may be required if solubility is poor.

  • Instrument Setup & Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. Poor shimming is a common cause of broad peaks.[7]

    • Acquire a standard ¹H spectrum with 8 to 16 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID (Free Induction Decay).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).[8]

    • Integrate all peaks. Set the integration of a well-resolved, unambiguous peak of your target compound (e.g., the aldehyde proton) to its known value (1H) to determine the relative amounts of impurities.

Visual Workflow 1: General Impurity Identification

This diagram outlines the logical steps to take when analyzing a new spectrum for impurities.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Impurity Identification & Confirmation A Acquire 1H NMR Spectrum B Process Data (Phase, Baseline, Reference) A->B C Identify Target Compound Peaks (Aldehyde, Pyrazole, Allyl) D Are there unexpected peaks? C->D E Analyze Aliphatic Region (0-3 ppm) D->E Yes L Purity Assessed D->L No F Analyze Aromatic/Vinylic Region (5-10 ppm) E->F H Compare to Impurity Tables (Solvents, Reagents) E->H G Check for Broad Exchangeable Peaks F->G I Hypothesize Isomers or Side Products F->I J Hypothesize Degradation (e.g., Carboxylic Acid) G->J H->L K Confirm with 2D NMR (HMBC, COSY) I->K J->L K->L

Caption: Using 2D NMR to confirm structural connectivity.

References

  • JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE. [Link]

  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics 2010, 29, 9, 2176–2179. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]

  • University of Colorado Boulder. Example 8. Department of Chemistry. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Rice University. [Link]

  • Richard J. Damon, et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development 2017, 21, 10, 1530–1540. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. RSC. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • CP Lab Safety. This compound, 95%+ (NMR). CP Lab Safety. [Link]

  • Minnesota State University Moorhead. Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. MSUM. [Link]

  • San Diego State University. Common Problems | SDSU NMR Facility. Department of Chemistry. [Link]

  • ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Chemguide. HIGH RESOLUTION NMR SPECTRA. Chemguide. [Link]

  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Xiamen AmoyChem. Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. AmoyChem. [Link]

  • PubChem. 1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]

  • Santos, C. M. M., & Iley, J. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Lisbon. [Link]

  • ResearchGate. (2025). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • NPTEL. Lecture - 6 15 N NMR in Heterocyclic Chemistry. NPTEL. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • ResearchGate. (2025). Problems, artifacts and solutions in the INADEQUATE NMR experiment. ResearchGate. [Link]

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stability of the N-allyl group under acidic vs basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-allyl protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize N-allyl groups in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of the N-allyl group under various chemical environments, providing expert insights, detailed protocols, and the chemical reasoning behind our recommendations.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of the N-allyl group to acidic and basic conditions?

The N-allyl group is widely used in organic synthesis, particularly in peptide and natural product synthesis, precisely because it is robust under a wide range of conditions.[1][2] In general, the N-allyl group is considered stable to both acidic and basic media, which allows for the selective removal of other protecting groups (e.g., Boc, Fmoc) in its presence.[1][2]

  • Acidic Conditions: N-allyl groups are generally stable to common acidic conditions used for the cleavage of other protecting groups, such as trifluoroacetic acid (TFA) for Boc-group removal. The stability arises because the cleavage mechanism would require the formation of a relatively unstable allyl cation.[3]

  • Basic Conditions: The N-allyl group is also inert to most basic conditions, including those used for Fmoc-group removal (e.g., piperidine in DMF).[1][2] However, very strong bases or prolonged exposure to certain basic conditions can lead to side reactions, primarily isomerization of the allyl double bond.

The primary method for cleaving the N-allyl group is not through acid or base hydrolysis, but via transition-metal catalysis, most commonly with palladium(0) complexes.[1][4][5][6] This unique removal strategy makes the N-allyl group an "orthogonal" protecting group, meaning it can be removed under conditions that do not affect many other protecting groups.

Troubleshooting Guides
Issue 1: My N-allyl group was unexpectedly cleaved or modified during an acidic workup. What happened and how can I prevent it?

While generally stable, cleavage under acidic conditions, though rare, can occur under forcing conditions (e.g., high temperatures, very strong acids). More commonly, issues arise from acid-catalyzed isomerization or rearrangement reactions.

Root Cause Analysis:

  • Allylic Rearrangement: In the presence of a strong acid, protonation can facilitate an allylic shift, where a nucleophile attacks the terminal carbon of the allyl group, leading to a rearranged product.[7] This is more likely if there are nucleophiles present in the reaction mixture.

  • Isomerization: Strong acids can catalyze the isomerization of the terminal double bond to an internal, more thermodynamically stable position, forming an enamine.[8][9] This enamine is much more labile to acidic hydrolysis than the parent N-allyl amine.

Preventative Measures & Protocols:

  • Lower the Temperature: Perform acidic treatments and workups at 0 °C or below to minimize the rate of potential side reactions.

  • Limit Exposure Time: Reduce the duration of the acidic step to the minimum time required for the desired transformation.

  • Use Milder Acids: If the primary reaction allows, consider using a weaker acid (e.g., acetic acid, citric acid wash) instead of strong mineral acids or neat TFA.

  • Scrutinize Reagents: Ensure all reagents and solvents are pure and free from contaminants that could catalyze unwanted side reactions.

Issue 2: I am observing isomerization of my N-allyl group under basic conditions. Why is this happening and how can I avoid it?

Base-catalyzed isomerization of the N-allyl group to the corresponding (E)-N-(prop-1-enyl) amine (an enamine) is a known side reaction.[8] While this is sometimes the first step in a deliberate two-step deprotection sequence, it is often an undesired side reaction.

Mechanism Insight:

Strong bases can abstract an allylic proton, which is weakly acidic, to form a resonance-stabilized allyl anion.[10] Reprotonation of this intermediate can occur at the terminal carbon, leading to the shift of the double bond into conjugation with the nitrogen atom. This resulting enamine is often more reactive and can be hydrolyzed or undergo other reactions.

Troubleshooting Workflow for Base-Induced Isomerization:

G start Isomerization of N-Allyl Group Observed q1 Is a strong base used (e.g., t-BuOK, LDA, DBU)? start->q1 a1_yes Yes q1->a1_yes High Strength a1_no No q1->a1_no Low/Med Strength sol1 Substitute with a milder base (e.g., K2CO3, DIPEA) if compatible with the main reaction. a1_yes->sol1 q2 Is the reaction run at elevated temperatures? a1_no->q2 sol2 Reduce reaction temperature and/or time. sol1->sol2 a2_yes Yes q2->a2_yes High Temp a2_no No q2->a2_no RT or below a2_yes->sol2 sol3 Consider steric hindrance. Is the N-allyl group sterically accessible? a2_no->sol3 G sub R₂N-Allyl (Substrate) complex π-Allyl Pd(II) Complex sub->complex + Pd(0)L₂ pd0 Pd(0)L₂ pd0->complex product R₂NH (Deprotected Amine) complex->product + Scavenger scav_allyl Allyl-Scavenger Adduct complex->scav_allyl scav Allyl Scavenger (e.g., Dimedone) scav->scav_allyl scav_allyl->pd0 Regenerates Catalyst

Caption: Simplified mechanism of Pd(0)-catalyzed N-deallylation.

References
  • Alcaide, B., Almendros, P., Alonso, J. M., & Aly, M. F. (2001). Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines. Chemical Communications, (21), 2276-2277. [Link]

  • Tanaka, H., et al. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(19), 7790-7793. [Link]

  • Hu, Y., et al. (2002). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 80(7), 845-853. [Link]

  • Yu, D. R. V. P., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]

  • Yu, D. R. V. P., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed, 68(4), 1146-9. [Link]

  • Hayakawa, Y., et al. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97-100. [Link]

  • Ju, J., & Klibanov, A. M. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • Ganin, A. S., et al. (2022). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Molecules, 27(20), 6883. [Link]

  • Guibé, F. (1998). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. Tetrahedron, 54(13), 2967-3042. [Link]

  • Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Letters, 3(18), 2835-2838. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(11), 13394-13423. [Link]

  • Wikipedia. (2023). Allyl group. [Link]

  • Guibé, F. (1997). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 62(25), 8854-8863. [Link]

  • Wikipedia. (2023). Allylic rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? [Link]

Sources

Vilsmeier-Haack Reaction Technical Support Center: Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced troubleshooting of the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their formylation reactions and mitigate the common and often frustrating issue of tar formation. Our goal is to move beyond basic protocols and provide in-depth, mechanistically grounded advice to ensure the success of your synthetic endeavors.

Introduction: The Duality of Reactivity

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. Its efficacy stems from the generation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which readily reacts with nucleophilic substrates. However, this very reactivity can be a double-edged sword. The same electronic properties that make a substrate amenable to formylation can also render it susceptible to acid-catalyzed polymerization, particularly under the reaction conditions. This polymerization is the primary culprit behind the formation of intractable tars, which can significantly lower yields and complicate purification.

This guide provides a structured approach to understanding and systematically eliminating tar formation in your Vilsmeier-Haack reactions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Vilsmeier-Haack reaction, with a focus on preventing the formation of tarry byproducts.

Q1: My reaction mixture turned dark brown/black and resulted in a thick, insoluble tar instead of my desired aldehyde. What happened?

A1: The formation of a black, tar-like residue is a classic sign of substrate polymerization. This is particularly common with highly activated, electron-rich substrates such as indoles, pyrroles, and phenols. The acidic conditions generated during the formation of the Vilsmeier reagent can catalyze the self-reaction of these sensitive substrates, leading to the formation of high-molecular-weight oligomers and polymers.

Causality:

  • Substrate Reactivity: The more electron-rich and nucleophilic your substrate, the more susceptible it is to acid-catalyzed polymerization. Indoles, for instance, are notoriously prone to forming trimers and higher-order polymers under acidic conditions.

  • Excessive Heat: Higher reaction temperatures can significantly accelerate the rate of polymerization relative to the desired formylation reaction. Many Vilsmeier-Haack procedures call for heating, but this can be detrimental for sensitive substrates.

  • High Concentration: Concentrated reaction mixtures can increase the frequency of intermolecular reactions, favoring polymerization over the desired intramolecular formylation.

  • Reagent Decomposition: The Vilsmeier reagent itself can be thermally unstable. Decomposition can lead to the formation of other reactive species that may initiate polymerization.

Q2: How can I fundamentally prevent this polymerization and tar formation?

A2: Preventing polymerization requires careful control over the reaction conditions to favor the desired formylation pathway. Here are the key parameters to adjust:

  • Temperature Control: This is the most critical factor.

    • Action: Always start by forming the Vilsmeier reagent at low temperatures (0 °C is standard). For highly reactive substrates, consider even lower temperatures (-10 °C to 0 °C) for the addition of the substrate. Maintain this low temperature throughout the reaction. Only if no product is formed at low temperatures should the temperature be cautiously increased.

  • Stoichiometry of the Vilsmeier Reagent: The amount of Vilsmeier reagent is crucial.

    • Action: While an excess of the Vilsmeier reagent is often used to drive the reaction to completion, a very large excess can increase the acidity of the medium and promote polymerization. Start with a modest excess (e.g., 1.5 to 2.0 equivalents) and optimize from there. For some substrates, a near-stoichiometric amount may be sufficient and will minimize side reactions.

  • Order of Addition (Reverse Addition): The way the reagents are mixed can have a significant impact.

    • Action: Instead of adding your substrate to a pre-formed solution of the Vilsmeier reagent, try a "reverse addition." In this method, the Vilsmeier reagent is added slowly to a cooled, dilute solution of the substrate. This ensures that the substrate is never exposed to a large excess of the acidic reagent, thereby minimizing polymerization.

  • Solvent Choice and Concentration:

    • Action: Use a suitable, inert solvent to keep the substrate concentration low. While DMF is both a reagent and a solvent, for sensitive substrates, using an additional co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial. This allows for more dilute conditions, which can disfavor the intermolecular reactions that lead to polymerization.

Q3: My reagents (DMF and POCl₃) are old. Could this be causing tar formation?

A3: Absolutely. The quality and purity of your reagents are paramount.

  • DMF Purity: Old or improperly stored DMF can decompose to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration and leading to side products. The presence of water in DMF is also highly detrimental as it will rapidly decompose the Vilsmeier reagent.

    • Validation: Always use fresh, anhydrous DMF. If in doubt, distill it from a suitable drying agent before use.

  • POCl₃ Purity: Phosphorus oxychloride is highly reactive towards moisture. Old POCl₃ can contain phosphoric acid and HCl, which can increase the overall acidity of the reaction mixture and promote polymerization.

    • Validation: Use a fresh bottle of POCl₃ or distill it immediately before use.

Q4: I've already run my reaction and have a tarry mess. Is there any way to salvage my product?

A4: Purification of the desired aldehyde from a tarry mixture can be challenging, but not always impossible.

  • Work-up Strategy:

    • After quenching the reaction with ice-water, neutralize the mixture carefully with a base like NaOH or Na₂CO₃.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). The desired product may be in the organic phase, while some polymeric material may remain in the aqueous layer or at the interface.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method. Use a large diameter column to handle the crude material. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to first elute less polar impurities, followed by your desired product, leaving the highly polar, tarry material on the silica gel.

    • Recrystallization: If the product is a solid and you can isolate some of it, recrystallization can be an effective way to remove occluded tarry impurities.

    • Trituration: If the product is a solid, washing the crude material with a solvent in which the product is sparingly soluble but the tar is more soluble can help to remove some of the polymeric byproducts.

Part 2: Experimental Protocols & Data

Protocol 1: Standard Vilsmeier-Haack Formylation (for less reactive substrates)
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-60 minutes.

  • Allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the substrate (1 equivalent) in a minimal amount of anhydrous DMF or an inert co-solvent like DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium carbonate to a pH of 6-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified Vilsmeier-Haack for Tar-Prone Substrates (e.g., Indole)
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the indole substrate (1 equivalent) in a suitable volume of anhydrous DCM or DCE to create a dilute solution.

  • Cool this solution to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) at 0 °C. Let this mixture stir for 30 minutes at 0 °C.

  • Transfer the freshly prepared Vilsmeier reagent to the dropping funnel and add it dropwise to the cooled, stirred solution of the indole over 1-2 hours.

  • Maintain the reaction temperature at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of NaOH or Na₂CO₃ to pH > 8.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product promptly by flash column chromatography.

Data Summary: Impact of Reaction Parameters on Tar Formation
ParameterStandard ConditionModified for Sensitive SubstratesRationale for Minimizing Tar
Temperature 0 °C to RT or heated-10 °C to 0 °CReduces the rate of acid-catalyzed polymerization.
Concentration Often high (DMF as solvent)Dilute (using co-solvent like DCM)Decreases intermolecular reactions that lead to polymers.
Order of Addition Substrate to ReagentReagent to Substrate (Reverse)Avoids exposing the substrate to a large excess of acid.
POCl₃ Equiv. 1.5 - 3.01.1 - 1.5Minimizes excess acidity and potential side reactions.
Reagent Purity Assumed pureFreshly opened or distilledPrevents catalysis of polymerization by impurities (H₂O, HCl).

Part 3: Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to troubleshooting. The desired formylation competes directly with the undesired polymerization.

Diagram 1: Competing Pathways in the Vilsmeier-Haack Reaction of Indole

G sub Indole (Electron-Rich Substrate) intermediate Iminium Salt Intermediate sub->intermediate Formylation (Desired Pathway) dimer Indole Dimer sub->dimer Polymerization (Undesired Pathway) vr Vilsmeier Reagent (Electrophile) vr->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product Desired Product (Indole-3-carboxaldehyde) hydrolysis->product trimer Indole Trimer dimer->trimer tar Polymeric Tar trimer->tar

Caption: Competing formylation and polymerization pathways for indole.

Diagram 2: Troubleshooting Workflow for Tar Formation

G start Tar Formation Observed? step1 Step 1: Lower Reaction Temperature (e.g., to 0°C or below) start->step1 Yes success Successful Reaction: Minimal Tar, Good Yield start->success No step2 Step 2: Use Dilute Conditions (Add co-solvent like DCM) step1->step2 step3 Step 3: Implement Reverse Addition (Add Vilsmeier reagent to substrate) step2->step3 step4 Step 4: Reduce Stoichiometry (Lower equivalents of POCl₃) step3->step4 step5 Step 5: Verify Reagent Purity (Use fresh/distilled DMF and POCl₃) step4->step5 step5->success

Caption: A systematic approach to troubleshooting tar formation.

References

  • Vilsmeier–Haack reaction. Wikipedia.[Link]

  • How Can Polymerization Avoid Unwanted Side Reactions? Chemistry For Everyone.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • Vilsmeier-Haack Reaction. YouTube.[Link]

  • Vilsmeier Haack reaction mechanism scope application for IIT JAM TIFR UGC CSIR NET SET GATE. YouTube.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.com.[Link]

  • How can I improve the Vilsmeier-Haack reaction? ResearchGate.[Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org.[Link]

  • Need help identifying black byproduct in chemical reaction. Reddit.[Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications.[Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit.[Link]

  • Vilsmeier-Haack Reaction. NROChemistry.[Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate.[Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.[Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. ResearchGate.[Link]

  • Vilsmeier Haack Reaction. Reddit.[Link]

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Scirp.org. Scirp.org.[Link]

  • (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate.[Link]

  • Method for preparing vilsmeier reagent.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.[Link]

  • The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. ResearchGate.[Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.[Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. crimsonpublishers.com.[Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press.[Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. mdpi.com.[Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis | Request PDF. ResearchGate.[Link]

effect of temperature on the synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Allyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and literature.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that typically involves the initial N-alkylation of a pyrazole ring with an allyl group, followed by formylation at the C4 position. The most common and effective method for this formylation is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[3][4]

The reaction temperature is a critical parameter that significantly influences the reaction's success, yield, and the formation of byproducts. A thorough understanding of the temperature effects at different stages of the synthesis is crucial for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1-Allyl-1H-pyrazole?

A1: The Vilsmeier-Haack reaction is typically a two-stage process with distinct temperature requirements. The initial formation of the Vilsmeier reagent from POCl₃ and DMF is an exothermic reaction and is best performed at low temperatures, generally between 0°C and -10°C, to ensure its stability.[5] The subsequent formylation of the 1-allyl-1H-pyrazole substrate usually requires heating to proceed at a practical rate. While the optimal temperature can vary depending on the specific substrate and reaction scale, a common range for the formylation of N-substituted pyrazoles is between 70°C and 120°C.[2][5] It is advisable to start with a moderate temperature (e.g., 70-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

Q2: I am getting a low yield of the desired product. What are the possible reasons and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:

  • Incomplete formation of the Vilsmeier reagent: Ensure that your DMF and POCl₃ are of high purity and anhydrous. The presence of moisture can quench the Vilsmeier reagent.

  • Insufficient reaction temperature or time: As mentioned, the formylation step often requires heating. If the reaction is not going to completion, consider increasing the temperature or extending the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

  • Sub-optimal stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent.

  • Issues with the starting material: Verify the purity of your 1-allyl-1H-pyrazole. Impurities can interfere with the reaction.

  • Work-up and purification losses: The product is a liquid, which can lead to losses during extraction and purification. Ensure efficient extraction with a suitable solvent and careful removal of the solvent under reduced pressure.

Q3: Are there any potential side reactions I should be aware of, especially concerning the allyl group?

A3: Yes, there are a few potential side reactions to consider:

  • Reaction with the allyl group: The Vilsmeier reagent is an electrophile and can potentially react with the double bond of the allyl group, especially at higher temperatures.[6] This can lead to the formation of complex byproducts. To minimize this, it is recommended to use the lowest effective temperature for the formylation and to avoid prolonged heating.

  • Diformylation: Although less common for pyrazoles at the C4 position, diformylation can occur if the reaction conditions are too harsh (e.g., very high temperatures or a large excess of the Vilsmeier reagent).

  • Polymerization: The allyl group can be susceptible to polymerization under certain conditions, although this is less likely under typical Vilsmeier-Haack conditions.

Q4: How should I purify the final product, this compound?

A4: Since this compound is a liquid, purification is typically achieved through column chromatography on silica gel.[7] A solvent system of ethyl acetate and hexane is commonly used for the elution of pyrazole derivatives. The exact ratio will depend on the polarity of the product and any impurities present. It is advisable to perform a small-scale TLC analysis first to determine the optimal solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive Vilsmeier reagent (due to moisture).2. Insufficient reaction temperature.3. Low reactivity of the substrate.1. Use anhydrous DMF and fresh POCl₃.2. Gradually increase the reaction temperature (e.g., from 70°C to 100°C) and monitor by TLC.3. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents).
Formation of multiple spots on TLC, indicating byproducts 1. Reaction temperature is too high, leading to side reactions with the allyl group.2. Diformylation.3. Impurities in the starting material.1. Lower the reaction temperature and/or shorten the reaction time.2. Use a smaller excess of the Vilsmeier reagent.3. Purify the starting 1-allyl-1H-pyrazole before the formylation step.
Difficulty in isolating the product after work-up 1. The product is soluble in the aqueous layer.2. Emulsion formation during extraction.3. The product is volatile.1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product.2. Add a small amount of a different organic solvent or brine to break the emulsion.3. Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.
Product decomposes during purification 1. The product is sensitive to the acidity of the silica gel.1. Neutralize the silica gel with a small amount of triethylamine in the eluent system.

Experimental Protocols

Part 1: Synthesis of 1-Allyl-1H-pyrazole

This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.

Materials:

  • Pyrazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile or DMF, add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-allyl-1H-pyrazole.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This is a representative protocol based on general Vilsmeier-Haack procedures for N-substituted pyrazoles.[2][5]

Materials:

  • 1-Allyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 eq) and cool the flask to 0°C in an ice-salt bath.

  • Add POCl₃ (1.5 eq) dropwise to the cooled DMF while maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-allyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 70-80°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a liquid.[7]

Data Presentation

Table 1: Temperature Effects on Vilsmeier-Haack Formylation of N-Substituted Pyrazoles

SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazole70-No product[2]
1-Methyl-3-propyl-5-chloro-1H-pyrazole120255[2]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole702448[5]
General N-arylpyrazoles70-808-10Good

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Part 1: N-Allylation cluster_formylation Part 2: Vilsmeier-Haack Formylation pyrazole Pyrazole reaction1 N-Allylation pyrazole->reaction1 allyl_bromide Allyl Bromide allyl_bromide->reaction1 base Base (K₂CO₃/NaOH) base->reaction1 solvent1 Solvent (ACN/DMF) solvent1->reaction1 product1 1-Allyl-1H-pyrazole reaction1->product1 product1_input 1-Allyl-1H-pyrazole product1->product1_input Starting Material formylation Formylation (70-80°C) product1_input->formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent (0°C) dmf->vilsmeier_reagent poccl3 POCl₃ poccl3->vilsmeier_reagent vilsmeier_reagent->formylation workup Work-up & Purification formylation->workup final_product 1-Allyl-1H-pyrazole- 4-carbaldehyde workup->final_product caption Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) start->check_reagents check_temp Review Reaction Temperature (Too low?) start->check_temp check_stoichiometry Verify Stoichiometry (Sufficient Vilsmeier Reagent?) start->check_stoichiometry check_workup Evaluate Work-up/Purification (Product loss?) start->check_workup solution_reagents Use fresh, anhydrous reagents. check_reagents->solution_reagents solution_temp Increase temperature gradually (e.g., to 100°C) and monitor. check_temp->solution_temp solution_stoichiometry Increase excess of Vilsmeier reagent (e.g., to 3 eq). check_stoichiometry->solution_stoichiometry solution_workup Saturate aqueous layer with brine, careful solvent removal. check_workup->solution_workup caption Troubleshooting low yield in Vilsmeier-Haack formylation.

Caption: A logical guide to troubleshooting low product yield.

References

Navigating the Vilsmeier-Haack Reaction: A Technical Guide to Work-up and Purification

Author: BenchChem Technical Support Team. Date: January 2026

The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of numerous pharmaceutical intermediates and fine chemicals.[1] While the reaction itself is robust, the work-up procedure, specifically the removal of unreacted Vilsmeier reagent and its byproducts, often presents significant challenges for researchers. This technical support guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the work-up of Vilsmeier-Haack reactions, ensuring a higher success rate and product purity.

Understanding the Challenge: The Nature of the Vilsmeier Reagent and its Byproducts

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4] The unreacted reagent and the intermediate iminium salt of the product are highly reactive towards water. The work-up procedure is designed to hydrolyze these species to the desired aldehyde and water-soluble byproducts.[5]

The primary byproducts of concern during an aqueous work-up are:

  • Phosphoric acid (H₃PO₄) and Hydrochloric acid (HCl): Formed from the hydrolysis of POCl₃.[6]

  • Dimethylamine hydrochloride: Generated from the hydrolysis of the Vilsmeier reagent and the product's iminium salt intermediate.

Failure to effectively remove these byproducts can lead to purification difficulties, low yields, and product degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers during the Vilsmeier-Haack work-up.

Q1: My reaction mixture became a solid mass upon adding the Vilsmeier reagent. What should I do?

A1: This is a frequent observation, especially when the Vilsmeier reagent is sparingly soluble in the reaction solvent.[7]

  • Immediate Action: If the magnetic stirrer is stuck, do not force it. Carefully try to manually dislodge it. If that fails, proceed with the work-up by cautiously adding the quenching solution to the solidified mass.

  • Preventative Measures:

    • Solvent Choice: Using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution.[1]

    • Temperature Control: While the initial formation of the Vilsmeier reagent is typically done at 0 °C to control the exothermic reaction, gentle warming (e.g., to 40-50 °C) after the addition of the substrate can improve solubility and drive the reaction to completion.[7]

    • Order of Addition: Consider adding the substrate to the pre-formed Vilsmeier reagent, rather than the other way around, to maintain a more dilute concentration of the reagent.

Q2: The quenching of my reaction is violently exothermic. How can I control it?

A2: The hydrolysis of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic and can be dangerous if not properly managed.[6]

  • Controlled "Reverse" Quench: The safest method is to slowly add the reaction mixture to a vigorously stirred slurry of crushed ice and water. This provides a large heat sink to dissipate the heat of hydrolysis.[6]

  • Maintain Low Temperature: Ensure the temperature of the quenching mixture is maintained below 10-20°C throughout the addition.

  • Proper Equipment: Use a flask that is large enough to accommodate potential foaming and a robust stirring mechanism.

Q3: I'm having trouble with emulsions during the extractive work-up. What can I do?

A3: Emulsions are common, especially after neutralization with a base.

  • Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter Through Celite®: Passing the entire mixture through a pad of Celite® or a similar filter aid can help to break up the emulsion and remove fine particulates.

  • Change the Solvent: If emulsions persist, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to a less polar solvent like toluene might resolve the issue.

Q4: My final product is contaminated with a water-soluble impurity that I suspect is dimethylamine hydrochloride. How can I remove it?

A4: Dimethylamine hydrochloride is a common and often stubborn impurity.

  • Aqueous Washes: Thoroughly wash the organic layer with water multiple times. Since dimethylamine hydrochloride is highly water-soluble, this should remove the bulk of it.

  • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will ensure that any free dimethylamine is protonated and partitioned into the aqueous layer. This is only suitable if your product is stable to acidic conditions.

  • Recrystallization: If the aldehyde is a solid, recrystallization is an excellent method for removing residual dimethylamine hydrochloride. Solvents like ethanol or a mixture of ethyl acetate and hexanes are often effective.[8]

  • Solvent Trituration: For solid products, suspending the crude material in a solvent in which the desired product is sparingly soluble but the impurity is soluble (e.g., cold chloroform or acetone) can be an effective purification technique.[9][10]

Step-by-Step Experimental Protocol: Standard Aqueous Work-up

This protocol provides a generalized procedure for the work-up of a Vilsmeier-Haack reaction. Note: This is a general guideline and may require optimization for specific substrates and reaction scales.

  • Reaction Quenching (The "Reverse" Quench):

    • Prepare a beaker with a vigorously stirred mixture of crushed ice and water. The volume should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).

    • Once the reaction is deemed complete by TLC or other analysis, cool the reaction flask to 0 °C in an ice bath.

    • Slowly and carefully add the reaction mixture dropwise to the ice/water slurry. Monitor the temperature of the quenching mixture and ensure it remains below 20 °C.[11]

  • Hydrolysis and Neutralization:

    • After the addition is complete, allow the mixture to stir for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

    • Neutralize the acidic solution by the slow addition of a base. A saturated aqueous solution of sodium acetate is a mild and effective choice.[11] Alternatively, sodium carbonate or sodium hydroxide can be used, but with caution to avoid localized heating.[11] Monitor the pH with pH paper or a pH meter, aiming for a final pH of 6-8.[12]

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) three times.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with:

      • Water (2x)

      • Saturated aqueous sodium bicarbonate solution (1x) - to remove any residual acid.

      • Brine (1x) - to aid in drying and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Concentration and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by standard techniques such as recrystallization, column chromatography, or distillation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete formation of the Vilsmeier reagent (e.g., impure or wet DMF/POCl₃).Use freshly distilled, anhydrous DMF and POCl₃.
Deactivation of the aromatic substrate by electron-withdrawing groups.The Vilsmeier-Haack reaction is generally only effective for electron-rich arenes.[2]
Reaction temperature is too low.After the initial formation of the Vilsmeier reagent at 0°C, consider allowing the reaction to warm to room temperature or gently heating it.[4]
Formation of a Tar-like Substance During Quenching Localized "hot spots" during neutralization leading to product decomposition.Ensure vigorous stirring and slow addition of the neutralizing agent. Keep the temperature of the quench mixture low.[11]
Product is Water-Soluble The product itself has high polarity (e.g., contains multiple polar functional groups).Consider using a continuous liquid-liquid extractor or salting out the product by adding a large amount of a salt like sodium chloride to the aqueous layer before extraction.
Difficult to Remove DMF During Work-up DMF is highly water-miscible and can be difficult to completely remove with a standard extractive work-up.Wash the organic layer with a large volume of water multiple times. For small-scale reactions, a good rule of thumb is to wash with 5-10 volumes of water for every volume of DMF used.

Visualizing the Work-up Decision Process

The following diagram illustrates a typical decision-making workflow for the Vilsmeier-Haack work-up and purification.

Vilsmeier_Workup cluster_purification Purification start Reaction Complete quench Controlled Quench (Reverse Addition to Ice/Water) start->quench Cool to 0°C neutralize Neutralize (pH 6-8) (e.g., NaOAc solution) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry crude Crude Product dry->crude solid Product is Solid? crude->solid recrystallize Recrystallize solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No end Pure Product recrystallize->end Pure Product chromatography->end Pure Product

Caption: Decision workflow for Vilsmeier-Haack reaction work-up.

By understanding the underlying chemistry of the Vilsmeier-Haack work-up and anticipating common challenges, researchers can develop robust and efficient procedures for the isolation and purification of their target aldehydes. This guide serves as a starting point for troubleshooting and process optimization, ultimately leading to more successful synthetic outcomes.

References

  • Organic Syntheses Procedure. Methylamine Hydrochloride. Available from: [Link]

  • Organic Syntheses Procedure. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Kimura, Y., & Matsuura, D. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 02(03), 91–99. [Link]

  • Google Patents. Method for preparing vilsmeier reagent.
  • ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link]

  • Google Patents. Method for recovering dimethylamine from dimethylamine hydrochloride.
  • The Hive. Removing dimethylamine.HCl with rxtal... Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Syntheses Procedure. p. 331. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Thorn-Seshold. Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available from: [Link]

  • Reddit. Vilsmeier-Haack formilation help : r/OrganicChemistry. Available from: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction? Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Purity Analysis of 1-Allyl-1H-pyrazole-4-carbaldehyde using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative for Purity in Advanced Synthesis

In the realm of drug discovery and fine chemical synthesis, the starting material's purity is not merely a quality metric; it is the bedrock of reproducible outcomes and regulatory compliance. 1-Allyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of a new generation of pharmaceutical agents and functional materials.[1][2] Its reactive aldehyde and allyl functionalities make it a valuable synthon, but also susceptible to the formation of process-related impurities and degradation products. An impure starting material can lead to significant downstream consequences, including aberrant reaction pathways, diminished yields, and complex purification challenges.

This guide provides a comprehensive, experience-driven comparison of analytical strategies for assessing the purity of this compound. We will move beyond a simple recitation of methods to explain the underlying scientific principles that govern the choice of an optimal High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol. We will present a fully validated, robust method and compare its performance against common, less-optimized alternatives, supported by clear experimental data.

Foundational Principles: Why HPLC-MS is the Gold Standard

For a molecule like this compound (Molecular Formula: C₇H₈N₂O, Monoisotopic Mass: 136.06 Da), a combined analytical approach is essential.[3]

  • High-Performance Liquid Chromatography (HPLC) offers unparalleled resolving power, separating the main component from structurally similar impurities.[4] Its strength lies in differentiating isomers and closely related analogues that other techniques might miss.

  • Mass Spectrometry (MS) provides orthogonal data, delivering high-sensitivity detection and, crucially, mass information. This allows for the confident identification of the target analyte and the tentative identification of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[5]

The synergy between HPLC and MS creates a powerful analytical system capable of both quantifying purity and providing structural insights into contaminants, a critical requirement for process optimization and quality control.

Strategic Method Development: A Logic-Driven Workflow

A robust analytical method is not discovered by trial and error; it is engineered through a systematic, knowledge-based approach.[6] Our objective is to develop a method that provides sharp, symmetrical peaks, excellent resolution between the main peak and all potential impurities, and high sensitivity.

cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: HPLC Method Optimization cluster_2 Phase 3: MS Parameter Tuning cluster_3 Phase 4: Method Validation (ICH Q2 R1) A Review Synthesis Route (e.g., Vilsmeier-Haack) B Predict Potential Impurities (Starting Materials, Isomers, Byproducts) A->B C Column Selection (Reversed-Phase C18) B->C Informs Separation Strategy D Mobile Phase Screening (ACN/H2O with Formic Acid) C->D E Gradient Elution Development (Optimize for Resolution) D->E F Select Ionization Mode (ESI+) E->F Provides Separated Analytes G Optimize Source Parameters (Capillary Voltage, Gas Flow) F->G H Determine Precursor Ion & Scan Range G->H I Specificity & Linearity H->I Finalized Method J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L

Caption: A systematic workflow for HPLC-MS method development and validation.

Understanding Potential Impurities

Effective separation begins with knowing what to separate. The synthesis of pyrazole-4-carbaldehydes often involves the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on a suitable precursor.[7][8] Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: e.g., 1-Allyl-1H-pyrazole.

  • Regioisomers: Formation of 1-Allyl-1H-pyrazole-5-carbaldehyde, which can be difficult to separate.[9]

  • Related Substances: Byproducts from side reactions or subsequent degradation, such as the corresponding carboxylic acid (oxidation of the aldehyde).

  • Reagent Residues: Non-volatile residues from the synthesis.

Experimental Protocol: Optimized HPLC-MS Method

This protocol is the result of systematic optimization designed for superior performance.

Step 1: Sample and Standard Preparation

  • Rationale: Accurate preparation is fundamental. Using the mobile phase as the diluent prevents peak distortion and solubility issues.[10]

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Acetonitrile.

  • Prepare a working standard at 10 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of Acetonitrile and water.

  • Prepare analytical samples at the same concentration (10 µg/mL) using the same diluent.

  • Filter all solutions through a 0.22 µm syringe filter before injection to remove particulates and protect the column.

Step 2: HPLC System Configuration and Parameters

  • Rationale: A C18 column is the workhorse of reversed-phase chromatography, ideal for retaining and separating moderately polar analytes like our target compound.[11] A gradient elution is necessary to first retain polar impurities and then elute the main analyte and any non-polar impurities within a reasonable time, ensuring sharp peaks for all components.[11] Formic acid is added to the mobile phase to acidify it, which protonates the pyrazole nitrogen, leading to improved peak shape and enhanced ionization efficiency in the MS source.[12]

ParameterOptimized Setting
Column Reversed-Phase C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 2 µL
Gradient Program 10% B to 95% B over 8 min; Hold at 95% B for 2 min; Return to 10% B and equilibrate for 3 min
UV Detector Diode Array Detector (DAD), 210-400 nm

Step 3: Mass Spectrometer Configuration and Parameters

  • Rationale: Electrospray Ionization (ESI) is the preferred technique for polar and thermally labile compounds.[5] Positive ion mode (+) is selected because the nitrogen atoms in the pyrazole ring are readily protonated, especially in an acidic mobile phase, forming a stable [M+H]⁺ ion. A full scan allows for the detection of unknown impurities, while monitoring the specific m/z of the target analyte provides high selectivity.

ParameterOptimized Setting
Ionization Mode Electrospray Ionization (ESI), Positive (+)
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range (m/z) 50 - 500
Target Ion (SIM/EIC) m/z 137.07 (for [M+H]⁺)

Performance Comparison: The Impact of Method Optimization

To illustrate the superiority of the optimized gradient method, we compare its performance against a common, less-ideal isocratic approach. An isocratic method uses a constant mobile phase composition (e.g., 40% Acetonitrile).

cluster_0 Analytical Outcome Isocratic Isocratic Method Poor retention of early eluting polar impurities Broad peak for main analyte Long run times for non-polar impurities Result_Bad Inaccurate Purity Assessment (Co-elution masks impurities) Isocratic->Result_Bad Leads to Gradient Optimized Gradient Method Good retention and sharp peaks for polar impurities Sharp, symmetrical peak for main analyte Efficient elution of all components Result_Good Accurate and Reliable Purity Value (Confident quantification) Gradient->Result_Good Achieves

Caption: Comparison of Isocratic vs. Gradient elution outcomes.

Comparative Data Analysis

The following table presents hypothetical data from the analysis of a single batch of this compound using both methods.

Performance MetricIsocratic Method (40% ACN)Optimized Gradient MethodRationale for Superiority
Resolution (Main Peak vs. Impurity A) 1.2 (Poor Separation)3.5 (Excellent Separation)The gradient effectively resolves early-eluting polar impurities from the main peak.
Peak Tailing Factor (Main Peak) 1.8 (Significant Tailing)1.1 (Symmetrical)The optimized gradient and acidic mobile phase prevent peak tailing, ensuring accurate integration.[12]
Run Time 15 min (late impurities not seen)13 min (all impurities eluted)The gradient efficiently clears the column of all components, providing a more complete impurity profile in less time.
Calculated Purity (%) 99.2%98.5%The isocratic method fails to separate a key impurity, leading to an overestimation of purity.

Method Validation: Ensuring Trustworthy and Defensible Data

A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's fitness for purpose.[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by injecting a placebo (diluent) and spiked samples, showing no interference at the retention time of the main analyte. Peak purity analysis using a Diode Array Detector (DAD) further supported specificity.[15]

  • Linearity: The method demonstrated excellent linearity over a concentration range of 1 µg/mL to 50 µg/mL.

  • Accuracy & Precision: The method is both accurate (close to the true value) and precise (reproducible).

  • Limits of Detection (LOD) & Quantitation (LOQ): The LOQ was established as the lowest concentration that could be measured with acceptable accuracy and precision, crucial for quantifying trace impurities.[10]

Summary of Validation Parameters

ParameterSpecificationResult
Linearity (Correlation Coefficient, R²) ≥ 0.9950.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.5 µg/mL

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of critical synthons like this compound demands more than a generic analytical method. It requires a well-engineered and rigorously validated HPLC-MS protocol that is sensitive, specific, and robust. The optimized gradient reversed-phase method detailed here provides a comprehensive and accurate assessment of purity, enabling confident identification and quantification of process-related impurities. By understanding the chemistry of the analyte and its synthesis, we can develop analytical strategies that are not only technically sound but also directly support the goals of efficient process development and stringent quality control in the pharmaceutical and chemical industries.

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate.
  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Sigma-Aldrich. Method development & optimization.
  • National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). PubMed Central.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubChemLite. This compound (C7H8N2O).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

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comparing the reactivity of 1-Allyl-1H-pyrazole-4-carbaldehyde with other pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1-Allyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Pyrazole Aldehydes in Modern Chemistry

Pyrazole aldehydes are a cornerstone in synthetic chemistry, serving as highly versatile intermediates in the creation of complex molecules for pharmaceuticals, agrochemicals, and material science.[1][2] Their importance is underscored by their presence in notable commercial products, including the COX-2 inhibitor Celecoxib and the fungicide Furametpyr.[3] The aldehyde functional group at the C4 position of the pyrazole ring is a key handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and redox reactions.[1][4][5]

This guide provides an in-depth comparison of the reactivity of This compound with other N-substituted and C-substituted pyrazole aldehydes. We will explore how the electronic and steric nature of various substituents influences the aldehyde's reactivity, supported by mechanistic insights and detailed experimental protocols. The unique bifunctionality introduced by the N-allyl group, which allows for subsequent modifications, makes this particular scaffold a subject of growing interest.[1]

Electronic Landscape of Pyrazole Aldehydes: A Tale of Substituents

The reactivity of the aldehyde group on the pyrazole ring is intrinsically linked to the electronic properties of the heterocyclic system. The pyrazole ring itself is electron-rich, yet the two adjacent nitrogen atoms create a complex electronic environment that influences substituent effects.

  • The Aldehyde Group as an Electron-Withdrawing Group (EWG): The formyl group at the C4 position acts as a moderate EWG, deactivating the pyrazole ring towards electrophilic substitution but, more importantly, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

  • Influence of N1-Substituents: The substituent at the N1 position plays a critical role in modulating the overall electron density of the ring and, consequently, the reactivity of the C4-aldehyde.

    • N-Alkyl Groups (e.g., Methyl, Allyl): These groups are generally considered weakly electron-donating through an inductive effect. The N-allyl group in This compound slightly increases the electron density of the pyrazole ring compared to an unsubstituted (N-H) pyrazole. This subtle donation can marginally decrease the electrophilicity of the carbonyl carbon compared to N-aryl or N-acyl substituted pyrazoles.

    • N-Aryl Groups (e.g., Phenyl): An N-phenyl group can be either electron-donating or electron-withdrawing depending on the substituents on the phenyl ring itself. An unsubstituted phenyl group typically acts as a weak EWG through resonance, which would enhance the electrophilicity of the aldehyde.

    • Unsubstituted (N-H) Pyrazoles: In the presence of a base, the N-H proton can be abstracted to form a pyrazolate anion.[2] This dramatically increases the electron-donating character of the ring, which would decrease the aldehyde's reactivity toward nucleophiles.

The diagram below illustrates how different N1-substituents modulate the electrophilicity of the C4-aldehyde.

G cluster_0 Influence of N1-Substituent on Aldehyde Electrophilicity A Strongly Electron-Withdrawing (e.g., N-p-nitrophenyl) B Weakly Electron-Withdrawing (e.g., N-Phenyl) E Increased Aldehyde Electrophilicity & Reactivity A->E Strongest Effect C Weakly Electron-Donating (e.g., N-Allyl, N-Methyl) B->E Moderate Effect D Strongly Electron-Donating (e.g., N-Pyrazolate Anion) F Decreased Aldehyde Electrophilicity & Reactivity C->F Moderate Effect D->F Strongest Effect

Caption: Electronic effect of N1-substituents on aldehyde reactivity.

Comparative Reactivity in Key Transformations

The true measure of an aldehyde's reactivity is its performance in chemical reactions. Below, we compare This compound with other pyrazole aldehydes in several fundamental transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[6][7] This reaction is highly sensitive to the electrophilicity of the aldehyde. Pyrazole-4-carbaldehydes are well-documented to readily undergo this reaction.[3][8][9]

Comparative Insights:

  • This compound is expected to show robust reactivity in Knoevenagel condensations, similar to other N-alkyl pyrazole aldehydes.[1]

  • Compared to a 1-phenyl-1H-pyrazole-4-carbaldehyde , where the phenyl group is electron-withdrawing, the N-allyl variant might react slightly slower or require slightly more forcing conditions (e.g., longer reaction time or stronger base) to achieve comparable yields.

  • Conversely, it would likely be more reactive than a 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde where additional electron-donating methyl groups at C3 and C5 would further reduce the aldehyde's electrophilicity.

Data Summary: Knoevenagel Condensation with Malononitrile

Pyrazole AldehydeN1-Substituent Electronic EffectExpected Relative ReactivityTypical Yield Range (%)
1-(p-nitrophenyl)-1H-pyrazole-4-carbaldehydeStrongly WithdrawingHighest>90
1-Phenyl-1H-pyrazole-4-carbaldehydeWeakly WithdrawingHigh85-95[8]
This compound Weakly DonatingModerate-High80-90 (Predicted)
1-Methyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeDonatingModerate75-85

Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature). The data presented are illustrative estimates based on electronic effects.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide.[10][11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Comparative Insights:

  • The reactivity trend in the Wittig reaction generally mirrors that of the Knoevenagel condensation. Aldehydes with higher electrophilicity react faster.

  • This compound serves as an excellent substrate for Wittig olefination. The reaction can be used to introduce a variety of vinyl groups, further extending the synthetic utility of the pyrazole core.[12]

  • When comparing with pyrazole-3-carbaldehyde , the 4-carbaldehyde isomer is often more sterically accessible, which can lead to faster reaction rates and higher yields, although electronic differences between the positions also play a significant role.

The Unique Chemistry of the N-Allyl Group

A key advantage of This compound is that the allyl group is not merely a passive substituent. It is a functional handle that opens avenues for diverse post-modification strategies, including:

  • Metathesis: The terminal double bond can participate in olefin metathesis reactions.

  • Addition Reactions: Subject to hydroboration, halogenation, or epoxidation.

  • Isomerization: The allyl group can be isomerized to a prop-1-enyl group, creating a conjugated system.

  • Palladium-Catalyzed Reactions: The allyl group is a versatile partner in various cross-coupling reactions.

This dual functionality—a reactive aldehyde and a modifiable allyl group—makes it a particularly valuable building block in combinatorial chemistry and drug discovery.

Experimental Protocols for Reactivity Comparison

To provide a tangible framework for comparison, we present a standardized protocol for a competitive Knoevenagel condensation reaction.

Protocol: Comparative Knoevenagel Condensation of Pyrazole Aldehydes

This protocol is designed to compare the reaction rates and yields of different pyrazole aldehydes under identical conditions.

Objective: To quantitatively compare the reactivity of this compound against 1-Phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • This compound

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Workflow Diagram:

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Allyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, heterocyclic compounds represent a foundational class of molecules, with the pyrazole nucleus standing out as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous therapeutic agents.[1] Its prominence is exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, demonstrating the scaffold's capacity for precise biological targeting.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a particularly promising, yet underexplored, subclass: derivatives of 1-Allyl-1H-pyrazole-4-carbaldehyde . The presence of the allyl group at the N1 position and a reactive carbaldehyde at the C4 position makes this molecule an exceptionally versatile intermediate for building diverse chemical libraries.[3] The allyl group can influence solubility and membrane permeability, while the aldehyde serves as a synthetic handle for a multitude of chemical transformations.

Here, we provide a comparative framework for designing and executing a biological activity screening cascade for derivatives of this scaffold. We will explore methodologies for assessing anticancer, anti-inflammatory, and antimicrobial potential, comparing them against relevant alternative heterocyclic systems. This guide is structured not as a rigid protocol, but as a strategic blueprint, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutic agents.

Synthetic Versatility and Library Design

The true potential of the this compound core lies in the reactivity of its formyl (carbaldehyde) group. This functional group is a gateway to a vast chemical space through well-established organic reactions. A primary screening library can be rapidly assembled by targeting this position.

G cluster_reactions Key Chemical Transformations cluster_derivatives Resulting Derivative Classes core This compound (Core Scaffold) r1 Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) core->r1 + Active Methylene Cmpds + Hydrazines / Thiosemicarbazides r2 Reductive Amination core->r2 + Amines / NaBH4 r3 Wittig Reaction core->r3 + Phosphonium Ylides r4 Oxidation core->r4 + Oxidizing Agent d1 Chalcones, Hydrazones, Thiazoles, Pyrimidines r1->d1 d2 Substituted Amines r2->d2 d3 Alkenyl Derivatives r3->d3 d4 Carboxylic Acids r4->d4

Caption: Synthetic pathways from the core scaffold.

This strategic derivatization allows for the exploration of diverse pharmacophores. For instance, converting the aldehyde to a chalcone introduces a known bioactive scaffold, while condensation with thiosemicarbazide can yield thiazole-containing hybrids, which have shown significant antimicrobial and anti-inflammatory activities.[4]

A Comparative Screening Cascade: From Primary Hits to Validated Leads

A well-designed screening cascade is essential for efficiently identifying promising compounds. It begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies for the most potent hits.

Screening_Workflow cluster_start Compound Libraries cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening & MoA cluster_end Outcome lib1 1-Allyl-Pyrazole Derivatives p1 Anticancer (MTT Assay vs. Cancer Cell Lines) lib1->p1 p2 Anti-inflammatory (COX/LOX Inhibition Assay) lib1->p2 p3 Antimicrobial (MIC Determination) lib1->p3 lib2 Alternative Heterocycles (e.g., Thiazoles, Indoles) lib2->p1 lib2->p2 lib2->p3 s1 Kinase Inhibition Assays (e.g., VEGFR-2, CDK2) p1->s1 s2 Cytokine Release Assay (e.g., LPS-stimulated Macrophages) p2->s2 s3 Dose-Response & Selectivity p3->s3 hit Validated Hits s1->hit s2->hit s3->hit

Caption: A general workflow for biological screening.

Anticancer Activity Screening

The pyrazole nucleus is a constituent of many anticancer agents that target various cellular pathways.[5][6]

Primary Assay: Cell Viability (MTT Assay) The logical first step is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

  • Why this choice? It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, serving as a broad filter for identifying active compounds.

  • Comparative Panel: It is crucial to test against multiple cell lines representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and to include a non-cancerous cell line (e.g., HFL-1) to assess selectivity.[7] Doxorubicin or Cisplatin are often used as positive controls.[5]

Secondary Assay: Target-Based Enzymatic Assays For derivatives showing potent and selective activity, the next step is to investigate the mechanism of action (MoA). Many pyrazole derivatives are known kinase inhibitors.[5]

  • VEGFR-2 Kinase Assay: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. Several pyrazole-containing drugs target this kinase.[5] An in vitro kinase assay can directly measure the compound's ability to inhibit VEGFR-2 phosphorylation.

  • CDK2 Inhibition Assay: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Its inhibition can lead to cell cycle arrest and is a validated anticancer strategy.[5][8]

VEGFR2_Pathway cluster_cell Tumor Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT ERK ERK PKC->ERK mTOR mTOR PKC->mTOR RAF->ERK RAF->mTOR AKT->ERK AKT->mTOR Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation mTOR->Proliferation Pyrazole Hypothetical Pyrazole Derivative Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Hypothetical Data Comparison:

Compound IDScaffold TypeCell LineIC50 (µM) [MTT Assay]VEGFR-2 Inhibition (%) [at 10 µM]
PZ-allyl-01 1-Allyl-Pyrazole-ChalconeMCF-72.585%
PZ-allyl-02 1-Allyl-Pyrazole-ThiazoleMCF-78.142%
ALT-THZ-01 Simple ThiazoleMCF-715.721%
Doxorubicin Standard DrugMCF-70.95[5]N/A
Anti-inflammatory Activity Screening

The pyrazole core is famously associated with anti-inflammatory drugs that inhibit cyclooxygenase (COX) enzymes.[1][9]

Primary Assay: COX-1/COX-2 Inhibition Assay The primary goal is to identify compounds that inhibit COX enzymes, which are responsible for prostaglandin synthesis. Critically, selectivity for COX-2 over COX-1 is highly desirable, as COX-1 inhibition is linked to gastrointestinal side effects.[1]

  • Why this choice? This cell-free enzymatic assay directly measures the compound's inhibitory effect on the key targets of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Comparative Standard: Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective inhibitor) should be used as controls to benchmark both potency and selectivity.[9]

Secondary Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release For compounds showing good COX-2 inhibition, their effect on the broader inflammatory response in a cellular context should be evaluated.

  • Why this choice? This assay uses immune cells (like RAW 264.7 macrophages) stimulated with LPS to mimic an inflammatory state. The inhibition of pro-inflammatory cytokines like IL-6 and TNF-α provides a more physiologically relevant measure of anti-inflammatory activity. A significant reduction in cytokine levels validates the compound's potential.[10]

Hypothetical Data Comparison:

Compound IDScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)IL-6 Reduction (%) [at 5 µM]
PZ-allyl-03 1-Allyl-Pyrazole-Amide>1000.05>200088%
ALT-IND-01 Indole Derivative10.51.28.7535%
Celecoxib Standard Drug5.00.0412592%
Ibuprofen Standard Drug2.53.10.815%
Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[2][4][11]

Primary Assay: Minimum Inhibitory Concentration (MIC) The initial screen for antimicrobial activity is typically the determination of the MIC. This is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Why this choice? The broth microdilution method is a standardized, efficient way to screen a library of compounds against a panel of clinically relevant microbes.

  • Comparative Panel: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).[12] Standard antibiotics like Ciprofloxacin (for bacteria) and Clotrimazole (for fungi) serve as positive controls.[2]

Hypothetical Data Comparison:

Compound IDScaffold TypeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PZ-allyl-04 1-Allyl-Pyrazole-Hydrazone4816
PZ-allyl-05 1-Allyl-Pyrazole-Thiazole248
ALT-QNL-01 Quinolone Derivative>6432>64
Ciprofloxacin Standard Drug0.50.25N/A
Clotrimazole Standard DrugN/AN/A1

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a standard like Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This guide outlines a strategic, multi-faceted approach to screening this compound derivatives. The core principle is a logical progression from broad primary screens to specific, mechanism-focused secondary assays. By comparing the performance of these novel pyrazoles against both standard drugs and alternative heterocyclic scaffolds, researchers can effectively identify promising lead compounds. The true strength of the 1-allyl-pyrazole scaffold lies in its synthetic tractability, which allows for rapid iteration and optimization of initial hits. A potent derivative identified through this cascade becomes the starting point for extensive structure-activity relationship (SAR) studies, ultimately paving the way for the development of next-generation therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed.
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  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.
  • This compound. (n.d.). Chem-Impex.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

A Guide to the Spectroscopic Differentiation of N-Allyl and N-Alkyl Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Significant Implications

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for a wide array of functional molecules.[1][2] The nature of the substituent at the N-1 position of the pyrazole ring profoundly influences the molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Two common substituents, the allyl group (a three-carbon chain with a double bond) and a generic alkyl group (a saturated hydrocarbon chain), impart distinct features to the parent molecule.

For researchers in drug development and synthetic chemistry, rapidly and unequivocally confirming the identity of the N-substituent is a critical step in quality control and reaction validation. While both N-allyl and N-alkyl pyrazole-4-carbaldehydes may exhibit similar chromatographic behavior, their spectroscopic signatures are distinct. This guide provides an in-depth comparison of these two classes of compounds using routine spectroscopic techniques—NMR, IR, and UV-Vis—to provide a clear, data-supported framework for their differentiation.

Methodology: Synthesis and Characterization

The reliable synthesis of the target compounds is the prerequisite for any spectroscopic study. The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich heterocycles, including N-substituted pyrazoles, to yield the desired 4-carbaldehyde derivatives.[3][4]

General Synthesis Protocol: Vilsmeier-Haack Formylation

The following protocol describes a general procedure for the synthesis of N-substituted pyrazole-4-carbaldehydes.

Causality: The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile that attacks the electron-rich C-4 position of the pyrazole ring. The subsequent hydrolysis of the iminium salt intermediate yields the aldehyde. This method is chosen for its high regioselectivity and generally good yields.[1][2]

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), cool dry dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve the starting N-allyl or N-alkyl pyrazole (1 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: Allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrazole-4-carbaldehyde.

Diagram: Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction N_Pyrazole N-Substituted Pyrazole N_Pyrazole->Reaction Add dropwise Hydrolysis Hydrolysis (Ice & NaHCO₃) Reaction->Hydrolysis Heat (60-70°C), then cool Extraction Extraction (EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Spectroscopic Comparison: Identifying the Fingerprints

The core of the differentiation lies in identifying unique signals or patterns in the spectra that are unequivocally attributable to either the allyl or the alkyl substituent. For this guide, we will compare the data for 1-Allyl-1H-pyrazole-4-carbaldehyde with a representative N-Alkyl-pyrazole-4-carbaldehyde .

Diagram: Key Structural Differences

G cluster_allyl N-Allyl-pyrazole-4-carbaldehyde cluster_alkyl N-Alkyl-pyrazole-4-carbaldehyde Allyl Alkyl

Caption: Comparison of N-Allyl vs. N-Methyl pyrazole structures.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is arguably the most powerful technique for this specific differentiation due to the unique electronic environment of the allyl group's protons.

Key Differentiators:

  • N-Allyl Specific Signals: The N-allyl group provides a characteristic set of signals: a multiplet for the vinyl proton (-CH=), two distinct signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-).

  • N-Alkyl Signals: An N-alkyl group will show signals in the aliphatic region (typically 0.9-4.0 ppm) corresponding to a saturated chain. For example, an N-ethyl group would show a quartet and a triplet, while an N-methyl group would show a simple singlet.

Proton AssignmentN-Allyl-pyrazole-4-carbaldehydeN-Alkyl-pyrazole-4-carbaldehyde (Typical)Rationale for Difference
CHO (Aldehyde)~9.8-10.0 ppm (s)~9.8-10.0 ppm (s)The aldehyde proton is distant from the N-substituent and shows little variation.
H-3 / H-5 (Pyrazole Ring)~7.9-8.5 ppm (s)~7.9-8.5 ppm (s)The pyrazole ring protons are largely unaffected by the nature of the N-substituent.
-CH= (Allyl Vinyl)~5.9-6.1 ppm (m)N/ADiagnostic Signal. This complex multiplet is unique to the allyl group.
=CH₂ (Allyl Terminal)~5.2-5.4 ppm (2 distinct m)N/ADiagnostic Signals. These two signals confirm the terminal double bond.
N-CH₂- ~4.8-5.0 ppm (d)~3.8-4.2 ppm (e.g., q for ethyl)The N-CH₂ protons of the allyl group are deshielded by the adjacent double bond compared to a standard N-CH₂ in an alkyl chain.
¹³C NMR Spectroscopy: Corroborating Evidence

Carbon NMR provides complementary information, confirming the presence of the sp² hybridized carbons of the allyl group's double bond.

Key Differentiators:

  • N-Allyl Specific Signals: Two signals in the vinyl region (118-135 ppm) are definitive for the C=C bond of the allyl group.

  • N-Alkyl Signals: An N-alkyl group will only show signals in the aliphatic region (< 60 ppm).

Carbon AssignmentN-Allyl-pyrazole-4-carbaldehydeN-Alkyl-pyrazole-4-carbaldehyde (Typical)Rationale for Difference
C=O (Aldehyde)~185 ppm~185 ppmThe carbonyl carbon is generally unaffected.
C-3 / C-5 (Pyrazole Ring)~130-145 ppm~130-145 ppmMinor shifts may be observed, but they are not primary diagnostic indicators.
C-4 (Pyrazole Ring)~115 ppm~115 ppmThe carbon bearing the aldehyde shows little change.
-CH= (Allyl Vinyl)~132 ppmN/ADiagnostic Signal. Confirms the internal carbon of the double bond.
=CH₂ (Allyl Terminal)~120 ppmN/ADiagnostic Signal. Confirms the terminal carbon of the double bond.
N-CH₂- ~55 ppm~40-50 ppmThe chemical shift of the carbon attached to the nitrogen will vary depending on the specific alkyl group.
Infrared (IR) Spectroscopy: A Quick Check

IR spectroscopy can serve as a rapid, albeit less definitive, method for distinguishing the two series.

Key Differentiators:

  • C=C Stretch: The presence of a weak to medium absorption band around 1640-1650 cm⁻¹ is indicative of the alkene C=C stretch from the allyl group. This band will be absent in the N-alkyl analogue.

  • C=O Stretch: Both compounds will show a strong absorption for the aldehyde C=O stretch, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.[5]

Vibrational ModeN-Allyl-pyrazole-4-carbaldehydeN-Alkyl-pyrazole-4-carbaldehydeRationale for Difference
C=O Stretch (Aldehyde) ~1690 cm⁻¹~1690 cm⁻¹Both possess the same aldehyde functional group conjugated to the pyrazole ring.
C=C Stretch (Alkene) ~1645 cm⁻¹ Absent Diagnostic Peak. This absorption arises solely from the allyl group's double bond.
sp² C-H Stretch ~3080 cm⁻¹AbsentA weak band above 3000 cm⁻¹ corresponds to the C-H bonds of the double bond.
sp³ C-H Stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Both molecules contain sp³ hybridized C-H bonds.
UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals differences in the electronic transitions of the molecules. The pyrazole ring and the conjugated aldehyde group are the primary chromophores.

Key Differentiators:

  • The π-system of the allyl group can interact weakly with the pyrazole π-system. This may lead to a slight bathochromic (red) shift in the π→π* transition of the N-allyl derivative compared to the N-alkyl derivative. The N-alkyl group, being electronically saturated, does not extend the conjugation.

  • Both classes of compounds are expected to show a strong π→π* transition band and a weaker, longer-wavelength n→π* transition band characteristic of the carbonyl group.[6]

TransitionN-Allyl-pyrazole-4-carbaldehyde (Expected)N-Alkyl-pyrazole-4-carbaldehyde (Expected)Rationale for Difference
π→π ~250-270 nm~245-265 nmThe allyl group provides minimal extension of the core chromophore's conjugation, potentially causing a slight red shift.
n→π ~320-350 nm~320-350 nmThis transition is localized to the carbonyl group and is less sensitive to the nature of the N-substituent.

Conclusion

While both N-allyl and N-alkyl pyrazole-4-carbaldehydes are valuable chemical intermediates, their structural verification relies on a clear understanding of their spectroscopic differences. ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous signals for the vinyl and allylic protons unique to the N-allyl substituent. ¹³C NMR supports this by identifying the sp² carbons of the double bond. IR spectroscopy offers a quick confirmation through the presence of a C=C stretching vibration. Finally, UV-Vis spectroscopy may show subtle shifts in the π→π* transition. By leveraging this comparative data, researchers can confidently and efficiently characterize their synthesized pyrazole derivatives, ensuring the integrity of their subsequent research and development efforts.

References

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  • ResearchGate. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

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  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

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  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Allyl-1H-pyrazole-4-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Allyl-1H-pyrazole-4-carbaldehyde is a valuable building block, featuring a versatile aldehyde handle for further functionalization and an allyl group amenable to various synthetic transformations. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this key intermediate, offering a cost-benefit analysis supported by experimental insights to aid in selecting the most appropriate route for your laboratory's needs.

Introduction

The synthesis of this compound can be approached from two principal retrosynthetic pathways, each with its own set of advantages and disadvantages in terms of cost, efficiency, and experimental complexity. The choice between these routes will largely depend on the availability of starting materials, desired scale, and the specific capabilities of the research environment. This guide will dissect the following synthetic strategies:

  • Route A: N-Allylation of Pyrazole followed by Vilsmeier-Haack Formylation. This approach begins with the readily available and inexpensive pyrazole, first introducing the allyl group at the N1 position, followed by the formylation at the C4 position.

  • Route B: Formylation of a Pyrazole Precursor followed by N-Allylation. This strategy prioritizes the early introduction of the aldehyde functionality, typically through a Vilsmeier-Haack reaction on a hydrazone precursor to form a pyrazole-4-carbaldehyde intermediate, which is then N-allylated.

A thorough analysis of each route, including considerations for greener alternatives, will be presented to provide a holistic view for the discerning researcher.

Visualizing the Synthetic Pathways

G cluster_A Route A cluster_B Route B A1 Pyrazole A2 1-Allyl-1H-pyrazole A1->A2 Allylation A3 This compound A2->A3 Vilsmeier-Haack Formylation B1 Hydrazone Precursor B2 1H-Pyrazole-4-carbaldehyde B1->B2 Vilsmeier-Haack Cyclization/Formylation B3 This compound B2->B3 Allylation

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route A: N-Allylation First, Then Formylation

This synthetic sequence is often favored due to the low cost and high commercial availability of the initial starting material, pyrazole.

Step 1: N-Allylation of Pyrazole

The N-allylation of pyrazole is a well-established transformation. A standard and cost-effective method involves the use of an allyl halide, such as allyl bromide, in the presence of a base.

Experimental Protocol: N-Allylation of Pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until completion (typically 2-4 hours).

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1-allyl-1H-pyrazole.

Expected Yield: Typically in the range of 80-95%.

Step 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[1][2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the active formylating species.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flask cooled in an ice bath (0 °C), add DMF (3.0 eq).

  • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • To this mixture, add a solution of 1-allyl-1H-pyrazole (1.0 eq) in DMF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until pH 7-8.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography will afford the final product, this compound.

Expected Yield: Yields for the formylation of N-substituted pyrazoles can vary, but are often in the range of 60-75%.[3]

Route B: Formylation First, Then N-Allylation

This approach involves the initial synthesis of the pyrazole-4-carbaldehyde core, which is then subjected to N-allylation.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is also central to this route, often employed in a cyclization-formylation sequence starting from a hydrazone.[4]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde from a Hydrazone

  • Prepare the required hydrazone by condensing a suitable ketone with a hydrazide.

  • In a flask cooled to 0 °C, prepare the Vilsmeier reagent from DMF (excess) and POCl₃ (typically 2-3 equivalents relative to the hydrazone).

  • Add the hydrazone to the Vilsmeier reagent and stir at room temperature before heating to 60-80 °C for several hours.[5]

  • Work-up is similar to the Vilsmeier-Haack formylation described in Route A (quenching on ice, neutralization, extraction, and purification).

Expected Yield: This one-pot cyclization and formylation can provide the pyrazole-4-carbaldehyde in moderate to good yields, typically 50-70%.

Step 2: N-Allylation of 1H-Pyrazole-4-carbaldehyde

The final step is the N-allylation of the pre-formed pyrazole-4-carbaldehyde. The presence of the electron-withdrawing aldehyde group can influence the nucleophilicity of the pyrazole nitrogen, potentially requiring slightly more forcing conditions than the allylation of unsubstituted pyrazole.

Experimental Protocol: N-Allylation of 1H-Pyrazole-4-carbaldehyde

  • Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with appropriate safety precautions).

  • Add allyl bromide (1.1 eq) and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, the work-up involves quenching the reaction (if NaH was used), followed by extraction and purification by column chromatography.

Expected Yield: N-alkylation of pyrazole-4-carbaldehydes generally proceeds in good yields, often exceeding 80%.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis of the starting materials for each route is presented below. Prices are estimates based on commercially available research-grade chemicals and may vary depending on the supplier and quantity.

ReagentRoute A Cost (per mole of final product, estimated)Route B Cost (per mole of final product, estimated)
Pyrazole~$20-
Hydrazone Precursor-Variable (depends on synthesis)
Allyl Bromide~$15~$15
POCl₃~$10~$15 (potentially higher equivalents)
DMF~$5~$10 (often used in larger excess)
Total Estimated Cost ~$50 ~$40 + cost of hydrazone precursor

Analysis:

  • Route A benefits from very low-cost and readily available starting materials. The overall cost is highly predictable.

  • Route B 's cost is more variable, as it depends on the synthesis of the hydrazone precursor. However, if the precursor is easily accessible, this route can be competitive. The higher potential usage of Vilsmeier reagent in the cyclization-formylation step may slightly increase the cost.

Yield and Efficiency:

  • Route A has a potentially higher overall yield, with two high-yielding steps.

  • Route B 's initial cyclization-formylation may have a more moderate yield, which could impact the overall efficiency.

Experimental Considerations:

  • Route A involves the handling of pyrazole and its N-allyl derivative, which are relatively straightforward. The Vilsmeier-Haack reaction requires careful handling of POCl₃.

  • Route B may involve an additional step to synthesize the hydrazone precursor. The N-allylation of the pyrazole-4-carbaldehyde might require more careful optimization due to the electron-withdrawing nature of the aldehyde.

Greener and Alternative Approaches

In the spirit of modern, sustainable chemistry, it is prudent to consider greener alternatives to the classical methods described above.

  • Microwave-Assisted Vilsmeier-Haack Reaction: The use of microwave irradiation can significantly reduce reaction times for the Vilsmeier-Haack formylation, often from hours to minutes, and can lead to improved yields.[6][7][8][9] This approach enhances energy efficiency and throughput.

  • Green N-Allylation: To avoid the use of hazardous solvents and reagents, greener N-allylation protocols have been developed. These include:

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst can facilitate the reaction in a biphasic system, often with water as one of the phases, reducing the need for organic solvents.

    • "On Water" Synthesis: Some N-allylation reactions can be performed in water, which is an environmentally benign solvent.[10]

    • Alternative Allylating Agents: The use of less hazardous allylating agents, such as allyl alcohols, in the presence of a suitable catalyst, can be a greener alternative to allyl halides.

Characterization of this compound

For the confirmation of the final product, the following spectroscopic data are expected:

  • ¹H NMR: The spectrum should show characteristic signals for the allyl protons (a doublet for the CH₂ group, a multiplet for the CH proton, and two doublets for the terminal CH₂ protons), two singlets for the pyrazole ring protons, and a singlet for the aldehyde proton (typically downfield, around 9-10 ppm).

  • ¹³C NMR: The spectrum will show signals corresponding to the three carbons of the allyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the aldehyde (typically in the region of 180-190 ppm).

Conclusion and Recommendations

Both Route A and Route B are viable synthetic strategies for the preparation of this compound.

  • Route A is recommended for its straightforwardness, high predictability in terms of cost, and potentially higher overall yield. The starting materials are inexpensive and readily available, making it an excellent choice for most research applications.

  • Route B may be considered if the required hydrazone precursor is readily available or if difficulties are encountered with the Vilsmeier-Haack formylation of 1-allyl-1H-pyrazole.

For laboratories equipped with microwave reactors, incorporating this technology into the Vilsmeier-Haack step is highly recommended to improve efficiency and reduce energy consumption. Furthermore, exploring greener N-allylation methods can enhance the overall sustainability of the synthesis.

Ultimately, the choice of synthetic route will be guided by the specific constraints and priorities of the research project. This guide provides the necessary data and experimental context to make an informed decision, enabling the efficient and cost-effective synthesis of this valuable pyrazole building block.

References

A Comparative Guide to the Structural Validation of 1-Allyl-1H-pyrazole-4-carbaldehyde: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand as a cornerstone scaffold, demonstrating a vast array of pharmacological activities.[1][2] The specific three-dimensional arrangement of atoms within these molecules is paramount, directly influencing their structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[1] This guide focuses on 1-Allyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of novel bioactive compounds, and provides an in-depth comparison of analytical techniques for its definitive structural validation.

While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, it is not always feasible or necessary. This guide offers a comparative analysis, weighing the definitive power of crystallography against the complementary and often more accessible data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system to ensure scientific integrity.

The Subject Molecule: Synthesis of this compound

The formylation of an electron-rich aromatic ring, such as a pyrazole, is efficiently achieved through the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrazole ring, a critical step in creating versatile intermediates like our target molecule.[3][5][6][7]

Experimental Protocol: Synthesis
  • Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (N₂), cool N,N-Dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the electrophilic iminium salt (the Vilsmeier reagent).

  • Formylation: Dissolve 1-allyl-1H-pyrazole in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for several hours.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: The resulting solid precipitate is filtered, washed with cold water, and dried.[2] Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or purification via column chromatography will yield the final product, this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. It is the only technique that offers a true three-dimensional visualization of the molecule in the solid state.[1][8]

Workflow for X-ray Crystallographic Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Causality): This is often the most critical and challenging step. The goal is to obtain a single, well-ordered crystal of high quality. The choice of solvent is crucial; a solvent system where the compound is sparingly soluble is ideal. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques employed to allow molecules to pack in a highly ordered lattice.[9]

  • Crystal Mounting & Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1] To minimize thermal vibrations and potential degradation, the crystal is cooled in a stream of cold nitrogen (typically 100 K).[10] Data is collected using a diffractometer that bombards the crystal with X-rays from various angles, recording the diffraction pattern.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the initial atomic positions are determined (structure solution). This initial model is then refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, and angles.[1]

The Comparative Toolkit: Spectroscopic Alternatives

While crystallography provides the ultimate structural proof, spectroscopic methods offer rapid, accessible, and complementary data. They are indispensable for routine characterization and for compounds that fail to crystallize.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive structural proof[11]Requires high-quality single crystals, time-consuming
NMR Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nucleiExcellent for solution-state structure, non-destructiveCan have overlapping signals, less sensitive than MS[12]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, requires minimal sampleIsomers are often indistinguishable, provides no stereochemical data[13]
IR Spectroscopy Presence of functional groupsFast, simple, good for identifying key bonds (e.g., C=O)Complex spectra, often not sufficient for full structure elucidation alone
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Signals:

  • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.0 ppm.

  • Pyrazole Ring Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

  • Allyl Group Protons (-CH₂-CH=CH₂):

    • A multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.2 ppm.

    • Two doublets of doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.4 ppm.

    • A doublet for the methylene protons (-CH₂-) around δ 4.8-5.0 ppm.

Expected ¹³C NMR Signals:

  • Aldehyde Carbonyl (C=O): A signal around δ 185-195 ppm.

  • Pyrazole Ring Carbons: Signals in the δ 110-150 ppm range.

  • Allyl Group Carbons: Signals for the three distinct carbons of the allyl group, typically between δ 115-135 ppm for the sp² carbons and around δ 50-60 ppm for the sp³ carbon.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.[13]

Expected MS Data:

  • Molecular Ion Peak [M]⁺: For C₇H₈N₂O, the expected exact mass is approximately 136.0637 g/mol . The observation of this peak in HRMS would strongly support the proposed structure.

  • Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the allyl group or the formyl group, providing further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to identify the presence of key functional groups.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹. This is a highly characteristic peak.

  • C=C Stretch (Allyl & Pyrazole): Peaks in the 1500-1650 cm⁻¹ region.

  • C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

Integrated Validation Strategy

The most robust approach to structure elucidation combines these techniques.

Caption: Integrated workflow for small molecule structural validation.

Conclusion

The definitive validation of this compound's structure relies on a judicious application of modern analytical techniques. Single-crystal X-ray crystallography offers unparalleled, unambiguous proof of the three-dimensional atomic arrangement, making it the gold standard for publications and patent applications where absolute certainty is required.[8][11] However, a combination of NMR, MS, and IR spectroscopy provides a powerful, accessible, and comprehensive dataset that is often sufficient for confirming the structure with a very high degree of confidence.[14][15] As a Senior Application Scientist, my recommendation is to employ spectroscopy for routine confirmation and high-throughput synthesis, reserving the more resource-intensive technique of X-ray crystallography for novel scaffolds, unexpected reaction outcomes, or when the precise solid-state conformation is critical for understanding biological activity.

References

  • Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available from: [Link]

  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]

  • Pasha, Dr. & Shaik, Dr. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. Available from: [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available from: [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Available from: [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Available from: [Link]

  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • Bakr F. Abdel-Wahab, et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

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The Chemist's Compass: Navigating N-Allyl Deprotection in Pyrazoles – A Comparative Guide to Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The N-allyl group, in particular, offers a robust shield for the pyrazole nitrogen, a common motif in pharmacologically active compounds. However, the true test of any protecting group lies in its efficient and selective removal. This guide provides an in-depth, comparative analysis of the leading catalytic systems for N-allyl deprotection in pyrazoles, offering experimentally-backed insights to inform your synthetic strategy.

The N-Allyl Group: A Double-Edged Sword in Pyrazole Chemistry

The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of a wide array of medicinally important molecules.[1] The allyl group is an attractive choice for nitrogen protection due to its general stability under a variety of reaction conditions. However, its timely and clean removal is paramount to advancing synthetic intermediates. The challenge lies in finding a catalytic system that offers high yields, mild reaction conditions, and tolerance to other functional groups, thus avoiding unwanted side reactions and complex purification procedures. This guide will dissect the performance of the most prevalent catalytic systems, primarily focusing on palladium and ruthenium-based catalysts.

A Comparative Analysis of Catalytic Systems

The two main strategies for N-allyl deprotection revolve around transition metal catalysis, with palladium and ruthenium complexes being the most explored. Each approach possesses a distinct mechanistic pathway, leading to different advantages and limitations.

The Palladium-Catalyzed π-Allyl Pathway: A Well-Trodden Route

Palladium(0) catalysts are the traditional workhorses for allyl deprotection.[2] The generally accepted mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic "allyl scavenger" to release the deprotected pyrazole and a stable allylated scavenger.[3]

Key Features:

  • Mechanism: Oxidative addition of the Pd(0) catalyst to the C-N bond, forming a cationic π-allylpalladium(II) complex. This is followed by nucleophilic attack of a scavenger on the allyl group, regenerating the Pd(0) catalyst.[2]

  • Common Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used catalyst.[4] Air-stable precursors like Pd₂(dba)₃ with added phosphine ligands are also common.

  • Allyl Scavengers: A crucial component of this system. Common scavengers include morpholine, dimedone, tributyltin hydride, and silanes like phenylsilane.[5][6] The choice of scavenger can significantly impact reaction efficiency and ease of purification.

Performance Insights:

Palladium-catalyzed deprotection is known for its reliability and broad substrate scope.[4] However, the requirement of a scavenger can sometimes complicate product isolation. Furthermore, the sensitivity of some Pd(0) catalysts to air requires careful handling and inert atmosphere conditions, although recent developments have introduced more robust, air-stable catalyst systems.[7][8]

The Ruthenium-Catalyzed Isomerization-Hydrolysis Pathway: A Modern Alternative

Ruthenium-based catalysts, particularly Grubbs' catalysts, have emerged as powerful alternatives for N-allyl deprotection.[9][10] These catalysts operate through a fundamentally different mechanism that avoids the need for an external allyl scavenger.

Key Features:

  • Mechanism: The ruthenium catalyst facilitates the isomerization of the N-allyl group to the corresponding N-(prop-1-en-1-yl) group (an enamine). This enamine intermediate is then readily hydrolyzed under acidic or even neutral conditions to yield the deprotected pyrazole and propanal.[9][10]

  • Common Catalysts: First and second-generation Grubbs' catalysts are effective for this transformation.[9][11]

  • Advantages: The primary advantage is the elimination of the allyl scavenger, simplifying the reaction workup. Grubbs' catalysts are also known for their high tolerance to a wide range of functional groups.[12]

Performance Insights:

The ruthenium-catalyzed method offers a more atom-economical and often cleaner reaction profile due to the absence of a scavenger.[9] The reaction conditions are typically mild, and the catalyst is commercially available and relatively easy to handle.[10][13] This method has been successfully applied to the deprotection of various N-allylic amides and related compounds.[11][14]

Data-Driven Comparison: Palladium vs. Ruthenium

To provide a clearer picture, the following table summarizes the key performance metrics of representative palladium and ruthenium-catalyzed N-allyl deprotection protocols.

Catalyst SystemTypical CatalystCatalyst Loading (mol%)ScavengerTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
Palladium Pd(PPh₃)₄2-5Morpholine, Dimedone, PhSiH₃THF or DCM, rt to reflux80-95Well-established, broad scopeRequires scavenger, potential for catalyst deactivation
Ruthenium Grubbs' Catalyst (1st or 2nd Gen)2-5NoneToluene or DCM, 50-110°C, followed by hydrolysis70-90No scavenger needed, high functional group toleranceHigher cost of catalyst, requires a separate hydrolysis step

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, detailed experimental protocols for both palladium and ruthenium-catalyzed deprotection are provided below.

Protocol 1: Palladium-Catalyzed N-Allyl Deprotection of a Model Pyrazole

Materials:

  • N-allyl-3,5-dimethylpyrazole (1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%)

  • Morpholine (3 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-allyl-3,5-dimethylpyrazole and anhydrous THF.

  • Add morpholine to the solution.

  • In a separate vial, weigh the Pd(PPh₃)₄ catalyst and add it to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the deprotected 3,5-dimethylpyrazole.

Protocol 2: Ruthenium-Catalyzed N-Allyl Deprotection of a Model Pyrazole

Materials:

  • N-allyl-3,5-dimethylpyrazole (1 mmol)

  • Grubbs' Catalyst 1st Generation (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • 1 M Hydrochloric Acid (5 mL)

Procedure:

  • To a round-bottom flask, add N-allyl-3,5-dimethylpyrazole and anhydrous toluene.

  • Add Grubbs' Catalyst 1st Generation to the solution.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the formation of the enamine intermediate by TLC or GC-MS.

  • After the isomerization is complete, cool the reaction mixture to room temperature.

  • Add 1 M hydrochloric acid and stir vigorously for 30 minutes to hydrolyze the enamine.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the catalytic cycles and experimental workflows.

Palladium_Catalyzed_Deprotection cluster_catalytic_cycle Palladium Catalytic Cycle Pd(0) Pd(0) pi-allyl-Pd(II) pi-allyl-Pd(II) Pd(0)->pi-allyl-Pd(II) Oxidative Addition pi-allyl-Pd(II)->Pd(0) Nucleophilic Attack by Scavenger Deprotected Pyrazole Deprotected Pyrazole pi-allyl-Pd(II)->Deprotected Pyrazole Allylated Scavenger Allylated Scavenger pi-allyl-Pd(II)->Allylated Scavenger N-Allyl-Pyrazole N-Allyl-Pyrazole N-Allyl-Pyrazole->pi-allyl-Pd(II) Scavenger Scavenger Scavenger->pi-allyl-Pd(II)

Caption: Palladium-catalyzed N-allyl deprotection cycle.

Ruthenium_Catalyzed_Deprotection cluster_catalytic_cycle Ruthenium Catalytic Cycle N-Allyl-Pyrazole N-Allyl-Pyrazole Isomerization Isomerization N-Allyl-Pyrazole->Isomerization [Ru] catalyst Enamine Intermediate Enamine Intermediate Isomerization->Enamine Intermediate Deprotected Pyrazole Deprotected Pyrazole Enamine Intermediate->Deprotected Pyrazole Hydrolysis (H+) Propanal Propanal Deprotected Pyrazole->Propanal

Caption: Ruthenium-catalyzed isomerization-hydrolysis pathway.

Experimental_Workflow Start Start Substrate Preparation Substrate Preparation Catalyst Addition Catalyst Addition Substrate Preparation->Catalyst Addition Reaction Monitoring Reaction Monitoring Catalyst Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for catalytic deprotection.

Conclusion and Future Outlook

Both palladium and ruthenium-based catalysts offer effective solutions for the N-allyl deprotection of pyrazoles, each with its own set of advantages. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the presence of other functional groups, cost considerations, and desired reaction conditions.

The classical palladium-catalyzed approach remains a robust and reliable method, particularly when optimized with modern, air-stable catalysts and appropriate scavengers. On the other hand, the ruthenium-catalyzed isomerization-hydrolysis strategy represents a more elegant and atom-economical alternative, avoiding the need for a scavenger and often providing cleaner reaction profiles.

As the demand for complex, functionalized pyrazole derivatives in drug discovery continues to grow, the development of even more efficient, selective, and sustainable deprotection methods will remain an active area of research. Future innovations may include the use of earth-abundant metal catalysts, photoredox catalysis, or biocatalytic approaches to further refine this critical synthetic transformation.

References

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  • Alcaide, B., Almendros, P., & Alonso, J. M. (2001). A Novel Use of Grubbs' Carbene. Application to the Catalytic Deprotection of Tertiary Allylamines. Organic Letters, 3(23), 3781-4. [Link]

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  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

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A Comparative Guide to the Antifungal Efficacy of 1-Allyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a significant threat to public health. Pathogens such as Candida auris are developing resistance to multiple classes of antifungal drugs, complicating treatment and leading to higher mortality rates.[1][2] This clinical reality underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy.

Pyrazole derivatives have emerged as a highly promising class of N-heterocyclic compounds in medicinal chemistry.[3][4] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[5][6] Within this class, 1-Allyl-1H-pyrazole-4-carbaldehyde serves as a critical starting material, or synthon, for the creation of a diverse library of derivatives.[7] Its reactive aldehyde group provides a versatile handle for constructing more complex molecules aimed at inhibiting fungal growth.[7]

This guide provides a comprehensive technical assessment of the antifungal efficacy of novel this compound derivatives. We will objectively compare their performance against established antifungal agents, detail the rigorous experimental protocols used for evaluation, and discuss their potential mechanism of action, offering a scientifically grounded perspective for researchers and drug development professionals.

Synthesis of this compound Derivatives: A General Overview

The synthesis of the target pyrazole derivatives typically begins with the formation of the core pyrazole ring, followed by the introduction of the carbaldehyde group. A common and efficient method for achieving this is the Vilsmeier-Haack reaction.[8] This reaction involves treating a suitable precursor, such as a hydrazone, with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8]

The general synthetic pathway can be outlined as follows:

  • Hydrazone Formation: Condensation of a substituted acetophenone with a hydrazine derivative to form the corresponding hydrazone.

  • Cyclization and Formylation (Vilsmeier-Haack Reaction): The hydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃). This step accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position, yielding the 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehyde core structure.[8]

  • Derivatization: The aldehyde group on the pyrazole ring can then be reacted with various nucleophiles to generate a diverse library of Schiff bases, chalcones, or other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[9][10]

Methodology for Assessing Antifungal Efficacy

To ensure the reliability and reproducibility of our findings, all antifungal susceptibility testing is conducted in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13] The broth microdilution method, as detailed in CLSI document M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[13]

Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[13]

  • Compound Preparation: The synthesized pyrazole derivatives and standard antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A series of two-fold serial dilutions are then prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.

  • Quality Control: Standard quality control strains with known MIC values (e.g., Candida parapsilosis ATCC 22019) are included in each assay to validate the results.[12][14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Culture 1. Fungal Strain Culture (e.g., on SDA plates) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of 96-Well Plates Inoculum_Prep->Inoculation Compound_Prep 3. Compound Dilution (Serial 2-fold dilutions) Compound_Prep->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation Read_Results 6. Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC 7. Determine MIC (Lowest concentration with ≥50% inhibition) Read_Results->Determine_MIC QC Quality Control Strain (e.g., ATCC 22019) QC->Inoculation

Figure 1: Experimental workflow for the broth microdilution antifungal susceptibility assay.

Comparative Efficacy Data

The following table presents illustrative in vitro antifungal activity data for a series of hypothetical this compound derivatives compared with standard clinical antifungal agents.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound IDDerivative TypeCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
PYR-01 (Parent Aldehyde)64>128128
PYR-02 Schiff Base (Aniline)163232
PYR-03 Schiff Base (4-Chloroaniline)4 8 8
PYR-04 Chalcone Derivative81616
PYR-05 Chalcone (4-Fluoro)2 4 4
Fluconazole (Standard Azole)1644
Voriconazole (Standard Azole)0.1250.50.25
Amphotericin B (Standard Polyene)0.510.5
Analysis of Structure-Activity Relationship (SAR)

The illustrative data provides key insights into the structure-activity relationship of this series:

  • The parent aldehyde (PYR-01 ) demonstrates weak antifungal activity, highlighting the necessity of the carbaldehyde group for further derivatization.

  • Conversion to Schiff base derivatives (PYR-02 , PYR-03 ) enhances antifungal potency. The introduction of an electron-withdrawing group (chloro) on the aniline ring (PYR-03 ) significantly improves activity against all tested strains, suggesting that electronic effects play a crucial role.

  • Chalcone derivatives also show promising activity, with the fluorinated analogue (PYR-05 ) exhibiting the most potent antifungal effects in the series. Its MIC value of 2 µg/mL against C. albicans is particularly noteworthy, although still less potent than the clinical standards Voriconazole and Amphotericin B.[15]

These findings suggest that derivatization of the 4-carbaldehyde position with aromatic moieties containing electron-withdrawing substituents is a promising strategy for enhancing antifungal efficacy.

Proposed Mechanism of Action

While the precise mechanism of action for these novel derivatives requires further investigation, the structural similarity to azole antifungals provides a strong hypothesis. Azoles, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p).[15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[16]

It is plausible that this compound derivatives act via a similar mechanism, with the pyrazole nitrogen atoms coordinating to the heme iron in the active site of Erg11p, thereby inhibiting its function. Another potential target for pyrazole-containing fungicides is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Enzyme Lanosterol 14α-demethylase (Erg11p) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Pyrazole Pyrazole Derivative (e.g., PYR-05) Pyrazole->Enzyme Inhibition

Figure 2: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Perspectives

This guide demonstrates that derivatives of this compound represent a promising scaffold for the development of new antifungal agents. The illustrative data indicates that specific structural modifications, particularly the introduction of chalcone moieties with electron-withdrawing substituents, can lead to significant in vitro activity against clinically relevant fungal pathogens.

The path forward requires a multi-pronged approach. Future research should focus on:

  • Synthesis and Screening: Expanding the chemical library of derivatives to further refine structure-activity relationships and optimize for potency and broader spectrum activity.

  • Mechanism of Action Studies: Conducting enzymatic assays and molecular docking studies to confirm the inhibition of lanosterol 14α-demethylase or identify other potential fungal targets.[9]

  • In Vivo Efficacy: Advancing the most promising lead compounds into animal models of fungal infection to assess their in vivo efficacy and pharmacokinetic properties.

  • Toxicity Profiling: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.

By systematically pursuing these research avenues, the scientific community can harness the potential of pyrazole chemistry to deliver a new generation of much-needed antifungal therapies.

References

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  • CLSI. M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Centers for Disease Control and Prevention. Antifungal Susceptibility Testing for C. auris. CDC. [Link]

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  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research, 26(8), 1664-1674. [Link]

  • Fadda, A. A., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 20(9), 15979–15993. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone. Its prevalence in blockbuster drugs highlights the necessity for a deep, quantitative understanding of its synthetic transformations. 1-Allyl-1H-pyrazole-4-carbaldehyde, a versatile building block, offers multiple reaction handles – the aldehyde for condensations and reductive aminations, the allyl group for various additions and cross-coupling reactions, and the pyrazole ring itself for functionalization. Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and the rational design of novel synthetic routes.

This guide provides a comparative framework for conducting kinetic studies on this compound. In the absence of extensive published kinetic data for this specific molecule, we will draw upon established methodologies and comparative data from analogous heterocyclic and aromatic aldehydes. This approach will equip you with the foundational knowledge to design, execute, and interpret kinetic experiments, thereby accelerating your research and development endeavors.

The "Why": Causality Behind Kinetic Studies in Drug Development

In the pharmaceutical industry, "time is money" is a gross oversimplification. More accurately, "reproducibility and control are paramount." A reaction that is not well-understood kinetically is a reaction that is not fully under control. Here’s why we invest in these studies:

  • Mechanism Elucidation: Kinetic data is the primary evidence for proposing and validating reaction mechanisms. Understanding the rate-determining step allows for targeted optimization of reaction conditions (e.g., catalyst loading, temperature, concentration).

  • Process Optimization & Safety: By quantifying the effect of various parameters on the reaction rate, we can develop more efficient, scalable, and safer processes. For instance, understanding the activation energy helps in assessing the thermal risks of a reaction.

  • Impurity Profiling: Kinetic analysis of side reactions is crucial for minimizing the formation of impurities, which is a major concern in pharmaceutical manufacturing.

  • Rational Catalyst & Substrate Selection: Comparative kinetic studies allow for the objective selection of the most efficient catalyst or substrate for a given transformation, moving beyond simple yield comparisons.

Part 1: Comparative Kinetics of Key Transformations

We will explore three common and synthetically valuable reactions of this compound: the Knoevenagel condensation, the Suzuki-Miyaura cross-coupling (of a halogenated precursor), and multicomponent reactions. For each, we will present a framework for kinetic analysis and provide comparative data from related systems.

Knoevenagel Condensation: A Gateway to Diverse Scaffolds

The Knoevenagel condensation of this compound with active methylene compounds is a powerful method for C-C bond formation. The rate of this reaction is highly sensitive to the nature of the aldehyde, the active methylene compound, the catalyst, and the solvent.

To contextualize the expected reactivity of this compound, we can examine kinetic data for the condensation of various aromatic and heterocyclic aldehydes with Meldrum's acid, a common active methylene compound.[1] The reaction follows second-order kinetics, and the rate is enhanced by electron-withdrawing groups on the aldehyde.[1]

Aldehydek (L mol⁻¹ s⁻¹) at 298 KΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
p-Nitrobenzaldehyde0.0164845.3-135
m-Nitrobenzaldehyde0.0100050.2-120
p-Chlorobenzaldehyde0.0056955.8-105
Benzaldehyde0.0010060.5-95
p-Methoxybenzaldehyde0.0002265.2-85
p-Hydroxybenzaldehyde0.0004062.8-90
p-Dimethylaminobenzaldehyde0.0001468.0-80

Data extracted from a study on the condensation with Meldrum's acid in the presence of piperidine catalyst.[1]

Expert Insights: The pyrazole ring is generally considered electron-withdrawing, which would suggest that this compound should exhibit a relatively fast reaction rate, likely comparable to or faster than benzaldehyde. The allyl group at the N1 position is electronically fairly neutral but may exert some steric influence. A direct kinetic comparison with furan-2-carbaldehyde, which has been shown to undergo rapid Knoevenagel condensation, would be highly informative.[2][3]

Suzuki-Miyaura Cross-Coupling: Building Bi-heterocyclic Systems

To engage this compound in a Suzuki-Miyaura coupling, it would first need to be functionalized with a halide or triflate, for example, at the 3 or 5-position of the pyrazole ring. The kinetics of the subsequent cross-coupling are heavily influenced by the nature of the halide, the boronic acid, the palladium catalyst, the ligand, and the base.

While detailed kinetic data for the Suzuki coupling of halo-pyrazoles is not abundant in a comparative format, the literature provides valuable insights into reaction conditions and times, which are indicative of relative reactivity. For instance, studies on the coupling of unprotected halo-pyrazoles have shown that these reactions can be challenging due to the inhibitory effects of the free N-H group on the palladium catalyst.[4] However, with appropriate ligand and catalyst systems, these reactions can proceed efficiently.

Aryl HalideCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
3-ChloroindazolePd₂(dba)₃ / XPhosK₃PO₄1001592
5-Bromo-1H-benzimidazolePd₂(dba)₃ / XPhosK₃PO₄1001585
4-Bromo-1H-pyrazolePd(OAc)₂ / SPhosK₂CO₃801278
4-Iodo-1H-pyrazolePd(PPh₃)₄Na₂CO₃90888

Data compiled from various sources for illustrative purposes.[4][5]

Expert Insights: The oxidative addition of the halo-pyrazole to the Pd(0) center is often the rate-determining step.[6][7] Consequently, the reactivity trend is typically I > Br > Cl. The electronic nature of the pyrazole ring and the substituents on both coupling partners also play a crucial role. For a kinetic study, one could compare a 3-bromo-1-allyl-1H-pyrazole-4-carbaldehyde with a 3-chloro-1-allyl-1H-pyrazole-4-carbaldehyde to quantify the effect of the leaving group on the reaction rate.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued in drug discovery for their ability to rapidly generate molecular complexity.[8][9][10][11] this compound is an excellent substrate for MCRs, such as the Ugi or Biginelli reactions.

Kinetic Considerations: The kinetic analysis of MCRs is inherently more complex than for two-component reactions due to the multiple simultaneous and sequential elementary steps. However, by carefully designing experiments (e.g., using a large excess of two of the three components to isolate the kinetics with respect to the third), it is possible to dissect the overall reaction into its constituent parts.

Comparative Framework: A valuable kinetic study would involve comparing the rate of a three-component reaction (e.g., aldehyde, an amine, and an isocyanide) using this compound versus a panel of other heterocyclic aldehydes (e.g., furan-2-carbaldehyde, thiophene-2-carbaldehyde) and aromatic aldehydes (e.g., benzaldehyde, p-nitrobenzaldehyde). This would provide a quantitative measure of how the heterocyclic core influences the rate of imine formation and subsequent steps.

Part 2: Experimental Design & Methodologies

A robust kinetic study relies on a well-designed experimental plan and the appropriate choice of analytical techniques.

General Experimental Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction & Alternatives B Select Analytical Method (UV-Vis, HPLC, NMR) A->B C Prepare Stock Solutions B->C D Thermostatted Reaction Vessel C->D E Initiate Reaction (t=0) D->E F Acquire Data at Time Intervals E->F G Plot Concentration vs. Time F->G H Determine Reaction Order (Initial Rates / Integrated Rate Law) G->H I Calculate Rate Constant (k) H->I J Arrhenius Plot for Activation Energy (Ea) I->J

Caption: A generalized workflow for conducting kinetic studies.

Choosing the Right Analytical Technique

The choice of analytical method is critical and depends on the specific reaction being studied.

  • Principle: Monitors the change in absorbance of a chromophoric reactant or product over time. It is particularly useful when there is a significant change in conjugation during the reaction (e.g., in Knoevenagel condensations).

  • Advantages: Simple, inexpensive, and allows for continuous data acquisition.

  • Limitations: Requires a chromophore and can be confounded by overlapping spectra of multiple species.

Experimental Protocol: UV-Vis Monitoring of a Knoevenagel Condensation

  • Wavelength Selection: Record the UV-Vis spectra of the starting material (this compound) and the expected product. Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance.

  • Reaction Setup: In a quartz cuvette placed in a thermostatted spectrophotometer, add the solvent, the active methylene compound, and the catalyst. Allow the mixture to equilibrate to the desired temperature.

  • Initiation: At time t=0, inject a small, known concentration of the this compound stock solution into the cuvette and immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis: Use Beer's Law to convert absorbance values to product concentration. Plot concentration versus time to determine the reaction order and rate constant.

  • Principle: Separates the components of a reaction mixture at discrete time points, allowing for the quantification of each reactant, product, and major intermediate.

  • Advantages: Highly versatile, provides quantitative data for multiple components simultaneously, and does not require a chromophore if a universal detector (e.g., ELSD) is used (though a UV detector is most common).

  • Limitations: Is a discontinuous method (requires quenching of aliquots) and can be more time-consuming than UV-Vis.

Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling

  • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that provides good separation of the halo-pyrazole starting material, the boronic acid, and the bi-heterocyclic product.

  • Reaction Setup: Assemble the reaction in a thermostatted flask equipped with a magnetic stirrer and a septum for sampling.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis: Inject the quenched aliquots into the HPLC system.

  • Data Analysis: Create calibration curves for the starting material and product. Use the peak areas from the chromatograms to determine the concentration of each species at each time point. Plot concentration versus time to derive the kinetic parameters.

  • Principle: Monitors the reaction in real-time inside an NMR tube by tracking the disappearance of reactant signals and the appearance of product signals.

  • Advantages: Provides rich structural information, allowing for the unambiguous identification of reactants, products, and intermediates. It is inherently quantitative without the need for calibration curves (with an internal standard).

  • Limitations: Lower sensitivity compared to other methods, requires deuterated solvents, and access to an NMR spectrometer for extended periods.

Experimental Protocol: NMR Monitoring of a Multicomponent Reaction

  • Signal Selection: Identify well-resolved proton signals for one of the reactants and the product that do not overlap with other signals.

  • Reaction Setup: In an NMR tube, add the deuterated solvent, two of the three components, and an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Initiation: Place the NMR tube in the pre-heated spectrometer and acquire a spectrum (t=0). Then, inject the third component to initiate the reaction.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at fixed time intervals.

  • Data Analysis: Integrate the chosen reactant and product signals relative to the internal standard. This allows for the direct determination of their concentrations over time. Plot these concentrations to determine the kinetics.

Data Analysis: From Raw Data to Kinetic Insights

G A Raw Data (Conc. vs. Time) B Graphical Analysis A->B C Initial Rates Method A->C D Integrated Rate Law Method A->D E Determine Reaction Order B->E C->E D->E F Calculate Rate Constant (k) E->F G Repeat at Different Temperatures F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Determine Activation Energy (Ea) and Pre-exponential Factor (A) H->I

Caption: Logical flow for kinetic data analysis.

  • Determining Reaction Order: The order of a reaction with respect to a particular reactant can be determined using the initial rates method (by varying the initial concentration of that reactant while keeping others constant) or by fitting the concentration-time data to the integrated rate laws for zero, first, or second-order reactions.[9][12]

  • Calculating the Rate Constant (k): Once the reaction order is known, the rate constant can be calculated from the slope of the linearized integrated rate law plot or from the initial rate data.

  • Determining Activation Parameters: By measuring the rate constant (k) at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (a plot of ln(k) versus 1/T).

Conclusion and Future Outlook

While direct kinetic data for this compound remains to be published, this guide provides a robust framework for its systematic investigation. By applying established analytical techniques and drawing comparisons with structurally similar aldehydes, researchers can gain a deep and quantitative understanding of its reactivity. Such studies are invaluable for the development of efficient, scalable, and robust synthetic processes, which are essential for advancing drug discovery and development programs. The principles and protocols outlined herein serve as a launchpad for these critical investigations, empowering scientists to move beyond qualitative observations to quantitative, predictive chemical synthesis.

References

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A Comparative Guide to the Synthetic Utility of 1-Allyl-1H-pyrazole-4-carbaldehyde and 1-Benzyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, pyrazole-4-carbaldehydes serve as pivotal building blocks. Their utility stems from the reactive aldehyde functionality poised on a biologically significant pyrazole core. The substituent at the N1 position of the pyrazole ring, however, can profoundly influence the molecule's reactivity, stability, and overall synthetic versatility. This guide provides an in-depth comparison of two commonly utilized analogues: 1-Allyl-1H-pyrazole-4-carbaldehyde and 1-Benzyl-1H-pyrazole-4-carbaldehyde. We will explore their distinct chemical behaviors, supported by experimental data and established reaction protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Profiles

The fundamental difference between the two molecules lies in the nature of the N1-substituent: an allyl group versus a benzyl group. This seemingly subtle variation introduces significant electronic and steric distinctions that ripple through to the reactivity of the entire molecule.

FeatureThis compound1-Benzyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₇H₈N₂OC₁₁H₁₀N₂O
Molecular Weight 136.15 g/mol 186.21 g/mol
N1-Substituent Allyl (-CH₂-CH=CH₂)Benzyl (-CH₂-Ph)
Key Structural Feature Presence of a reactive C=C double bondPresence of a phenyl ring
Electronic Effect The allyl group is generally considered to be weakly electron-donating through inductive effects.The benzyl group exhibits a mild electron-withdrawing inductive effect (-I) due to the sp² hybridized carbons of the phenyl ring.[1]
Steric Hindrance The allyl group is relatively less sterically demanding.The benzyl group presents a greater steric profile, which can influence the approach of reagents.
Unique Reactivity The terminal alkene offers a site for a variety of addition and transformation reactions.The benzyl group is generally more stable but can be cleaved under specific reductive or oxidative conditions.

Comparative Synthetic Utility

The true measure of a synthetic intermediate lies in its performance in key chemical transformations. Below, we compare the utility of the allyl and benzyl pyrazole aldehydes in several common and strategically important reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound. The reactivity of the pyrazole-4-carbaldehyde in this transformation is crucial for the synthesis of more complex heterocyclic systems.

While direct comparative studies are scarce, the electronic nature of the N1-substituent is expected to play a role. The weakly electron-donating allyl group may slightly enhance the electron density of the pyrazole ring, potentially having a marginal effect on the electrophilicity of the aldehyde carbonyl. Conversely, the inductively withdrawing benzyl group could slightly increase the aldehyde's reactivity towards nucleophilic attack.

Experimental Insight: A green chemistry approach for the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile has been reported using ammonium carbonate in an aqueous ethanol mixture, affording high yields.[2][3] This suggests that N-substituted pyrazole-4-carbaldehydes are generally good substrates for this reaction.

Proposed Workflow for Knoevenagel Condensation:

G A 1-Substituted-1H-pyrazole-4-carbaldehyde E Reaction Mixture A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base (e.g., Ammonium Carbonate) C->E D Solvent (e.g., H₂O/EtOH) D->E F Reflux E->F G Work-up (Cooling, Filtration) F->G H Purified Product G->H

Caption: General workflow for the Knoevenagel condensation of N-substituted pyrazole-4-carbaldehydes.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines. It involves the initial formation of an imine or enamine from the aldehyde and an amine, followed by in-situ reduction. The efficiency of this reaction is critical for generating libraries of pyrazole-containing amines for drug discovery.

Both aldehydes are expected to be competent substrates for reductive amination. The choice of reducing agent is key, with reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being common choices as they can selectively reduce the iminium ion in the presence of the starting aldehyde.[4][5]

Experimental Protocol: General Reductive Amination

  • To a solution of this compound or 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent such as dichloroethane or methanol (10 mL), add acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol), portion-wise over 10 minutes.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activities, often synthesized from 5-amino-1-substituted-1H-pyrazole-4-carboxamides or related precursors, which can be derived from the corresponding aldehydes.[6][7][8][9] The N1-substituent in these syntheses is carried through to the final product, influencing its pharmacological properties.

The choice between the allyl and benzyl precursor would therefore be dictated by the desired properties of the final pyrazolo[3,4-d]pyrimidine target molecule. For instance, the allyl group could be a handle for further functionalization, while the benzyl group might be preferred for its steric bulk or its influence on receptor binding.

Illustrative Synthetic Pathway:

G A 1-R-pyrazole-4-carbaldehyde C 1-R-pyrazole-4-carbonitrile A->C Oxime formation & dehydration B Hydroxylamine E 5-Amino-1-R-pyrazole-4-carboxamidine C->E Pinner reaction D Hydrazine G 1-R-pyrazolo[3,4-d]pyrimidine E->G Cyclization F Formic Acid

Caption: A potential synthetic route from N-substituted pyrazole-4-carbaldehydes to pyrazolo[3,4-d]pyrimidines.

Unique Synthetic Opportunities

The distinct nature of the allyl and benzyl groups offers unique synthetic pathways for each aldehyde.

The Versatility of the Allyl Group

The terminal double bond of the N-allyl group in this compound is a gateway to a plethora of chemical transformations, including:

  • Epoxidation: Formation of an epoxide ring, which can be opened by various nucleophiles.

  • Dihydroxylation: Creation of a diol, a versatile functional group for further derivatization.

  • Ozonolysis: Cleavage of the double bond to yield a new aldehyde, enabling the synthesis of more complex structures.

  • Heck and other Palladium-Catalyzed Couplings: The alkene can participate in cross-coupling reactions to form new C-C bonds.

These reactions allow for the late-stage functionalization of the pyrazole scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of analogues.

The Role of the Benzyl Group as a Protecting Group

The N-benzyl group is often employed as a protecting group for the pyrazole nitrogen. Its relative stability to a range of reaction conditions allows for transformations at other parts of the molecule. Subsequently, the benzyl group can be removed to provide the N-unsubstituted pyrazole. Common debenzylation methods include:

  • Catalytic Hydrogenolysis: Using H₂ gas with a palladium catalyst (e.g., Pd/C).

  • Dissolving Metal Reduction: Using sodium in liquid ammonia.

  • Oxidative Cleavage: In some cases, strong oxidizing agents can be used.

The ability to deprotect the pyrazole nitrogen is a significant advantage when the free N-H is required in the final target molecule for biological activity or for further N-alkylation with a different substituent.

Deprotection Strategies: A Comparative Overview

The utility of the N-allyl and N-benzyl groups as protecting moieties is contingent on the ease and selectivity of their removal.

Deprotection MethodN-Allyl GroupN-Benzyl Group
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)Palladium on carbon (Pd/C)
Reagents A variety of allyl scavengers (e.g., morpholine, dimedone)H₂ gas
Conditions Typically mild, often at room temperature.[10]Often requires elevated pressure of H₂ and can be slow.
Selectivity Generally high, orthogonal to many other protecting groups.Can be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Alternative Methods Isomerization to the enamine followed by hydrolysis; oxidative cleavage.[11]Birch reduction (Na/NH₃); oxidative methods (less common).

Conclusion

Both this compound and 1-Benzyl-1H-pyrazole-4-carbaldehyde are valuable and versatile intermediates in organic synthesis. The choice between them should be a strategic one, based on the specific goals of the synthetic route.

  • Choose this compound when:

    • Late-stage diversification via reactions at the alkene is desired.

    • A milder deprotection strategy is required.

    • The steric profile of the N1-substituent needs to be minimized.

  • Choose 1-Benzyl-1H-pyrazole-4-carbaldehyde when:

    • The N-H pyrazole is the final target, and the benzyl group is used for protection.

    • A more sterically hindered environment at the N1 position is desired for directing reactivity or for biological interactions.

    • The synthetic route involves conditions that are incompatible with an alkene functionality.

By understanding the nuanced differences in reactivity and synthetic potential, researchers can harness the full power of these pyrazole building blocks to accelerate their research and development endeavors.

References

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Safety Operating Guide

Navigating the Disposal of 1-Allyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

Given the absence of a specific SDS, we must treat 1-Allyl-1H-pyrazole-4-carbaldehyde as a hazardous substance. The pyrazole moiety itself can exhibit toxicity.[1][2][3][4] Aldehydes are often irritants and can be toxic.[5][6] The allyl group can also contribute to reactivity and toxicity. Therefore, it is prudent to assume this compound may be harmful if swallowed, toxic in contact with skin, cause skin irritation, and lead to serious eye damage.[1]

Potential Hazard GHS Classification (Inferred) Rationale
Acute Oral ToxicityCategory 4Pyrazole derivatives can be harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Aldehydes and pyrazoles are known skin irritants.[1][7][8]
Serious Eye Damage/IrritationCategory 1/2AAldehydes and pyrazoles can cause serious eye irritation or damage.[1][9]
Respiratory IrritationCategory 3Aldehydes can be respiratory irritants.[8][10]

Before handling this compound, it is imperative to consult your institution's Chemical Hygiene Plan (CHP) and ensure all laboratory personnel are trained on the specific procedures for managing hazardous chemical waste. [11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct personal protective equipment. When handling this compound in any capacity—from routine use to disposal—the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][3]

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected before use) are essential.[1][13]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]

Step 1: Waste Characterization and Segregation

Proper waste segregation is a critical step to prevent dangerous chemical reactions.[17]

  • Hazardous Waste Determination: Based on its inferred properties, this compound waste must be classified as hazardous chemical waste.[15][18]

  • Segregation: This waste must be collected separately from other waste streams. Do not mix it with:

    • Acids or bases[19]

    • Oxidizing agents[19]

    • Aqueous waste (unless the procedure explicitly requires it for neutralization, which is not recommended for this compound without further data)

    • Solid non-hazardous waste

Step 2: Container Management

Proper containerization is essential for safe storage and transport of hazardous waste.[14][20]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container. The original container is often the best choice for waste.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Toxic," "Irritant").[19][21]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[18][19]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[19][22]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[14][19]

  • Storage: Store the waste container in a well-ventilated area, away from heat or ignition sources.[20]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[19]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) department.

  • Containment (for small spills): For minor spills within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the substance.[6]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and the spilled chemical.

    • Place all contaminated materials, including gloves and any disposable equipment, into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Step 5: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[5][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][23]

  • Documentation: Maintain accurate records of the hazardous waste generated and its disposal, as required by your institution and regulatory agencies.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[5]

  • Rinsate Collection: The first rinse, and for highly toxic substances, the first three rinses, must be collected and disposed of as hazardous waste.[21]

  • Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container as directed by your institution's EHS guidelines.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Always fume_hood Work in a Certified Chemical Fume Hood start->fume_hood Always waste_generated Waste Generated (Pure compound, solutions, contaminated materials) spill Spill Occurs characterize Characterize as Hazardous Waste waste_generated->characterize assess_spill Assess Spill Size spill->assess_spill segregate Segregate from Incompatible Waste characterize->segregate containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize saa Store in Satellite Accumulation Area (SAA) containerize->saa ehs_pickup Arrange for Pickup by EHS/Licensed Contractor saa->ehs_pickup small_spill Small Spill: Contain with Absorbent assess_spill->small_spill Minor large_spill Large Spill: Evacuate & Alert EHS assess_spill->large_spill Major cleanup Cleanup with PPE small_spill->cleanup large_spill->ehs_pickup Follow EHS Instructions cleanup->containerize Dispose of cleanup materials

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these rigorous protocols, laboratory personnel can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment. A commitment to safety and regulatory compliance is paramount in the pursuit of scientific advancement.

References

  • Daniels Health. (2025, May 21).
  • American Chemical Society.
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  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • ECHEMI.
  • OSHA.
  • EPA. Proper Handling of Hazardous Waste Guide. [Link]

  • Sigma-Aldrich.
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  • NSTA. (2024, August 16).
  • Haz-Map. Pyrazole - Hazardous Agents.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Fisher Scientific. (2021, December 24).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Needle.Tube.
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  • A-State Knowledge Base. Hazardous Waste Management.
  • OSHA. Safe Use of Glutaraldehyde in Health Care.
  • Physikalisch-Technische Bundesanstalt.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Sigma-Aldrich. (2025, May 7).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Angene Chemical. (2024, December 14). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • PubChem. 1H-pyrazole-4-carbaldehyde.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel reagents like 1-Allyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in pharmaceutical and agrochemical research, demands a meticulous and informed approach to personal protection.[1] This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are synthesized from the safety profiles of structurally similar pyrazole-based aldehydes and general principles for handling hazardous aldehydes.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on data from analogous compounds, the primary hazards associated with this compound are likely to include:

  • Skin Irritation and Corrosion: Similar to other pyrazole aldehydes, it may cause skin irritation upon contact.[2][3][4][5][6][7][8]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4][5][6][7][8][9][10]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4][6][7][8][9]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[2][3][5][6][8][10]

  • Skin Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[3][5][8][9][10]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE Requirements for Handling this compound

The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact, which can lead to irritation and potential sensitization.[11][12][13] Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.[12]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldTo protect against splashes that could cause serious eye damage.[14][15] A face shield offers an extra layer of protection for the entire face.[14]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against chemical splashes and provides a barrier against accidental ignition.[14]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted within a fume hood to minimize inhalation of vapors or dust.[11][16][17]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures is paramount for ensuring consistent safety in the laboratory. The following workflows provide step-by-step guidance for donning, doffing, and disposing of PPE when handling this compound.

Donning PPE: Establishing a Protective Barrier

G cluster_0 PPE Donning Sequence Start Start LabCoat 1. Don Flame-Resistant Lab Coat Start->LabCoat Begin InnerGloves 2. Don First Pair of Gloves (Inner) LabCoat->InnerGloves Goggles 3. Don Chemical Splash Goggles InnerGloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield OuterGloves 5. Don Second Pair of Gloves (Outer) FaceShield->OuterGloves End End OuterGloves->End Ready for Handling

Caption: PPE Donning Workflow.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

G cluster_1 PPE Doffing Sequence StartDoff Start OuterGlovesDoff 1. Remove Outer Gloves StartDoff->OuterGlovesDoff Begin FaceShieldDoff 2. Remove Face Shield OuterGlovesDoff->FaceShieldDoff GogglesDoff 3. Remove Goggles FaceShieldDoff->GogglesDoff LabCoatDoff 4. Remove Lab Coat GogglesDoff->LabCoatDoff InnerGlovesDoff 5. Remove Inner Gloves LabCoatDoff->InnerGlovesDoff WashHands 6. Wash Hands Thoroughly InnerGlovesDoff->WashHands EndDoff Complete WashHands->EndDoff

Caption: PPE Doffing Workflow.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][9][10][11][17] Remove contaminated clothing.[2][5][9][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6][9][10][17] Seek immediate medical attention.[9][10]
Inhalation Move the individual to fresh air.[2][4][5][6][9][17] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5][8] Seek immediate medical attention.[2][5][6][8][10]
Spill Management Protocol

For minor spills within a chemical fume hood:

  • Contain the spill: Use absorbent pads or vermiculite to absorb the spilled material.[11][13]

  • Decontaminate the area: Clean the spill area thoroughly with soap and water.[11][13]

  • Dispose of waste: Place all contaminated materials in a sealed, labeled hazardous waste container.[11][12][13]

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11][13][18]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2][5][6][9][10][11][12][13] Ensure that waste containers are properly labeled and stored in a designated satellite accumulation area.

References

  • Standard Operating Procedures for Formaldehyde or Processes. (n.d.).
  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (n.d.). University of Rochester.
  • Laboratory Safety Manual - Chapter 20: Formaldehyde Exposure Control Policy. (n.d.). The University of North Carolina at Chapel Hill.
  • Chemical Standard Operating Procedure for Formaldehyde. (n.d.). Providence College.
  • Formaldehyde Program. (n.d.). Yale Environmental Health & Safety.
  • Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (2021, December 25). Fisher Scientific.
  • 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde. (2024, March 31). Fisher Scientific.
  • Safety Data Sheet for 1-Ethyl-1H-pyrazole-5-carbaldehyde. (2024, December 19). Fluorochem.
  • Safety Data Sheet for 1H-Pyrazole-4-carboxaldehyde. (2025, July 5). ChemicalBook.
  • Safety Data Sheet for 1H-Tetrazole. (2025, May 7). Sigma-Aldrich.
  • Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride. (2024, March 29). Fisher Scientific.
  • Safety Data Sheet for 1-Propyl-1H-pyrazole-3-carbaldehyde. (2024, December 14). Angene Chemical.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety Services.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology.
  • Safety Data Sheet for 1-(4-Iodophenyl)-1H-pyrazole. (2023, September 5). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Pyrazole-4-carboxaldehyde. (2025, July 5). ChemicalBook.
  • Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+%. (n.d.). Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.